Ansamitocin P-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C32H43ClN2O9 |
|---|---|
分子量 |
635.1 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10-/t19-,23+,24-,25+,28+,31+,32+/m1/s1 |
InChI 键 |
OPQNCARIZFLNLF-DQJFBWACSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)/C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
Foundational & Exploratory
Ansamitocin P-3: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid antitumor agent, has garnered significant attention in the field of oncology, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It details the producing microorganism, delves into the intricacies of its biosynthetic pathway, and outlines its mechanism of action as a powerful microtubule inhibitor. This document consolidates quantitative data on its production and biological efficacy, presents detailed experimental protocols for its fermentation, purification, and bioactivity assessment, and includes visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and Origin
This compound belongs to the ansamycin family of antibiotics, characterized by a unique ansa-aromatic chromophore. It was first isolated from the fermentation broth of an actinomycete, Nocardia sp. C-15003, which was later reclassified as Actinosynnema pretiosum.[1] This microorganism remains the primary source for the production of this compound and its analogues.[1][2] These maytansinoids are structurally similar to maytansine, a compound originally isolated from plants, and exhibit potent antitumor properties.[3]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a polyketide synthase (PKS) and a series of post-PKS modification enzymes. The biosynthetic gene cluster, designated as asm, is dispersed in two separate regions of the Actinosynnema pretiosum genome.[3]
The pathway commences with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[1][4] This is followed by a series of condensation reactions catalyzed by the PKS, incorporating extender units of acetate, propionate, and a unique "glycolate" unit to assemble the 19-membered macrocyclic lactam core, known as proansamitocin.[3]
Subsequent post-PKS modifications are crucial for the potent biological activity of the final molecule. These modifications include chlorination, N-methylation, carbamoylation, epoxidation, and the addition of an ester side chain at the C-3 position.[3] The ester side chain of this compound is an isobutyryl group.[4]
Biosynthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Ansamitocin P-3 Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3 (AP-3), a potent antitumor agent, belongs to the maytansinoid family of natural products. Its complex structure, featuring a 19-membered macrocyclic lactam ring, has made it a valuable payload for antibody-drug conjugates (ADCs). Understanding the intricate biosynthetic pathway of AP-3 in its producing organism, the actinomycete Actinosynnema pretiosum, is crucial for optimizing its production and for generating novel, structurally diverse analogs through metabolic engineering. This guide provides a comprehensive overview of the AP-3 biosynthetic pathway, including the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols.
The this compound Biosynthetic Pathway: A Multi-step Process
The biosynthesis of this compound is a complex process orchestrated by a large set of genes organized in a cluster, referred to as the 'asm' gene cluster. The pathway can be broadly divided into three main stages:
-
Formation of the Starter Unit: The biosynthesis is initiated with the formation of the starter molecule, 3-amino-5-hydroxybenzoic acid (AHBA).
-
Polyketide Chain Assembly: A type I polyketide synthase (PKS) complex iteratively adds extender units to the AHBA starter, creating the polyketide backbone.
-
Post-PKS Modifications: A series of tailoring enzymes modify the polyketide intermediate to yield the final this compound product.
Biosynthesis of the 3-Amino-5-hydroxybenzoic Acid (AHBA) Starter Unit
The pathway to AHBA begins with precursors from primary metabolism, namely phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P)[1]. This pathway is a variation of the shikimate pathway and involves a series of enzymatic reactions to produce the unique starter unit required for ansamitocin synthesis. The key intermediates and enzymes are detailed below.
| Intermediate | Enzyme(s) | Gene(s) |
| AminoDAHP | AminoDAHP synthase | asm47 (homolog of rifH) |
| AminoDHQ | AminoDHQ synthase | asm23 (homolog of rifG) |
| AminoDHS | AminoDHS dehydratase | (homolog of rifJ) |
| AHBA | AHBA synthase | asm24, asm43 (homologs of rifK) |
The formation of AHBA is a critical control point in the overall biosynthetic pathway.
Polyketide Backbone Assembly by the Ansamitocin PKS
The core of the ansamitocin molecule is assembled by a modular type I polyketide synthase (PKS) encoded by the genes asmA, asmB, asmC, and asmD[2][3]. This enzymatic assembly line consists of multiple modules, each responsible for the incorporation and modification of a specific extender unit. The extender units for ansamitocin biosynthesis are derived from malonyl-CoA, methylmalonyl-CoA, and a rare methoxymalonyl-ACP[4]. The PKS machinery catalyzes a series of condensation, reduction, and dehydration reactions to build the linear polyketide chain attached to an acyl carrier protein (ACP). The process is terminated by the release and cyclization of the polyketide chain, forming the proansamitocin macrocycle, a reaction catalyzed by an amide synthase encoded by asm9[5].
Post-PKS Tailoring Modifications
Following the formation of the proansamitocin intermediate, a series of enzymatic modifications are required to produce the final, biologically active this compound. These tailoring reactions are catalyzed by a set of dedicated enzymes encoded within the asm gene cluster and occur in a preferred, though somewhat flexible, sequence[6].
| Modification | Enzyme | Gene |
| Chlorination | Halogenase | asm12 |
| Carbamoylation | Carbamoyltransferase | asm21 |
| O-methylation | O-methyltransferase | asm7 |
| Epoxidation | Epoxidase | asm11 |
| N-methylation | N-methyltransferase | asm10 |
| 3-O-acylation | 3-O-acyltransferase | asm19 |
The final acylation step, catalyzed by Asm19, attaches the isobutyryl side chain to the C-3 hydroxyl group, yielding this compound.
Quantitative Data on this compound Production
Efforts to improve the production of this compound have involved various strategies, including genetic engineering and fermentation process optimization. The following tables summarize some of the reported quantitative data on AP-3 production.
Table 1: Enhancement of this compound Production through Genetic Engineering
| Genetic Modification | Strain | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Overexpression of asm10 in NXJ-22 | A. pretiosum | - | 1.93 | [7] |
| Inactivation of ansa30 | A. pretiosum NXJ-22 | - | 1.66 | [7] |
| Combined asm10 overexpression and supplementation | A. pretiosum | 246 ± 6 | 5 | [7] |
| Overexpression of asmUdpg and asm13-17 in mutant M | A. pretiosum | 582.7 | - | [8] |
| Overexpression of asm13-17 and asmUdpg with fed-batch | A. pretiosum | 757.7 | - | [9] |
| Overexpression of ALDH, FDTS, and dTGD | A. pretiosum HQG-7, HQG-13, HQG-17 | 50.33 ± 5.46, 71.95 ± 6.95, 83.47 ± 4.83 | 1.12, 1.60, 1.85 | [1] |
Table 2: Effect of Culture Conditions on this compound Production
| Condition | Strain | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Addition of 0.52% soybean oil | A. pretiosum B24-13 | 106.04 | 1.49 | [10] |
| Fructose as sole carbon source | A. mirum | - | 4 | [11] |
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of the this compound biosynthetic pathway.
Cultivation of Actinosynnema pretiosum for this compound Production
Actinosynnema pretiosum can be cultivated in several media to support growth and production of ansamitocins. A typical multi-stage fermentation process is often employed.
Seed Culture:
-
Inoculate a YMG agar plate (0.4% yeast extract, 1% malt extract, 0.4% glucose, 1.5% agar) with A. pretiosum and incubate at 30°C for 48 hours[7].
-
Transfer the mycelia into S1 medium (0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose) and grow at 30°C with shaking at 220 rpm for 24 hours[7].
-
Transfer the S1 culture (3.3% v/v) into S2 medium (0.8% yeast extract, 3% tryptone soya broth, 10.3% sucrose, and other supplements) and cultivate for another 24 hours[7].
Production Culture:
-
Inoculate the production medium (e.g., YMS medium: 1.6% yeast extract, 1% malt extract, 10.3% sucrose, and other supplements) with the S2 seed culture (10% v/v)[1].
-
Incubate at 25°C with shaking at 220 rpm for 7-10 days[1][7].
Extraction and Purification of this compound
A multi-step process is required to isolate and purify this compound from the fermentation broth.
-
Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate[12].
-
Chromatography: The crude extract is then subjected to one or more chromatographic steps. This can include column chromatography on silica gel or alumina, and high-performance counter-current chromatography (HPCCC)[6][13]. A two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v) has been successfully used for HPCCC purification[6].
-
Crystallization: The final purification step often involves crystallization to obtain high-purity this compound.
Quantification of this compound
Accurate quantification of this compound is essential for production monitoring and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are the most common methods.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% methanol in water or an acetonitrile-water gradient[2][14].
LC/MS/MS Method:
-
Column: C8 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% acetonitrile/0.9% formic acid.
-
Detection: Multiple-reaction-monitoring (MRM) mode with a precursor/product ion pair of m/z 635.2/547.2 for AP-3[12].
Genetic Manipulation of Actinosynnema pretiosum
Genetic manipulation is a powerful tool for studying gene function and for strain improvement. Gene knockout is a common technique used to elucidate the role of specific genes in the ansamitocin biosynthetic pathway.
CRISPR-Cas9 Mediated Gene Knockout (General Workflow):
-
Design of sgRNAs: Design single guide RNAs (sgRNAs) targeting the gene of interest.
-
Construction of the CRISPR-Cas9 Plasmid: Clone the sgRNA expression cassette and the Cas9 nuclease gene into a suitable vector for expression in Actinosynnema.
-
Transformation: Introduce the CRISPR-Cas9 plasmid into A. pretiosum protoplasts via polyethylene glycol-mediated transformation[16].
-
Selection and Screening: Select for transformants and screen for the desired gene knockout mutants, often by PCR and sequencing.
Visualizing the this compound Biosynthetic Pathway
The following diagrams, generated using the DOT language, illustrate the key stages of the this compound biosynthetic pathway.
References
- 1. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. frontiersin.org [frontiersin.org]
- 15. DE60121150T2 - PROCESS FOR THE PREPARATION OF ANSAMITOCIN - Google Patents [patents.google.com]
- 16. pnas.org [pnas.org]
Ansamitocin P-3: A Technical Guide to its Microtubule Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent with significant antineoplastic properties. This document provides a comprehensive technical overview of its activity as a microtubule inhibitor. It details the compound's mechanism of action, summarizes its cytotoxic and antimitotic efficacy through quantitative data, and provides detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its cellular and molecular interactions.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. The core of its mechanism lies in its direct interaction with tubulin, the protein subunit of microtubules.
This compound binds to tubulin, reportedly at or near the vinblastine-binding site, which leads to the inhibition of microtubule polymerization and the active depolymerization of existing microtubules.[1][2][3] This disruption of microtubule dynamics has profound consequences for cellular processes, most notably mitosis.
The interference with the formation and function of the mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.[1][2] This activation, mediated by proteins such as Mad2 and BubR1, leads to a prolonged arrest of the cell cycle in the G2/M phase.[1][2][4] Unable to resolve this mitotic block, the cell ultimately undergoes programmed cell death, or apoptosis.[1][2][3] The apoptotic cascade initiated by this compound has been shown to be mediated through the p53 signaling pathway, involving the accumulation of p53 and its downstream effector, p21.[1][3]
Quantitative Data Summary
The potent activity of this compound has been quantified across various cancer cell lines and in biochemical assays. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1][2] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1][2] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1][2] |
| A549 | Non-Small Cell Lung Carcinoma | Not explicitly stated, but effective at nM concentrations | [5][6] |
| NCI-H69 | Small Cell Lung Carcinoma | Not explicitly stated, but effective at nM concentrations | [5][6] |
| U937 | Histiocytic Lymphoma | 180 (0.18 nM) | [7] |
Table 2: Biochemical and Cellular Effects of this compound
| Parameter | System | Value | Reference |
| Tubulin Binding Dissociation Constant (Kd) | Purified tubulin | 1.3 ± 0.7 µM | [1][2][3] |
| Mitotic Index (MCF-7 cells) | Control | 3 ± 0.5% | [1] |
| 20 pM this compound | 23 ± 3% | [1] | |
| 50 pM this compound | 33 ± 0.8% | [1] | |
| 100 pM this compound | 44 ± 4% | [1] | |
| G2/M Phase Arrest (MCF-7 cells) | Control | ~26% | [7] |
| 50 pM this compound | ~50% | [7] | |
| 100 pM this compound | ~70% | [7] | |
| G2/M Phase Arrest (A549 cells) | Control | 16.18 ± 1.03% | [5][6] |
| 0.4 nM this compound | 53.34 ± 8.06% | [5][6] | |
| 1.6 nM this compound | 62.40 ± 4.97% | [5][6] | |
| G2/M Phase Arrest (NCI-H69 cells) | Control | 32.97 ± 1.05% | [5][6] |
| 0.25 nM this compound | 58.48 ± 8.37% | [5][6] | |
| 0.5 nM this compound | 77.34 ± 3.19% | [5][6] | |
| 1.0 nM this compound | 73.86 ± 5.52% | [5][6] |
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay quantifies cell density based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Tris base solution (10 mM, pH 10.5)
-
Acetic acid (1% v/v)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and culture for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 48 hours).[1]
-
Terminate the experiment by gently adding cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.[8]
-
Wash the plates four to five times with slow-running tap water to remove TCA and excess medium.[8][9]
-
Allow the plates to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Wash the plates four times with 1% acetic acid to remove unbound dye.[9]
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510-540 nm using a microplate reader.[1][10]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol, cold (70%)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and collect them by centrifugation at approximately 1200 rpm for 5 minutes.[3]
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate at 4°C for at least 30 minutes (can be stored for weeks).[3][11]
-
Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes and wash the pellet with PBS.[3]
-
Resuspend the cell pellet in a solution containing RNase A and incubate at room temperature for 5-30 minutes to degrade RNA.[3][5]
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[5][11]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[11]
-
The DNA content is analyzed using appropriate software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[3]
Immunofluorescence Microscopy for Microtubule Integrity
This technique allows for the direct visualization of the microtubule network within cells.
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Wash the cells briefly with PBS.
-
Fix the cells with the chosen fixative (e.g., 10 minutes at room temperature with 10% formalin).
-
Wash the cells with PBS.
-
Permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI if desired.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
In Vitro Tubulin Binding Assay
This assay determines the binding affinity (dissociation constant, Kd) of this compound to purified tubulin. A common method involves a microtubule co-sedimentation assay.
Materials:
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Taxol solution (2 mM)
-
Cushion buffer (e.g., General Tubulin Buffer with 60% glycerol)
-
Ultracentrifuge with a suitable rotor
-
SDS-PAGE equipment and reagents
Procedure:
-
Polymerize purified tubulin into microtubules by incubation with GTP at 37°C.[12]
-
Stabilize the microtubules with Taxol.[12]
-
Incubate the stabilized microtubules with varying concentrations of this compound at room temperature.
-
Layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound protein.[4]
-
Carefully separate the supernatant and the pellet.
-
Analyze the amount of tubulin and bound this compound (if a labeled version is used) or the effect on microtubule-associated proteins in both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.
-
Quantify the protein bands to determine the fraction of bound ligand at each concentration and calculate the dissociation constant (Kd).
Microtubule Polymerization Assay (Turbidity Assay)
This assay monitors the effect of this compound on the rate and extent of tubulin polymerization by measuring the increase in light scattering as microtubules form.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP solution (1 mM final concentration)
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add this compound at various concentrations or a vehicle control.
-
Initiate polymerization by adding GTP and transferring the reaction mixture to a pre-warmed (37°C) cuvette in the spectrophotometer.[13]
-
Monitor the change in absorbance at 340 nm over time in kinetic mode.[13]
-
The rate and extent of polymerization are determined from the resulting absorbance curves. A decrease in the rate and final absorbance indicates inhibition of polymerization.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution.
Logical Relationship in Microtubule Polymerization Assay
Caption: Logical flow of the in vitro microtubule polymerization assay.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. abscience.com.tw [abscience.com.tw]
- 13. youtube.com [youtube.com]
Ansamitocin P-3 Cytotoxicity in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Its efficacy stems from its ability to disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent programmed cell death.[4][5] This technical guide provides an in-depth overview of the cytotoxicity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key cellular pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by interfering with microtubule assembly.[4][6] It binds to tubulin, the fundamental protein component of microtubules, at a site that partially overlaps with the vinblastine binding site.[1][7] This binding inhibits the polymerization of tubulin into microtubules and can also lead to the depolymerization of existing microtubules.[2][6]
The disruption of microtubule dynamics has profound consequences for cellular processes, most notably mitosis. Microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By destabilizing these structures, this compound prevents the proper alignment and separation of chromosomes.[1][2][3]
This interference activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The activation of SAC proteins, such as Mad2 and BubR1, halts the cell cycle at the G2/M phase, preventing the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle.[1][8] Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This process is often mediated by the tumor suppressor protein p53 and its downstream effector p21, leading to programmed cell death.[1][7]
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. The data consistently demonstrate that this compound is effective at picomolar to nanomolar concentrations.
| Cell Line | Cancer Type | IC50/ED50 Value | Units | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | pM | [1] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | pM | [1] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | pM | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | pM | [1] |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ | µg/mL | [6][9] |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ | µg/mL | [6][9] |
| MCF-7 | Breast Adenocarcinoma | 2 x 10⁻⁶ | µg/mL | [6][9] |
| HCT-116 | Colon Carcinoma | 0.081 | nM | [6] |
| U937 | Histiocytic Lymphoma | 0.18 | nM | [10] |
| A549 | Non-Small Cell Lung Cancer | 0.33 ± 0.13 | nM | [11] |
| NCI-H69 | Small Cell Lung Cancer | 0.69 ± 0.04 | nM | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of this compound.
Cell Proliferation and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 pM to 1000 pM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 to 48 hours).[1][12]
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[14]
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 72 hours).[14]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 540 and 590 nm. Cell viability is expressed as a percentage of the untreated control.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.[15]
Apoptosis Assay
Apoptosis, or programmed cell death, can be detected using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its cytotoxic evaluation.
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule function. Its ability to induce mitotic arrest and apoptosis in cancer cells at very low concentrations makes it a compound of significant interest for cancer therapy, particularly as a payload for antibody-drug conjugates.[4] The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of this compound as a promising anticancer therapeutic.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. nbinno.com [nbinno.com]
- 5. Differential Inhibitory Effects of Cytotoxic Agents on Lymphoma Cell Proliferation and Tumor Growth - ProQuest [proquest.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. This compound (Antibiotic C 15003P3'; NSC292222; Maytansinol butyrate) | microtubule/antimitotic inhibitor | warhead of ADC | CAS 66584-72-3 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. glpbio.com [glpbio.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. The Cytotoxic Molecule this compound Suppresses Cell Proliferation and Tumor Growth in Lung Carcinoma - ProQuest [proquest.com]
- 16. itmedicalteam.pl [itmedicalteam.pl]
Ansamitocin P-3: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1] Originally isolated from Actinosynnema pretiosum, it has garnered significant interest in the field of oncology due to its cytotoxic activity.[1] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is a 19-membered macrocyclic lactam with a complex stereochemical arrangement. Its structure is characterized by a chlorinated benzene ring and an ester side chain at the C-3 position, which is an isobutyrate group.[2]
Structure:
-
IUPAC Name: [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate
A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: General Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₃ClN₂O₉ |
| Molecular Weight | 635.14 g/mol |
| CAS Number | 66584-72-3 |
| Appearance | White to off-white crystalline solid |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 188-190 °C |
| Solubility | Soluble in DMSO, ethanol, methanol, and other organic solvents. Insoluble in water. |
| Storage Conditions | Store at -20°C for long-term stability. |
Mechanism of Action: Microtubule Inhibition and Apoptosis
This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[3] It binds to tubulin, the protein subunit of microtubules, at the maytansine-binding site.[3] This interaction inhibits microtubule assembly and promotes their disassembly, leading to mitotic arrest and ultimately, programmed cell death (apoptosis).[3][4]
The signaling pathway initiated by this compound's interaction with tubulin involves the activation of spindle checkpoint proteins, such as Mad2 and BubR1.[4][5] This activation prevents the cell from progressing through mitosis, leading to an accumulation of cells in the G2/M phase.[6] Subsequently, the p53 tumor suppressor protein is activated, initiating the apoptotic cascade.[4][5][7]
References
- 1. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
An In-depth Technical Guide to Ansamitocin P-3 Production in Actinosynnema pretiosum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent antitumor agent, is a secondary metabolite produced by the actinomycete Actinosynnema pretiosum. Its significant therapeutic potential, particularly as a cytotoxic component in antibody-drug conjugates (ADCs), has driven extensive research into optimizing its production. This technical guide provides a comprehensive overview of the core aspects of this compound production, including the producing organism's biology, biosynthetic pathways, fermentation technology, and downstream processing. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this field.
Introduction to Actinosynnema pretiosum
Actinosynnema pretiosum is a Gram-positive, filamentous bacterium known for its ability to synthesize a variety of bioactive secondary metabolites.[1] First isolated from sedge blades, this nocardioform actinomycete has become a cornerstone in the production of maytansinoids, particularly this compound.[1] The organism exhibits complex morphological differentiation, which has been shown to be linked to its secondary metabolite production.[2][3] Strains such as A. pretiosum ATCC 31280 and ATCC 31565 are commonly used for this compound production.[4][5]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, along with a series of post-PKS modifications.[6][7] The biosynthetic pathway is governed by a set of genes organized in clusters.[6][7]
The pathway initiates with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[6][8] This is followed by a series of condensation reactions catalyzed by the PKS modules, incorporating extender units such as acetate and propionate to assemble the polyketide backbone.[6] Subsequent post-PKS modifications include methylations, epoxidation, chlorination, and the addition of an ester side chain, ultimately leading to the formation of this compound.[6][7]
This compound Biosynthetic Pathway
Regulatory Networks
The production of this compound is tightly regulated by a complex network of genes and signaling pathways. Two-component systems (TCSs) and global regulators play a crucial role in modulating the expression of the biosynthetic gene cluster.[9]
A notable TCS, CrsRK, has been identified where the response regulator CrsR positively regulates this compound biosynthesis by directly and indirectly controlling the transcription of the biosynthetic genes.[9][10] Deletion of the crsR gene leads to a significant decrease in this compound production.[9][10] Furthermore, global regulators like AdpA_1075 have been shown to pleiotropically link morphological differentiation with ansamitocin biosynthesis.[2]
Regulatory Cascade of this compound Production
Fermentation and Production Optimization
The yield of this compound from A. pretiosum fermentation is often low, necessitating optimization of culture conditions and metabolic engineering strategies to enhance production.
Quantitative Data on this compound Production
| Strain | Condition | Titer (mg/L) | Fold Increase | Reference |
| A. pretiosum Wild Type | Standard Medium | ~42 | - | [11] |
| A. pretiosum L-40 (mutant) | Standard Medium | 242.9 | ~5.8 | [12] |
| A. pretiosum L-40 | Optimized Seed Medium | 307.8 | ~7.3 | [12] |
| A. pretiosum G3-96 (genome shuffled) | Shake Flask | 410.1 | ~9.8 | [12] |
| A. pretiosum M-asmUdpg:asm13-17 | Shake Flask | 582.7 | ~13.9 | [13] |
| A. pretiosum | Mg2+ addition | 85 | 3.0 | [14] |
| A. pretiosum | Low Organic Nitrogen | Significantly Increased | - | [11][15] |
| A. pretiosum WXR-30 (FtsZ overexpression) | Standard Medium | 327.37 | ~7.8 | [16] |
| A. pretiosum WXR-30 | Yeast Extract Supplementation | 371.16 | ~8.8 | [16] |
| A. pretiosum | Overexpression of efflux pumps | 302.4 - 330.6 | ~1.1-1.25 | [17] |
Experimental Protocols
-
Strain Maintenance: Actinosynnema pretiosum strains can be maintained on YMG agar plates (0.4% yeast extract, 1% malt extract, 0.4% glucose, 1.5% agar) and incubated at 26-30°C for 7-14 days.[16]
-
Seed Culture: Inoculate a loopful of spores or mycelia into a seed medium (e.g., 0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose) and incubate at 30°C with shaking at 220 rpm for 24 hours.[16]
-
Fermentation: Transfer the seed culture (e.g., 3.3% v/v) into the production medium.[16] A variety of production media have been developed, often containing sources of carbon (e.g., glucose, glycerol, cane molasses), nitrogen (e.g., yeast extract, tryptone soya broth, soybean powder), and trace elements.[16][18] Fermentation is typically carried out at 28-30°C for 48 hours or longer.[9][16] The pH of the medium is generally maintained around 7.5.[16]
-
Supplements: The addition of precursors, such as isobutanol and isopropanol, or metal ions like Mg2+, can enhance production.[14][16]
The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.[19][20]
-
Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate or toluene.[21][22] The organic phase, containing the ansamitocins, is then separated from the aqueous phase and the mycelial mass.
-
Chromatography: The crude extract is subjected to chromatographic purification.[19][22]
-
Crystallization: The purified this compound can be further concentrated and crystallized to achieve high purity.[19]
Experimental Workflow for this compound Production and Analysis
Analytical Methods for Quantification
Accurate quantification of this compound is crucial for process monitoring and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis of this compound. A C8 or C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid.[21] Detection is commonly performed using a UV detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and specific quantification, LC-MS/MS is the preferred method.[21] This technique allows for the detection of this compound at low concentrations in complex matrices like plasma.[21] The analysis is typically performed in multiple-reaction-monitoring (MRM) mode, tracking specific precursor-to-product ion transitions.[21] For this compound, the precursor/product ion pair is often m/z 635.2/547.2.[21]
Conclusion
The production of this compound from Actinosynnema pretiosum is a multifaceted process that has been significantly advanced through decades of research. A deep understanding of the organism's genetics, metabolism, and the intricate regulatory networks governing ansamitocin biosynthesis is paramount for further improvements. This guide has provided a consolidated resource of technical information, including quantitative data and detailed protocols, to aid researchers and industry professionals in the continued development and optimization of this compound production for its critical role in cancer therapy.
References
- 1. germai.app [germai.app]
- 2. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum [mdpi.com]
- 3. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-Scale Metabolic Model of Actinosynnema pretiosum ATCC 31280 and Its Application for this compound Production Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Guided Discovery of Pretilactam from Actinosynnema pretiosum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improved AP-3 production through combined ARTP mutagenesis, fermentation optimization, and subsequent genome shuffling - ProQuest [proquest.com]
- 13. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. WO2004015119A2 - Methods for the isolation and purification of ansamitocins - Google Patents [patents.google.com]
Ansamitocin P-3: A Technical Guide to its Mode of Action on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics.[1] Originally isolated from actinomycetes, it has demonstrated significant antitumor activity, leading to its use as a cytotoxic payload in antibody-drug conjugates (ADCs).[2] This technical guide provides an in-depth overview of the molecular mechanism by which this compound exerts its effects on tubulin polymerization, a critical process for cell division. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and exploit the therapeutic potential of this compound.
Core Mechanism of Action
This compound's primary mode of action is the disruption of microtubule dynamics through direct interaction with tubulin, the fundamental protein subunit of microtubules. This interaction leads to the inhibition of tubulin polymerization, resulting in the depolymerization of existing microtubules.[3][4] The consequences of this disruption are profound, leading to mitotic arrest and ultimately, apoptotic cell death in rapidly dividing cancer cells.[5][6]
This compound binds to β-tubulin at or near the vinblastine binding site.[2][3] This binding is competitive with vinblastine, suggesting an overlapping binding pocket.[7] The binding of this compound to tubulin induces a conformational change in the tubulin dimer, rendering it incompetent for assembly into microtubules.[3][5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [3][5] |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 | [3][5] |
| EMT-6/AR1 | Murine Mammary Tumor | 140 ± 17 | [3][5] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [3][5] |
Table 2: Tubulin Binding and Polymerization Inhibition by this compound
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Tubulin Binding | 1.3 ± 0.7 µM | [2][3][5] |
| IC50 for Tubulin Polymerization Inhibition | ~3.4 µM |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mode of action of this compound are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity of the solution.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization (the steepest slope of the curve) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is used to determine the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 510 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentration of this compound for an appropriate time.
-
Wash the cells with PBS.
-
Fix the cells with either ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cell suspension
-
This compound stock solution (in DMSO)
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A typical experimental workflow to study this compound.
Conclusion
This compound is a highly potent inhibitor of tubulin polymerization with significant potential as an anticancer agent, particularly as a payload for ADCs. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a solid foundation for further drug development and optimization. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate ongoing research and development efforts in this promising area of cancer therapy.
References
- 1. scribd.com [scribd.com]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of maytansine to tubulin: competition with other mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid analogue, is a potent antitumor agent that has garnered significant interest in cancer research and drug development, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy is primarily attributed to its profound impact on the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, detailing its mechanism of action, quantitative effects on cell cycle distribution, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest
This compound exerts its potent antimitotic activity by targeting tubulin, the fundamental protein component of microtubules.[1][2] Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1]
The mechanism unfolds as follows:
-
Binding to Tubulin: this compound binds to β-tubulin at or near the vinblastine binding site.[3][4] This interaction has a high affinity, with a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM.[3][5]
-
Microtubule Depolymerization: The binding of this compound to tubulin inhibits microtubule assembly and induces their depolymerization.[3][5][6] This disruption affects both interphase and mitotic microtubules.[3][7]
-
Spindle Assembly Checkpoint Activation: The severe disruption of microtubule dynamics and the failure of chromosomes to properly attach to the mitotic spindle activate the spindle assembly checkpoint (SAC), also known as the mitotic checkpoint.[8][9] This crucial cellular surveillance mechanism prevents the cell from entering anaphase until all chromosomes are correctly bioriented on the spindle.[9]
-
Mitotic Arrest: Key proteins of the SAC, such as Mad2 and BubR1, are activated.[3][6][10] This activation leads to a block in the cell cycle at the G2/M phase, specifically in mitosis.[3][7][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[9] In the case of this compound, this has been shown to be mediated by the p53 pathway, leading to the accumulation of p53 and its downstream target p21, ultimately resulting in programmed cell death.[3][6][7]
Quantitative Effects on Cell Proliferation and Cell Cycle
This compound is a highly potent inhibitor of cancer cell proliferation, with activity observed at picomolar concentrations. Its effect on the cell cycle is characterized by a significant accumulation of cells in the G2/M phase.
Table 1: IC50 Values for Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Cancer | 20 ± 3 |
| HeLa | Cervical Cancer | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 |
Data sourced from Venghateri et al., 2013.[3][7]
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | % of Cells in G2/M Phase |
| Vehicle (Control) | ~26% |
| 50 pM this compound | 50% |
| 100 pM this compound | 70% |
Data represents an approximate distribution as described in the source material.[3]
Table 3: Induction of Mitotic Arrest in MCF-7 Cells by this compound
| Treatment (24h) | Mitotic Index (%) | Phospho-Histone H3 (Ser10) Positive Cells (%) |
| Vehicle (Control) | 3 ± 0.5 | 3 ± 0.5 |
| 20 pM this compound | 23 ± 3 | 14 ± 1.2 |
| 50 pM this compound | 33 ± 0.8 | 21 ± 0.5 |
| 100 pM this compound | 44 ± 4 | 29 ± 0.6 |
Data sourced from Venghateri et al., 2013.[3][7]
Table 4: G2/M Phase Arrest in Lung Cancer Cells by this compound
| Cell Line | Treatment (Concentration) | % of Cells in G2/M Phase |
| A549 (Non-SCLC) | Control | 16.18 ± 1.03 |
| 0.4 nM | 53.34 ± 8.06 | |
| 1.6 nM | 62.40 ± 4.97 | |
| NCI-H69 (SCLC) | Control | 32.97 ± 1.05 |
| 0.25 nM | 58.48 ± 8.37 | |
| 0.5 nM | 77.34 ± 3.19 | |
| 1.0 nM | Not specified |
Data sourced from a study on lung carcinoma.[11][12]
Experimental Protocols
Cell Culture and Drug Treatment
MCF-7 human breast adenocarcinoma cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture vessels and allowed to attach overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired final concentrations. A vehicle control (DMSO) is run in parallel.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with this compound for 24 hours.[3]
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[3]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (8 µg/mL).[3]
-
Incubate the cells in the dark at 4°C for 2 hours.[3]
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is then analyzed using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3]
Visualizations
Signaling Pathway of this compound Induced Mitotic Arrest
Caption: this compound signaling pathway leading to mitotic arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing the effects of this compound on the cell cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | Scilit [scilit.com]
- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. itmedicalteam.pl [itmedicalteam.pl]
Ansamitocin P-3 Apoptosis Induction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, exhibits significant anti-tumor activity by inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the molecular pathways governing this compound-induced apoptosis, intended for researchers, scientists, and professionals in drug development. The primary mechanism of action involves binding to tubulin, leading to microtubule depolymerization and cell cycle arrest at the G2/M phase. This mitotic catastrophe subsequently triggers a cascade of signaling events, culminating in programmed cell death primarily through the p53-mediated intrinsic apoptotic pathway. This guide details the key molecular players, presents quantitative data in structured tables, outlines experimental methodologies for studying this pathway, and provides visual diagrams of the signaling cascades and experimental workflows.
Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest
This compound exerts its cytotoxic effects by directly interacting with the tubulin-microtubule system. It binds to tubulin at a site that partially overlaps with the vinblastine binding site, leading to the depolymerization of both interphase and mitotic microtubules.[1][2] This disruption of microtubule dynamics has profound consequences for cellular processes, most notably cell division.
The interference with the formation and function of the mitotic spindle apparatus leads to a halt in the cell cycle at the G2/M phase.[1][3][4] This mitotic arrest is a critical initiating event for the subsequent induction of apoptosis. The cell's surveillance machinery, known as the spindle assembly checkpoint (SAC), detects the improper attachment of microtubules to kinetochores. This activates key checkpoint proteins, Mad2 and BubR1, which prevent the cell from proceeding into anaphase, effectively trapping it in mitosis.[1][2]
Signaling Pathways of Apoptosis Induction
Prolonged mitotic arrest induced by this compound triggers a multi-faceted apoptotic response, primarily engaging the p53-mediated intrinsic pathway. Evidence for the involvement of the mitochondrial pathway and caspase activation is strongly supported by studies on the broader class of maytansinoids.[1]
p53-Mediated Apoptotic Pathway
The sustained mitotic arrest leads to the activation and accumulation of the tumor suppressor protein p53.[1][2] Activated p53 translocates to the nucleus and transcriptionally upregulates its downstream target, the cyclin-dependent kinase inhibitor p21.[1][5] The accumulation of p21 contributes to the maintenance of cell cycle arrest and promotes apoptosis. A key indicator of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), has been observed following this compound treatment, signifying the execution phase of apoptosis.[1][2]
Intrinsic (Mitochondrial) Apoptotic Pathway
While direct studies on this compound's effect on the Bcl-2 family are limited, research on maytansinoids indicates the involvement of the mitochondrial pathway.[1] This pathway is regulated by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. It is hypothesized that the p53 activation upregulates pro-apoptotic members like Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm.
Caspase Activation Cascade
The release of cytochrome c into the cytosol is a critical step in the activation of the caspase cascade. Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including PARP, leading to the characteristic biochemical and morphological hallmarks of apoptosis.
Quantitative Data
The following tables summarize the quantitative data associated with the bioactivity of this compound.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1][2] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1][2] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1][2] |
| A549 | Non-Small Cell Lung Cancer | 0.4 nM (400 pM) | [3] |
| NCI-H69 | Small Cell Lung Cancer | 0.25 - 1.0 nM (250 - 1000 pM) | [3] |
| U937 | Histiocytic Lymphoma | 0.18 nM (180 pM) | [6] |
Table 2: Binding Affinity and Cell Cycle Arrest Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (Kd) for Tubulin Binding | 1.3 ± 0.7 µM | Purified tubulin | [1][2] |
| G2/M Phase Arrest (Control) | 26% | MCF-7 | [4] |
| G2/M Phase Arrest (50 pM this compound) | 50% | MCF-7 | [4] |
| G2/M Phase Arrest (100 pM this compound) | 70% | MCF-7 | [4] |
| G2/M Phase Arrest (0.4 nM this compound) | 53.34 ± 8.06% | A549 | [3] |
| G2/M Phase Arrest (1.6 nM this compound) | 62.40 ± 4.97% | A549 | [3] |
| G2/M Phase Arrest (0.25 nM this compound) | 58.48 ± 8.37% | NCI-H69 | [3] |
| G2/M Phase Arrest (0.5 nM this compound) | 77.34 ± 3.19% | NCI-H69 | [3] |
| G2/M Phase Arrest (1.0 nM this compound) | 73.86 ± 5.52% | NCI-H69 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-induced apoptosis pathway.
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours).
-
Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the bound SRB with 10 mM Tris base (pH 10.5).
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, PARP, cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Microscopy
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against target proteins (e.g., α-tubulin, p53, cytochrome c) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst stain.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
The following diagrams illustrate the signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.
Caption: this compound apoptosis induction pathway.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a maytansinoid, from Claopodium crispifolium and Anomodon attenuatus or associated actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P-3 and its Interaction with Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent that has garnered significant interest in the field of oncology. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the binding of this compound to its molecular target, tubulin, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action.
Quantitative Data Summary
The interaction of this compound with tubulin and its resulting cellular effects have been quantified in several studies. The following tables summarize the key binding affinity and cytotoxic parameters.
Table 1: this compound and Tubulin Binding Affinity
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Fluorescence Spectroscopy |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (pM) | Reference |
| MCF-7 (Breast Cancer) | 20 ± 3 | |
| HeLa (Cervical Cancer) | 50 ± 0.5 | |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 |
Mechanism of Action: The Vinblastine Binding Site
This compound exerts its potent antimitotic activity by binding to β-tubulin, a subunit of the microtubule polymer. Docking analyses and competitive binding assays have revealed that this compound binds at the vinblastine binding site on tubulin. This binding event interferes with microtubule polymerization, leading to the depolymerization of both interphase and mitotic microtubules. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, mediated by p53.
This compound signaling pathway leading to apoptosis.
Experimental Protocols
This section details the key experimental methodologies used to characterize the interaction of this compound with tubulin.
Fluorescence Spectroscopy for Determining Binding Affinity
This protocol is based on the intrinsic tryptophan fluorescence quenching of tubulin upon ligand binding.
Materials:
-
Purified tubulin
-
This compound
-
PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Fluorometer
Procedure:
-
Prepare a stock solution of tubulin in PEM buffer.
-
Prepare a series of dilutions of this compound in PEM buffer.
-
In a quartz cuvette, add a known concentration of tubulin (e.g., 2 µM).
-
Excite the tubulin solution at 295 nm and record the emission spectrum from 310 to 400 nm.
-
Titrate the tubulin solution with increasing concentrations of this compound, allowing the mixture to equilibrate for a set time (e.g., 5 minutes) at a constant temperature (e.g., 25°C) after each addition.
-
Record the fluorescence emission spectrum after each titration.
-
The decrease in fluorescence intensity at the emission maximum (around 335 nm) is plotted against the this compound concentration.
-
The dissociation constant (Kd) is calculated by fitting the data to a binding isotherm equation.
Ansamitocin P-3 Analogues: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid, has garnered significant attention in the field of oncology due to its profound cytotoxic effects. As a powerful microtubule-targeting agent, it disrupts cell division, leading to mitotic arrest and subsequent apoptosis. This has made it a crucial component in the development of antibody-drug conjugates (ADCs), offering a targeted approach to cancer therapy. This technical guide provides an in-depth overview of this compound analogues, their biological activities, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound and its analogues exert their cytotoxic effects primarily by interfering with microtubule dynamics. They bind to tubulin, the fundamental protein subunit of microtubules, at a site that overlaps with the vinblastine binding site.[1][2] This binding inhibits tubulin polymerization, leading to the depolymerization of microtubules.[1][3] The disruption of the microtubule network has catastrophic consequences for the cell, particularly during mitosis. The mitotic spindle, which is composed of microtubules, is unable to form correctly, leading to an arrest of the cell cycle in the G2/M phase.[4][5] This mitotic arrest activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, involving proteins such as Mad2 and BubR1.[1][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often in a p53-dependent manner, leading to programmed cell death.[1][3][6]
Biological Activity of this compound and its Analogues
The biological activity of this compound and its analogues is typically evaluated through cytotoxicity assays against various cancer cell lines and tubulin polymerization inhibition assays. The data presented below summarizes the key quantitative findings from various studies.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | Cell Line | IC50 / ED50 | Citation |
| This compound | MCF-7 (Breast Adenocarcinoma) | 20 ± 3 pM | [1] |
| This compound | HeLa (Cervical Carcinoma) | 50 ± 0.5 pM | [1] |
| This compound | EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17 pM | [1] |
| This compound | MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1 pM | [1] |
| This compound | A-549 (Lung Carcinoma) | 4 x 10⁻⁷ µg/mL | [7] |
| This compound | HT-29 (Colon Adenocarcinoma) | 4 x 10⁻⁷ µg/mL | [7] |
| This compound | HCT-116 (Colorectal Carcinoma) | 0.081 nM | [7] |
| This compound | U937 (Histiocytic Lymphoma) | 0.18 nM | [8] |
| 9-thiothis compound (AP3SH) | 25 Tumor Cell Lines | High Antiproliferative Activity | [4] |
| C17- and C21-fluoro and bromo ansamitocins | Various Cell Lines | Similar to this compound | [9] |
Tubulin Polymerization Inhibition
| Compound | Parameter | Value | Citation |
| This compound | IC50 (Tubulin Polymerization) | 3.4 µM | [7] |
| This compound | Kd (Tubulin Binding) | 1.3 ± 0.7 µM | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This assay determines cell viability by measuring the protein content of treated cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its analogues
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells and incubate for the desired period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating them with the desired concentration of this compound or its analogue for a specified time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
In Vitro Tubulin Polymerization Assay (Light Scattering)
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Materials:
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm with temperature control
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (this compound analogues)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer supplemented with GTP (e.g., 1 mM).
-
Compound Preparation: Prepare serial dilutions of the test compounds in polymerization buffer.
-
Assay Setup: In a pre-chilled 96-well plate, add the test compounds, controls, and polymerization buffer.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the biological activity of this compound analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of 9-thioansamitocin P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Technical Guide to a Potent Polyketide Macrolactam with Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a member of the ansamycin family of antibiotics, is a potent polyketide macrolactam with significant antitumor properties. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and its effects on cancer cells. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this promising compound.
Introduction
This compound is a maytansinoid, a class of highly cytotoxic compounds originally isolated from Actinosynnema pretiosum.[1] Structurally, it is characterized by a 19-membered macrocyclic lactam core, a feature that defines it as a polyketide.[2] Its potent antineoplastic activity has garnered significant interest, particularly in the context of antibody-drug conjugates (ADCs), where it can serve as a powerful cytotoxic payload.[3] This guide delves into the technical aspects of this compound, from its complex biosynthesis to its intricate interactions with cellular machinery.
Biosynthesis of this compound: A Polyketide Pathway
The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) system.[4] The pathway commences with the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the aminoshikimate pathway.[5] The PKS machinery then catalyzes a series of condensation reactions, incorporating extender units of acetate and propionate to build the polyketide chain.[4] Subsequent post-PKS modifications, including chlorination, methylation, and epoxidation, are crucial for the final structure and biological activity of this compound.[4]
Mechanism of Action: Microtubule Destabilization and Apoptosis
This compound exerts its potent cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules.[3] By binding to the maytansine-binding site on β-tubulin, it disrupts microtubule dynamics, leading to the inhibition of microtubule assembly and the depolymerization of existing microtubules.[3][6] This disruption of the microtubule network has profound consequences for cellular processes, particularly mitosis.
The interference with mitotic spindle formation activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[6] Key checkpoint proteins, such as Mad2 and BubR1, are activated in response to this disruption.[6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, mediated by the tumor suppressor protein p53.[6] Activation of p53 leads to the upregulation of its downstream target, p21, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7]
Quantitative Biological Activity
The cytotoxic potency of this compound has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its exceptional activity at picomolar concentrations.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [6] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [6] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [6] |
Detailed Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is adapted from established methods for determining cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the culture medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell survival relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell survival against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-FITC is detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).
Western Blot for PARP Cleavage
This protocol describes the detection of the apoptotic marker, cleaved PARP.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
-
Loading Control: Probe the same membrane with an anti-β-actin antibody as a loading control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the anticancer effects of this compound.
Conclusion
This compound stands out as a highly potent polyketide macrolactam with significant potential in cancer therapy. Its well-defined mechanism of action, involving the disruption of microtubule dynamics and the induction of p53-mediated apoptosis, makes it an attractive candidate for further development, particularly as a payload in antibody-drug conjugates. This technical guide provides a solid foundation of data and protocols to support ongoing and future research into this promising antitumor agent. The detailed methodologies and structured data presented herein are intended to empower researchers to explore the full therapeutic potential of this compound.
References
- 1. Enhancement of this compound production in Actinosynnema pretiosum by a synergistic effect of glycerol and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Ansamitocin P-3: A Technical Guide on its Core Role in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent antineoplastic agent belonging to the maytansinoid family of macrolide antibiotics.[1][2] Originally isolated from microorganisms like Actinosynnema pretiosum, it has garnered significant attention in oncology for its profound cytotoxic effects.[1][3] This technical guide delves into the integral role of this compound as a cytotoxic "warhead" in the design and development of antibody-drug conjugates (ADCs). ADCs represent a strategic class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents like this compound.[4] This targeted delivery aims to enhance the therapeutic window of highly potent cytotoxins by minimizing systemic exposure and associated off-target toxicities.[5]
Mechanism of Action: A Microtubule Disruptor
The primary mechanism of this compound's potent antitumor activity lies in its ability to disrupt microtubule dynamics, which are crucial for cell division.[4] It binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[1] This binding inhibits tubulin polymerization and promotes the disassembly of existing microtubules.[1][4]
The consequences of this microtubule depolymerization are severe for rapidly dividing cancer cells:
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation, leads to an arrest of the cell cycle in the G2/M phase.[1][6]
-
Apoptosis Induction: Prolonged mitotic arrest activates the spindle assembly checkpoint proteins, such as Mad2 and BubR1.[1] This ultimately triggers programmed cell death, or apoptosis, often through the p53-mediated pathway.[1] this compound treatment has been shown to activate p53 and increase the nuclear accumulation of its downstream target, p21.[1]
This compound's cytotoxicity is exceptionally high, with studies showing it to be 100 to 1000 times more potent than many known anticancer agents.[1]
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and properties of this compound.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Cancer | 20 ± 3 |
| HeLa | Cervical Cancer | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 |
| A-549 | Lung Carcinoma | 4 x 10^-7 µg/mL |
| HT-29 | Colon Carcinoma | 4 x 10^-7 µg/mL |
| HCT-116 | Colon Carcinoma | 0.081 nM (81 pM) |
| U937 | Histiocytic Lymphoma | 0.18 nM (180 pM) |
*Note: Original data in µg/mL. Conversion to pM requires the molecular weight of this compound (635.17 g/mol ). Source:[1][6][7]
Table 2: Binding Affinity of this compound to Tubulin
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM |
Table 3: Physicochemical Properties of this compound
| Property | Description |
| Appearance | White powder[8] |
| Solubility | Readily soluble in organic solvents such as methanol, acetone, chloroform, acetonitrile, DCM, DMF, and DMSO.[8][] Also reported to be very soluble in water.[] |
| Storage | Recommended storage at 2–8°C in a well-sealed container, away from oxidizing agents.[8][] |
Table 4: Preclinical Pharmacokinetics of this compound in Rats
| Study Parameter | Finding |
| Administration | Intravenous (i.v.) bolus |
| Plasma Concentration Profile | Followed a triexponential decline. |
| Terminal Phase | Nearly flat, suggesting distribution into deep tissue compartments and slow equilibration with the bloodstream. |
Source:[10]
Role in Antibody-Drug Conjugates (ADCs)
The extreme potency of this compound makes it an ideal payload for ADCs.[4] However, its successful implementation relies on sophisticated linker and conjugation technologies.
Linker Technology
The linker is a critical component that connects the antibody to the cytotoxic payload.[5][11] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated toxicities, while also allowing for efficient payload release within the target tumor cells.[11][12]
-
Cleavable Linkers: These are the most common type, utilized in over 80% of clinically approved ADCs.[5][12][13] They are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or specific enzymes like cathepsins.[5][13]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid.[13] Ado-trastuzumab emtansine (T-DM1), an ADC that uses a maytansinoid derivative, employs a non-cleavable linker.[12]
The choice of linker technology is crucial for balancing the efficacy and safety profile of an this compound-based ADC.
Conjugation Chemistry
The process of attaching the linker-payload moiety to the antibody is a key step in ADC manufacturing. Conjugation typically occurs at specific amino acid residues on the antibody, such as cysteines or lysines.[14] The resulting drug-to-antibody ratio (DAR) is a critical quality attribute that influences the ADC's potency and therapeutic index.[11][14]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the research and development of this compound and its corresponding ADCs.
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1–1000 pM) or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 24-48 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify cell density.
-
Calculate the IC50 value by plotting the percentage of cell survival against the drug concentration.[1]
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with various concentrations of this compound (e.g., 20–100 pM) for 24 hours.
-
Harvest the cells and fix them in 70% ethanol.
-
Treat the fixed cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M), allowing for the quantification of cells arrested in the G2/M phase.[1][6]
-
In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the inhibitory effect of this compound on tubulin assembly.
-
Methodology:
-
Prepare a solution of purified tubulin (e.g., from bovine brain) in a polymerization buffer at 0°C.
-
Add various concentrations of this compound or a control solution to the tubulin solution.
-
Initiate polymerization by warming the mixture to 37°C.
-
Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at a wavelength of 340 nm or 460 nm.
-
This compound will inhibit the rate and extent of the turbidity increase, indicating inhibition of tubulin polymerization.[7]
-
ADC Characterization Workflow
-
Objective: To determine critical quality attributes of the ADC, such as drug-to-antibody ratio (DAR) and biotransformation products.
-
Methodology:
-
Sample Preparation: Obtain the purified ADC after the conjugation reaction.
-
Chromatographic Separation: Separate the different ADC species (DAR 0, 2, 4, etc.) using techniques like Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC).[5][14]
-
Mass Spectrometry (LC-MS): Couple the chromatography to a mass spectrometer to determine the precise mass of the intact antibody and its conjugated forms. This allows for the calculation of the average DAR.[14][15]
-
Data Analysis: Utilize specialized software to deconvolute the mass spectra and identify various biotransformation products, such as linker-payload loss or hydrolysis.[15][16]
-
Visualizations
Signaling and Experimental Workflows
Caption: this compound mechanism of action.
Caption: General experimental workflow for ADC development.
Caption: Simplified biosynthesis pathway of this compound.
Conclusion
This compound stands out as a highly potent microtubule-depolymerizing agent, making it an exceptionally effective payload for antibody-drug conjugates.[1][4] Its picomolar cytotoxicity, coupled with a well-elucidated mechanism of action involving cell cycle arrest and apoptosis, provides a strong rationale for its use in targeted cancer therapy.[1] The successful development of this compound-based ADCs hinges on the strategic selection of linker technologies and precise control over conjugation chemistry to ensure a therapeutic agent that is both stable in circulation and highly active at the tumor site. As ADC technology continues to evolve, the unique properties of this compound will likely ensure its continued prominence in the development of next-generation cancer therapeutics.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, this compound from Actinosynnema pretiosum - Cell Culture Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
- 10. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veranova.com [veranova.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. agilent.com [agilent.com]
- 15. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Ansamitocin P-3: A Technical Guide to Natural Sources and Isolation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent antitumor agent, is a maytansinoid that has garnered significant attention in the pharmaceutical industry, particularly as a cytotoxic "warhead" for antibody-drug conjugates (ADCs).[1][2] Its complex structure and potent biological activity necessitate a thorough understanding of its natural sources and the intricate processes required for its isolation and purification. This technical guide provides a comprehensive overview of the microbial production of this compound and the detailed methodologies for its extraction and purification.
Natural Microbial Sources of this compound
The primary and most well-established natural source of this compound is the Gram-positive, aerobic, filamentous bacterium, Actinosynnema pretiosum .[1][3][4] This microorganism was formerly classified as Nocardia sp. C-15003.[1] While other species of Actinosynnema, such as Actinosynnema mirum, have also been shown to produce this compound, A. pretiosum remains the principal strain utilized for industrial fermentation.[5]
The biosynthesis of this compound in A. pretiosum is a complex process involving a polyketide synthase (PKS) pathway.[4] The production yields can be significantly influenced by the fermentation conditions, including the composition of the culture medium, aeration, and the presence of specific precursors and ions.[6][7][8]
Fermentation for this compound Production
The production of this compound is typically achieved through submerged fermentation of Actinosynnema pretiosum. The fermentation process involves several key stages, from inoculum preparation to large-scale fermentation and subsequent harvesting.
Culture Media and Conditions
A variety of media compositions have been developed to optimize the yield of this compound. These media generally contain sources of carbon, nitrogen, and essential minerals.
-
Carbon Sources: Various carbon sources have been investigated, with studies showing that fructose can lead to higher yields of this compound compared to glucose.[5] Economical carbon sources like cane molasses and glycerol have also been successfully employed to reduce production costs.[6]
-
Nitrogen Sources: Organic nitrogen sources, such as soybean powder, are commonly used. Interestingly, a relatively low concentration of organic nitrogen has been shown to significantly improve this compound production.[4]
-
Mineral Salts and Additives: Divalent metal ions, particularly Mg²⁺, have been found to enhance production titers.[8] The addition of oxygen vectors like soybean oil can also improve the yield by enhancing dissolved oxygen levels in the fermentation broth.[7]
Fermentation Parameters
Optimal fermentation parameters are crucial for maximizing this compound production.
-
Temperature: Cultures are typically incubated at 28°C.[1]
-
Agitation and Aeration: Adequate agitation (e.g., 220 rpm) and aeration are necessary for the aerobic growth of A. pretiosum and for the biosynthesis of the secondary metabolite.[1]
-
Fermentation Time: The fermentation is typically carried out for a period of 144 hours (6 days).[1]
Isolation and Purification of this compound
The isolation and purification of this compound from the complex fermentation broth is a multi-step process requiring a combination of extraction and chromatographic techniques to achieve the high purity required for pharmaceutical applications.[3]
Extraction
The first step in the isolation process is the extraction of this compound from the fermentation broth.
-
Solvent Extraction: The whole fermentation broth or the supernatant after centrifugation is typically extracted with a water-immiscible organic solvent.[9] Common solvents used for this purpose include ethyl acetate and toluene.[1][10]
Purification
Following extraction, a series of purification steps are employed to remove impurities and isolate this compound.
-
Chromatography: Various chromatographic techniques are utilized for purification.
-
Column Chromatography: Silica gel and neutral alumina are common stationary phases used for column chromatography.[3]
-
High-Performance Counter-Current Chromatography (HPCCC): This technique has been successfully used for the preparative isolation and purification of this compound, yielding high-purity product in a relatively short time.[11]
-
-
Crystallization: Crystallization is a crucial final step to obtain high-purity this compound.[3][10] This is often achieved by dissolving the partially purified product in a suitable solvent system, such as ethyl acetate/heptane, and allowing crystals to form.[10]
-
Activated Carbon Treatment: In some protocols, the extract is treated with activated carbon to remove impurities before further purification steps.[10]
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the strain of A. pretiosum, the fermentation conditions, and the extraction and purification methods employed. The following table summarizes reported production titers from various studies.
| Actinosynnema Strain | Fermentation Conditions / Modifications | This compound Titer (mg/L) | Reference |
| A. pretiosum | Overexpression of efflux pump genes | 302.4 - 330.6 | [12] |
| A. pretiosum WXR-30 | Overexpression of FtsZ gene | 327.37 | [13] |
| A. pretiosum WXR-30 | Overexpression of FtsZ and yeast extract supplementation | 371.16 | [13] |
| A. pretiosum | Optimized medium with cane molasses, glycerol, and soybean powder | 111.9 | [6] |
| A. pretiosum | Optimized medium with isobutanol, soybean oil, and vitamin B1 supplementation | 141 | [6] |
| A. pretiosum | Addition of soybean oil as an oxygen vector | 106.04 | [7] |
| A. mirum | Fructose as the sole carbon source | ~4-fold increase compared to glucose | [5] |
| A. pretiosum | Overexpression of asm13-17 and asmUdpg genes | 680.5 | [14] |
| A. pretiosum | Fed-batch fermentation with fructose and isobutanol feeding | 757.7 | [14] |
| A. pretiosum | Addition of Mg²⁺ | 85 | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the isolation and quantification of this compound.
Fermentation Protocol for Actinosynnema pretiosum
-
Inoculum Preparation: Inoculate spore suspensions of A. pretiosum into a seed medium. Incubate at 28°C with shaking at 220 rpm for 48 hours.[1]
-
Fermentation: Transfer the seed culture to a fermentation medium. Incubate at 28°C with shaking at 220 rpm for 144 hours.[1]
Extraction of this compound from Fermentation Broth
-
Solvent Extraction: Extract the culture supernatant with an equal volume of ethyl acetate.[1] Alternatively, extract the whole broth with toluene.[10]
-
Concentration: Concentrate the organic extract under vacuum to obtain a crude extract.
Purification by High-Performance Counter-Current Chromatography (HPCCC)
-
Sample Preparation: Dissolve the crude extract in a suitable solvent mixture.
-
HPCCC System: Utilize a two-phase solvent system, for example, hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).[11]
-
Separation: Perform the separation according to the instrument's operating parameters.
-
Fraction Collection and Analysis: Collect the fractions and analyze for the presence and purity of this compound using HPLC.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: Use a C18 column (e.g., 250 mm × 4.6 mm).[1]
-
Mobile Phase: Employ a gradient of acetonitrile and water.[1]
-
Detection: Detect the eluting compounds at a wavelength of 254 nm.[1]
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve of a known concentration.
Visualizing the Workflow
The following diagram illustrates the general workflow for the production and isolation of this compound from Actinosynnema pretiosum.
Caption: Workflow for this compound production and isolation.
References
- 1. frontiersin.org [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 10. WO2004015119A2 - Methods for the isolation and purification of ansamitocins - Google Patents [patents.google.com]
- 11. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Ansamitocin P-3 In Vitro Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro cytotoxicity of Ansamitocin P-3, a potent microtubule-targeting agent, using a colorimetric MTT assay. It includes reference data on its cytotoxic activity and a visualization of its mechanism of action.
Introduction
This compound is a maytansinoid, a class of potent microtubule-targeting agents that exhibit significant cytotoxic activity against a variety of cancer cell lines.[1][2] Its mechanism of action involves binding to tubulin, inhibiting its polymerization, and disrupting microtubule dynamics.[2][3] This interference with the microtubule assembly system leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[1][4] Due to its high potency, this compound and other maytansinoids are utilized as cytotoxic "warheads" in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][5]
This application note details a standard in vitro protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6][7]
Data Presentation: Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values from published studies are summarized below.
| Cell Line | Cancer Type | IC50 / ED50 Value | Citation |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | [1][4] |
| 2 x 10⁻⁶ µg/mL | [3][8] | ||
| HeLa | Cervical Cancer | 50 ± 0.6 pM | [1][4] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 pM | [1][4] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | [1][4] |
| HCT-116 | Colon Cancer | 0.081 nM | [3] |
| U937 | Lymphoma | 0.18 nM | [4] |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL | [3][8] |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ µg/mL | [3][8] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step method for evaluating the cytotoxicity of this compound.
Materials and Reagents
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder, readily soluble in DMSO)[5]
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)[7][9]
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570-590 nm)
Experimental Workflow
Detailed Procedure
Step 1: Cell Seeding
-
Culture cells to ~70-80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Step 2: Compound Treatment
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 pM to 1000 pM).[8] The final DMSO concentration in the wells should be kept low (e.g., ≤0.1%) to avoid solvent toxicity.[8]
-
Prepare a vehicle control using medium with the same final concentration of DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24 to 48 hours, depending on the cell line).[8]
Step 3: MTT Assay
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7][9]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]
-
After the MTT incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Mechanism of Action: Signaling Pathway
This compound induces cytotoxicity by disrupting microtubule function, which activates the spindle assembly checkpoint and leads to mitotic arrest and subsequent p53-mediated apoptosis.[1][10]
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, this compound from Actinosynnema pretiosum - Cell Culture Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Ansamitocin P-3 Cytotoxicity Assessment Using Sulforhodamine B (SRB) Assay
Introduction
Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1] Its primary mechanism of action involves the inhibition of microtubule assembly by binding to tubulin.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[5][6] It is a reliable and cost-effective method for assessing the cytotoxicity of compounds like this compound in adherent cell lines.[5][7] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the SRB assay and presents relevant quantitative data.
Principle of the SRB Assay
The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[10] After staining, the unbound dye is removed, and the protein-bound dye is solubilized with a basic solution.[8] The absorbance of the resulting solution is then measured at approximately 510 nm to determine the relative cell density.[5][6]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, as determined by the SRB assay.
| Cell Line | Cancer Type | IC50 (pM) | Incubation Time | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | 48 h | [4] |
| HeLa | Cervical Carcinoma | 50 ± 0.6 | 24 h | [4] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | 24 h | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | 24 h | [4] |
| A549 | Lung Carcinoma | 330 ± 130 | Not Specified | [11] |
| NCI-H69 | Small Cell Lung Cancer | 690 ± 40 | Not Specified | [11] |
| U937 | Histiocytic Lymphoma | 180 | 72 h | [1] |
| HT-29 | Colon Adenocarcinoma | 400,000 (as 4 x 10⁻⁷ µg/mL) | Not Specified | [12][13] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Microplate reader
Protocol for this compound SRB Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and adjust the cell suspension to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 2,000-5,000 cells/well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for this compound is 1-1000 pM.[4][13]
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell (media only) blank.[4]
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Return the plates to the incubator for the desired exposure time (e.g., 24-72 hours).[1][4]
-
-
Cell Fixation:
-
Staining:
-
Remove the TCA solution and wash the plates four to five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[8][14]
-
Allow the plates to air-dry completely at room temperature.[8]
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8][15]
-
-
Washing and Solubilization:
-
Quickly remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8][14]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[16]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other OD values.
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells.
-
Plot the percentage of cell survival against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the SRB assay.
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. selleckchem.com [selleckchem.com]
- 13. glpbio.com [glpbio.com]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols: Analysis of Microtubule Depolymerization by Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent maytansinoid, a class of microtubule-targeting agents that have shown significant promise in cancer therapy.[1][2] Structurally similar to maytansine, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are critical for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][3] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound-induced microtubule depolymerization.
This compound binds to tubulin, the fundamental protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[4][5] This interaction inhibits tubulin polymerization, leading to the depolymerization of existing microtubules.[5] The disruption of the microtubule network triggers a cascade of cellular events, including the activation of spindle assembly checkpoint proteins Mad2 and BubR1, which leads to a blockage of cells in the mitotic phase of the cell cycle.[4][5] Ultimately, this mitotic arrest induces apoptosis, or programmed cell death, often through a p53-mediated pathway.[4][5]
The potent anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the picomolar range.[4][6] This makes it a molecule of high interest for the development of antibody-drug conjugates (ADCs), where its potent cytotoxicity can be specifically targeted to cancer cells.
These notes will provide detailed methodologies for key experiments to characterize the effects of this compound on microtubule depolymerization, along with structured data presentation and visual diagrams of the underlying pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [4] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [4] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [4] |
| A-549 | Lung Carcinoma | 4 x 10^-7 µg/mL | [1] |
| HT-29 | Colon Adenocarcinoma | 4 x 10^-7 µg/mL | [1] |
*Note: Original data presented in µg/mL. Conversion to pM requires the molecular weight of this compound (635.1 g/mol ).
Table 2: Tubulin Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | In vitro binding to purified tubulin | [4][5] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for analyzing this compound effects.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity (light scattering) as tubulin monomers assemble into microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole, Vinblastine)
-
Negative control (DMSO vehicle)
-
Pre-chilled 96-well plates
-
Temperature-controlled spectrophotometer
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a tubulin polymerization mix by adding GTP to the reconstituted tubulin to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound, controls, or vehicle to the wells of a pre-chilled 96-well plate.
-
To initiate polymerization, add 90 µL of the tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD 340 nm) versus time for each concentration of this compound and controls.
-
The rate of polymerization can be determined from the initial linear portion of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Microscopy for Microtubule Visualization
This protocol allows for the direct visualization of microtubule depolymerization in cells treated with this compound.
Materials:
-
Cancer cell line of choice (e.g., MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Fixative: Ice-cold methanol or 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS (if using paraformaldehyde)
-
Blocking buffer: 3% BSA in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: FITC- or Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C OR with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Capture images for analysis.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest induced by this compound.
Materials:
-
Cancer cell line of choice
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Cancer cell line of choice
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Centrifuge the combined cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate compensation settings for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Ansamitocin P-3 Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid microtubule inhibitor, has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its high cytotoxicity, coupled with the specificity of monoclonal antibodies, allows for the selective delivery of a powerful therapeutic agent to tumor cells, minimizing off-target toxicity.[2][3] This document provides detailed application notes and experimental protocols for the development of this compound ADCs, from conjugation and purification to in vitro and in vivo evaluation.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[1][3][4][5] This interference with the mitotic spindle apparatus activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[3][4] Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), often through the p53-mediated pathway.[3][4][5]
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound ADC mechanism of action.
Experimental Data
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Cancer | 20 ± 3 | [1][4] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [1][4] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [1][4] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [1][4] |
Experimental Protocols
Synthesis of this compound-Linker Conjugate (SMCC-Ansamitocin P-3)
This protocol is adapted from the synthesis of SMCC-DM1, a closely related maytansinoid conjugate.[6][7] this compound is first modified with a linker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to enable its conjugation to the antibody.
Materials:
-
This compound
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous Acetonitrile
-
Dry Chloroform
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound in dry chloroform under an inert atmosphere (argon or nitrogen).
-
SMCC Addition: In a separate flask, dissolve SMCC in anhydrous acetonitrile.
-
Reaction: Slowly add the SMCC solution to the this compound solution with constant stirring at room temperature.
-
Monitoring: Monitor the reaction progress using TLC.
-
Purification: Once the reaction is complete, purify the SMCC-Ansamitocin P-3 conjugate by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antibody-Ansamitocin P-3 Conjugation
This section provides protocols for both cysteine and lysine-based conjugation methods.
This method targets the cysteine residues within the antibody's hinge region.[8]
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
SMCC-Ansamitocin P-3 (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
PBS buffer, pH 7.4
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Add a 10-fold molar excess of TCEP solution to the mAb solution. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS using a desalting column or tangential flow filtration.
-
Conjugation Reaction: Dissolve the SMCC-Ansamitocin P-3 in DMSO. Add the dissolved conjugate to the reduced antibody solution at a molar ratio of 5:1 (drug-linker to antibody).
-
Incubation: Gently mix and incubate the reaction at room temperature for 4 hours.
-
Quenching: Add a 10-fold molar excess of the quenching solution to cap any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
This method targets the primary amines of lysine residues on the antibody surface.[9][10][11]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5)
-
SMCC-Ansamitocin P-3 (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
pH Adjustment: Adjust the pH of the antibody solution to 8.5 using a suitable buffer.
-
Conjugation Reaction: Dissolve the SMCC-Ansamitocin P-3 in DMSO. Add the dissolved conjugate to the antibody solution at a molar ratio of 8:1 (drug-linker to antibody).
-
Incubation: Gently mix and incubate the reaction at room temperature for 4 hours.
-
Quenching: Add a quenching solution to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the ADC using an SEC column.
ADC Purification and Characterization
SEC is a common method for purifying ADCs and removing unconjugated small molecules.[12][13][14][15]
Protocol:
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25) with PBS at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Loading: Load the crude ADC mixture onto the column.
-
Elution: Elute the ADC with PBS at a flow rate of 1 mL/min.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.
-
Pooling: Pool the fractions containing the purified ADC.
Experimental Workflow for ADC Development
Caption: General workflow for this compound ADC development.
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[16][17][18][19][20]
Protocol:
-
Column: Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: Run a linear gradient from 100% A to 100% B over 20 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Calculation: Calculate the average DAR by determining the relative peak area of each species (DAR0, DAR2, DAR4, etc.) and using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Protocol:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a negative control (e.g., unconjugated antibody). Add the solutions to the cells and incubate for 72-96 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value.
In Vivo Efficacy Studies
Xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of ADCs.
Protocol:
-
Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC). Administer the treatments intravenously.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Logical Relationship of ADC Components and Development Stages
Caption: Interrelation of ADC components and development phases.
Conclusion
The development of this compound ADCs represents a promising strategy in targeted cancer therapy. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working in this field. Careful optimization of each step, from conjugation to in vivo evaluation, is crucial for the successful development of safe and effective this compound ADCs.
References
- 1. research.monash.edu [research.monash.edu]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) as a Linker and Conjugating Trastuzumab to Maytansinoid Derivative (DM1) Through SMCC as an Antibody-Drug Conjugate | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Succinimidyl 4-(N-Maleimidomethyl)-Cyclohexane-1-Carboxylate (Smcc) As a Linker and Conjugating Trastuzumab to Maytansinoid Derivative (Dm1) Through Smcc As an Antibody-Drug Conjugate [rimpacts.com]
- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. smatrix.com [smatrix.com]
- 17. researchgate.net [researchgate.net]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. ymc.eu [ymc.eu]
- 20. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Ansamitocin P-3 in Lung Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent maytansinoid microtubule inhibitor, has demonstrated significant cytotoxic effects against lung carcinoma cells in preclinical studies. Its ability to disrupt microtubule dynamics leads to cell cycle arrest and apoptosis, making it a compelling agent for further investigation and development, particularly as a payload in antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols based on published research to guide the use of this compound in lung carcinoma studies.
Mechanism of Action
This compound exerts its anticancer effects by binding to tubulin and inhibiting microtubule assembly. This disruption of the microtubule network, a critical component of the cytoskeleton, interferes with the formation of the mitotic spindle during cell division.[1][2] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[3][4] Studies have indicated that this process can involve the p53-mediated apoptotic pathway.[4]
In the context of targeted therapy, this compound's high potency makes it an ideal cytotoxic "warhead" for ADCs. For instance, the ADC trastuzumab emtansine (T-DM1), which utilizes a maytansinoid derivative, is in clinical trials for HER2-positive lung cancer, highlighting the clinical potential of this class of drugs.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Cytotoxic Molecule this compound Suppresses Cell Proliferation and Tumor Growth in Lung Carcinoma - ProQuest [proquest.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ansamitocin P-3 in Breast Cancer Research: Detailed Application Notes and Protocols
Ansamitocin P-3, a potent microtubule inhibitor, has garnered significant attention in the field of oncology, particularly in breast cancer research. Its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, makes it a valuable tool for investigating cancer cell biology and a promising payload for antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound in the context of breast cancer.
Application Notes
Introduction to this compound
This compound is a maytansinoid, a class of ansamycin antibiotics, originally isolated from microbial sources. It exerts its potent cytotoxic effects by interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] This disruption of microtubule function ultimately leads to mitotic arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] Due to its high potency, this compound and its derivatives are utilized as payloads in ADCs, a targeted cancer therapy that combines the specificity of monoclonal antibodies with the cell-killing power of cytotoxic agents.[1][2] A notable example is Trastuzumab emtansine (T-DM1), where a derivative of the maytansinoid is conjugated to the HER2-targeting antibody Trastuzumab for the treatment of HER2-positive breast cancer.[2]
Mechanism of Action in Breast Cancer Cells
This compound's primary mechanism of action involves its binding to tubulin, the protein subunit of microtubules.[3] Specifically, it binds to the vinblastine-binding site on β-tubulin, inducing conformational changes that inhibit microtubule polymerization and promote their disassembly.[2][3] This leads to a cascade of cellular events:
-
Disruption of Microtubule Dynamics: this compound effectively depolymerizes both interphase and mitotic microtubules at picomolar concentrations.[3]
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[3][4] Key checkpoint proteins such as Mad2 and BubR1 are activated.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[3] This is often mediated by the p53 tumor suppressor protein, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various breast cancer cell lines and its binding affinity to tubulin.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Human Breast Adenocarcinoma | 20 ± 3 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 150 ± 1.1 |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 |
| HeLa | Human Cervical Carcinoma | 50 ± 0.5 |
| Data sourced from multiple experiments.[3][4] |
Table 2: Binding Affinity of this compound to Tubulin
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM |
| This value represents the in vitro binding affinity to purified tubulin.[2][3] |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., MEM or L-15 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 1 pM to 1000 pM). Include a vehicle control (DMSO only).
-
Incubate the cells for the desired period (e.g., 48 hours for MCF-7).[3]
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
-
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 50 pM and 100 pM) for a specified time (e.g., 24 hours).[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
3. Immunofluorescence Microscopy for Microtubule Integrity
This protocol is used to visualize the effect of this compound on the microtubule network.
-
Materials:
-
Breast cancer cells grown on glass coverslips
-
This compound
-
Formaldehyde (3.7%)
-
Methanol (ice-cold)
-
Bovine serum albumin (BSA) in PBS (blocking solution)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24 hours.[3]
-
Fix the cells with 3.7% formaldehyde for 20 minutes at 37°C.[3]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with ice-cold methanol for 15 minutes at -20°C.[3]
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding by incubating with 2% BSA in PBS for 1 hour at 37°C.[3]
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Experimental Concentration Determination of Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics. It functions by disrupting microtubule dynamics, a critical process for cell division, thereby leading to mitotic arrest and subsequent apoptosis in cancer cells. Its significant cytotoxicity has made it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. Accurate determination of this compound concentrations in various experimental settings, from fermentation broths to biological matrices, is crucial for research, development, and quality control.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, the underlying signaling pathway of this compound's mechanism of action is illustrated.
Data Presentation
Table 1: Quantitative Parameters for this compound Determination using LC-MS/MS
| Parameter | Value | Reference |
| Linear Range in Rat Plasma | 1 - 500 ng/mL | |
| Within-day CV (%) at 1 ng/mL | 12.9 | |
| Within-day CV (%) at 10 ng/mL | 6.7 | |
| Within-day CV (%) at 200 ng/mL | 5.5 | |
| Between-day CV (%) at 1 ng/mL | 10.4 | |
| Between-day CV (%) at 10 ng/mL | 6.5 | |
| Between-day CV (%) at 200 ng/mL | 6.4 | |
| Precursor Ion (m/z) | 635.2 | |
| Product Ion (m/z) | 547.2 |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (pM) | Reference |
| MCF-7 (Breast Cancer) | 20 ± 3 | |
| HeLa (Cervical Cancer) | 50 ± 0.5 | |
| EMT-6/AR1 (Murine Breast Cancer) | 140 ± 17 | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is based on a validated method for the quantification of this compound in rat plasma and is suitable for pharmacokinetic studies.
1. Sample Preparation (from Plasma): a. To 0.2 mL of rat plasma, add an appropriate amount of internal standard (e.g., depsipeptide FK228). b. Extract this compound and the internal standard by adding 1 mL of ethyl acetate. c. Vortex the mixture for 5 minutes. d. Centrifuge at 10,000 rpm for 5 minutes. e. Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen gas. f. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 system or equivalent.
-
Column: Betabasic C8, 50 mm x 2.1 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70% acetonitrile / 0.9% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 635.2 → 547.2 m/z.
-
Internal Standard (FK228): 541.5 → 424.0 m/z.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity. A pre-source splitter may be used to introduce a fraction of the eluent into the source.
4. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. b. Perform a linear regression of the calibration curve. c. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound by HPLC with UV Detection
This protocol is suitable for the analysis of this compound in fermentation broths or purified samples.
1. Sample Preparation: a. Fermentation Broth: Centrifuge the broth to remove cells. Filter the supernatant through a 0.22 µm filter. Dilute the filtered supernatant with the mobile phase as needed to fall within the calibration range. b. Purified Samples: Dissolve the sample in the mobile phase to a known concentration.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 system or equivalent with a PDA detector.
-
Column: Shim-pack GIST C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 70% methanol in water.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 254 nm.
3. Data Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standards and the samples into the HPLC system. c. Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. d. Perform a linear regression of the calibration curve. e. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: General Principle for this compound Determination by ELISA
While a specific, commercially available ELISA kit for this compound is not readily documented, a competitive ELISA format could be developed. This would require a specific antibody against this compound and an this compound-enzyme conjugate.
Principle: The assay would involve competition between the this compound in the sample and a known amount of enzyme-labeled this compound for binding to a limited amount of anti-Ansamitocin P-3 antibody coated on a microplate well. The amount of enzyme activity would be inversely proportional to the concentration of this compound in the sample.
Mandatory Visualizations
Caption: Experimental workflow for this compound concentration determination.
Caption: this compound induced signaling pathway leading to apoptosis.
Application Notes and Protocols for Ansamitocin P-3 Flow Cytometry Analysis of the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3] this compound binds to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[4][5][6] This interference with microtubule function results in the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis or programmed cell death.[7][8]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[9][10] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the differentiation of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle.[11] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide staining.
Mechanism of Action: this compound Induced G2/M Arrest
This compound exerts its cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.[2] The compound binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[7][12] This binding event disrupts the assembly of tubulin into microtubules and promotes their disassembly.[4][5] The resulting depolymerization of microtubules leads to a defective mitotic spindle, which in turn activates the spindle assembly checkpoint.[4][7] This checkpoint activation prevents the cell from progressing from metaphase to anaphase, causing a cell cycle arrest in the M phase.[7] Prolonged mitotic arrest ultimately leads to the induction of apoptosis.[5][7]
Caption: this compound mechanism of action leading to G2/M cell cycle arrest.
Data Presentation
The following tables summarize the cytotoxic effects and cell cycle distribution changes induced by this compound in various cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [7][12] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [7][12] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [7][12] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [7][12] |
| A-549 | Lung Carcinoma | 0.4 nM (ED50) | [13] |
| HT-29 | Colon Adenocarcinoma | 0.4 nM (ED50) | [13] |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (Vehicle) | 65 | 9 | 26 | [3] |
| 50 pM this compound | 40 | 10 | 50 | [3] |
| 100 pM this compound | 20 | 10 | 70 | [3] |
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle distribution following treatment with this compound using propidium iodide staining and flow cytometry.
Materials
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stored as a stock solution in DMSO at -20°C)[]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
70% ethanol, ice-cold[15]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Caption: A streamlined workflow for cell cycle analysis using flow cytometry.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 20, 50, 100 pM) for a predetermined time (e.g., 24 hours).[8] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[16] This helps to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes.[15] For longer storage, cells can be kept at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense, fixed cells.[15]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.[15]
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate at room temperature for 15-30 minutes in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically FL2 or FL3, around 617 nm).
-
Collect data for at least 10,000 events per sample.[15]
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution from the DNA content histograms.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1 Peak | - Improper fixation | - Ensure dropwise addition of cold ethanol while vortexing. |
| - Cell clumping | - Filter the stained cell suspension through a nylon mesh before analysis.[17] | |
| High background noise | - RNA staining | - Ensure RNase A is active and incubation time is sufficient. |
| - Debris | - Gate out debris based on forward and side scatter properties. | |
| Low cell number | - Cell loss during washes | - Be gentle during aspiration of supernatants. |
| - High cytotoxicity | - Reduce drug concentration or incubation time. |
Conclusion
The protocol described provides a robust method for evaluating the effect of this compound on the cell cycle. Researchers can utilize this application note to investigate the antiproliferative and cytotoxic mechanisms of this potent microtubule inhibitor in various cancer models. The expected outcome of treating susceptible cancer cells with this compound is a significant increase in the percentage of cells in the G2/M phase of the cell cycle, consistent with its mechanism of action. This information is valuable for drug development professionals in the preclinical evaluation of this compound and its derivatives.
References
- 1. This compound, this compound from Actinosynnema pretiosum - Cell Culture Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. nanocellect.com [nanocellect.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. glpbio.com [glpbio.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Preparation of Ansamitocin P-3 for In Vivo Antitumor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics.[1] Its antineoplastic activity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] This document provides detailed application notes and protocols for the preparation and in vivo evaluation of this compound, intended to guide researchers in preclinical cancer studies.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to tubulin, the fundamental protein component of microtubules.[3] This interaction inhibits microtubule assembly and induces their depolymerization.[2] The disruption of microtubule function leads to the activation of the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[2] Key proteins involved in this checkpoint, Mad2 and BubR1, are activated upon treatment with this compound.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, mediated by the tumor suppressor protein p53 and its downstream effector p21.[2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters of this compound.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Cancer | 20 ± 3 | [2] |
| HeLa | Cervical Cancer | 50 ± 0.6 | [2] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [2] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [2] |
| A549 | Non-Small Cell Lung Cancer | 330 ± 130 | [4] |
| NCI-H69 | Small Cell Lung Cancer | 690 ± 40 | [4] |
Table 1: In Vitro Cytotoxicity of this compound. IC50 values represent the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50%.
| Animal Model | Tumor Model | Dose | Route of Administration | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | NCI-H69 Xenograft | 0.4 mg/kg | Intravenous (tail vein) | Once a week for 4 weeks | 49.38 | [4][5] |
Table 2: In Vivo Efficacy of this compound. Summary of a preclinical study evaluating the antitumor activity of this compound in a small cell lung cancer xenograft model.
| Species | Dose | Route of Administration | Formulation | Key Findings | Reference |
| Sprague-Dawley Rats | Not specified | Intravenous bolus | Normal saline and PEG300 | Plasma concentration-time profiles followed a triexponential decline, suggesting distribution into deep tissue compartments. | [6] |
Table 3: Preclinical Pharmacokinetics of this compound. Overview of a pharmacokinetic study in rats.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol is based on a formulation used for pharmacokinetic studies in rats and can be adapted for other rodent models.[6]
Materials:
-
This compound (powder)
-
Polyethylene glycol 300 (PEG300)
-
Normal saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation:
-
Due to its solubility in organic solvents, a stock solution of this compound can be prepared in a suitable solvent like methanol, acetone, or chloroform. However, for in vivo formulations, it is often preferable to avoid these solvents if possible.
-
Alternatively, directly dissolve the required amount of this compound powder in PEG300 to create a concentrated stock solution. For example, if the final desired concentration in the injection vehicle is 0.1 mg/mL and the final formulation will contain 10% PEG300, a 1 mg/mL stock in PEG300 can be prepared.
-
-
Final Formulation Preparation:
-
Aseptically add the calculated volume of the this compound stock solution in PEG300 to a sterile vial.
-
Add the required volume of sterile normal saline to the vial to achieve the final desired concentration of this compound and PEG300. For example, to prepare 1 mL of a 0.1 mg/mL this compound solution in 10% PEG300/90% saline, add 100 µL of a 1 mg/mL this compound stock in PEG300 to 900 µL of normal saline.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Sterile-filter the final formulation using a 0.22 µm syringe filter into a new sterile vial.
-
-
Storage:
-
It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the formulation under these conditions should be validated.
-
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the antitumor activity of this compound in a subcutaneous xenograft model.[4][5]
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
Cancer cell line of interest (e.g., NCI-H69)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
This compound formulation (prepared as described above)
-
Vehicle control (e.g., 10% PEG300 in normal saline)
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile, serum-free medium or PBS. A mixture with Matrigel (e.g., 1:1 ratio) can enhance tumor take rate and growth.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 200 µL) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².
-
When tumors reach a predetermined size (e.g., 100-300 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the this compound formulation to the treatment group via the desired route (e.g., intravenous tail vein injection). A reported effective dose is 0.4 mg/kg.[4][5]
-
Administer the vehicle control to the control group using the same volume and route.
-
Follow the predetermined treatment schedule (e.g., once a week for four weeks).[4]
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights twice a week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ansamitocin P-3 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid, is a microtubule-depolymerizing agent that has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of targeted cancer therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[2][4] this compound exerts its anticancer activity by binding to tubulin, inhibiting microtubule assembly, and inducing cell cycle arrest and apoptosis.[1][2][5] Its high cytotoxicity, with IC50 values in the picomolar to nanomolar range against various cancer cell lines, makes it an attractive candidate for ADC development.[1][6]
These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its conjugation to monoclonal antibodies, and methods for the characterization of the resulting ADCs.
Mechanism of Action of this compound
This compound is a structural analogue of maytansine and functions as a potent inhibitor of microtubule dynamics.[1] Its mechanism of action involves the following key steps:
-
Tubulin Binding: this compound binds to tubulin at or near the vinblastine binding site.[1] This binding has a dissociation constant (Kd) in the micromolar range for purified tubulin.[1][6]
-
Microtubule Depolymerization: The binding of this compound to tubulin leads to the depolymerization of microtubules, disrupting the cellular microtubule network.[1][5]
-
Mitotic Arrest: Disruption of the mitotic spindle, a structure crucial for chromosome segregation during cell division, leads to the activation of the spindle assembly checkpoint.[1] This results in the arrest of the cell cycle in the G2/M phase.[1][6]
-
Apoptosis Induction: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.[1]
The potent cytotoxicity of this compound is highlighted by its low half-maximal inhibitory concentrations (IC50) across various cancer cell lines.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | IC50 (pM) |
| MCF-7 | 20 ± 3 |
| HeLa | 50 ± 0.5 |
| EMT-6/AR1 | 140 ± 17 |
| MDA-MB-231 | 150 ± 1.1 |
| U937 | 180 |
| A-549 | 4 x 10^-7 µg/mL |
| HT-29 | 4 x 10^-7 µg/mL |
| HCT-116 | 0.081 nM |
Data sourced from multiple studies.[1][5][6]
Signaling Pathway of this compound Induced Apoptosis
Experimental Protocols: this compound Conjugation to Monoclonal Antibodies
The conjugation of this compound to a monoclonal antibody typically involves a multi-step process that utilizes a heterobifunctional linker. The following protocol is a general guideline for lysine-based conjugation using a thiol-containing maytansinoid derivative (e.g., DM1, a derivative of maytansine). This compound can be chemically modified to introduce a thiol group for this purpose.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound derivative with a free thiol group (e.g., DM1)
-
Heterobifunctional linker (e.g., SMCC - Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Reducing agent (e.g., Dithiothreitol - DTT) for antibody interchain disulfide bond reduction (optional, for cysteine-based conjugation)
-
Reaction buffers (e.g., borate buffer, pH 8.0-9.0 for lysine modification)
-
Organic co-solvent (e.g., Dimethylacetamide - DMA or Dimethyl sulfoxide - DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Tangential Flow Filtration - TFF)
-
Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC-SEC, Mass Spectrometer)
Protocol 1: Lysine-Based Conjugation via SMCC Linker
This is a common method for conjugating thiol-containing payloads to the lysine residues of an antibody.[7][8]
Step 1: Antibody Modification with Linker
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Dissolve the SMCC linker in an organic co-solvent like DMA to a stock concentration of 10-20 mM.
-
Add the SMCC linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (typically a 5-10 fold molar excess of linker is used).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Remove the excess, unreacted linker by buffer exchange using a desalting column or TFF, equilibrating into the conjugation buffer.
Step 2: Conjugation of Thiolated this compound
-
Dissolve the thiol-containing this compound derivative (e.g., DM1) in DMA.
-
Add the this compound derivative solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5-2 fold over the attached linkers) is recommended.
-
Incubate the reaction at room temperature for 4-16 hours under gentle agitation. The reaction should be performed in a light-protected environment.
-
Quench the reaction by adding a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.
Step 3: Purification of the Antibody-Drug Conjugate
-
Purify the ADC from unconjugated drug, residual linker, and other reaction byproducts. Size exclusion chromatography (SEC) is a common method for this purpose.
-
Alternatively, tangential flow filtration (TFF) can be used for purification.[9]
-
The purified ADC should be buffer exchanged into a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).
Workflow for Lysine-Based ADC Conjugation
Characterization of this compound ADCs
After purification, the ADC must be thoroughly characterized to ensure quality and consistency.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug (e.g., ~252 nm for maytansinoids), the concentrations of the protein and the conjugated drug can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of drug loads.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the mass of the different ADC species, from which the DAR distribution can be calculated.
Other Important Characterization Assays
-
Size Exclusion Chromatography (SEC): To determine the percentage of monomer, aggregate, and fragment in the final ADC product.
-
In Vitro Cytotoxicity Assays: To confirm that the ADC retains its potent cell-killing activity against antigen-positive cancer cell lines.
-
Binding Assays (e.g., ELISA, SPR): To ensure that the conjugation process has not compromised the antibody's binding affinity to its target antigen.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the ADC in animal models.
Summary of Key Experimental Parameters
| Parameter | Typical Range/Condition | Purpose |
| Antibody Modification | ||
| Linker:Antibody Molar Ratio | 5:1 to 10:1 | To control the number of reactive sites on the antibody for drug attachment. |
| Reaction pH | 7.5 - 9.0 (for lysine modification) | To facilitate the reaction between the linker and antibody amine groups. |
| Reaction Time | 1 - 2 hours | To allow for sufficient activation of the antibody. |
| Drug Conjugation | ||
| Drug:Linker Molar Ratio | 1.5:1 to 2:1 | To ensure efficient conjugation to the activated sites. |
| Reaction Time | 4 - 16 hours | To allow for the completion of the conjugation reaction. |
| Purification & Analysis | ||
| Purification Method | SEC, TFF | To remove unconjugated drug and other impurities. |
| Target DAR | 2 - 4 | To achieve a balance between efficacy and toxicity. |
Conclusion
The conjugation of this compound to monoclonal antibodies represents a promising strategy for the development of highly effective and targeted cancer therapies. The protocols and data presented here provide a foundational guide for researchers in this field. Successful ADC development requires careful optimization of the conjugation chemistry, thorough characterization of the resulting conjugate, and extensive preclinical and clinical evaluation.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Ansamitocin P3 - LKT Labs [lktlabs.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. books.rsc.org [books.rsc.org]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
Ansamitocin P-3 as a Payload for Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid, has emerged as a critical cytotoxic payload for the development of next-generation Antibody-Drug Conjugates (ADCs).[][2][3] Its ability to inhibit tubulin polymerization and induce mitotic arrest at sub-nanomolar concentrations makes it an attractive candidate for targeted cancer therapy.[][4] ADCs leveraging this compound or its derivatives, such as DM1 and DM4, combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing activity of the maytansinoid payload. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy against antigen-expressing cancer cells.[][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound as an ADC payload, covering its mechanism of action, conjugation to antibodies, and in vitro and in vivo evaluation.
Mechanism of Action
This compound exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.[8][9] It binds to tubulin at the vinca alkaloid binding site, inhibiting the assembly of microtubules.[4][9] This interference with microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][9][10] The targeted delivery via an ADC ensures that this potent cytotoxic activity is concentrated at the tumor site, sparing healthy tissues.[]
Figure 1: Mechanism of Action of an this compound ADC.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (pM) | Reference |
| This compound | A-549 | Lung Carcinoma | 400 | [11] |
| This compound | HT-29 | Colon Adenocarcinoma | 400 | [11] |
| This compound | MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [9] |
| This compound | HeLa | Cervical Cancer | 50 ± 0.5 | [9] |
| This compound | EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 | [9] |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [9] |
| DM1 (Mertansine) | Various | Various | Sub-nanomolar | [] |
| DM4 | Various | Various | Sub-nanomolar | [] |
Experimental Protocols
Protocol 1: Conjugation of this compound Derivative (DM1) to an Antibody via Lysine Residues
This protocol describes a common method for conjugating a maytansinoid derivative, DM1, to a monoclonal antibody using a non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[12][13]
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in phosphate-buffered saline (PBS).
-
DM1-SMCC conjugate.[6]
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.[3][12]
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.
-
Storage Buffer: PBS or other suitable buffer.
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the Conjugation Buffer overnight at 4°C to remove any interfering substances.
-
Adjust the antibody concentration to 2-10 mg/mL.[12]
-
-
Conjugation Reaction:
-
Dissolve the DM1-SMCC in an organic co-solvent like DMSO to a stock concentration of 10-20 mM.
-
Add the DM1-SMCC solution to the antibody solution with gentle mixing. The molar ratio of DM1-SMCC to antibody will determine the final drug-to-antibody ratio (DAR) and needs to be optimized for each antibody. A typical starting point is a 5-10 fold molar excess of the linker-drug.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[12]
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DM1-SMCC.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using an SEC column or TFF.[]
-
Equilibrate the column or system with the desired storage buffer.
-
Load the quenched reaction mixture and collect the fractions corresponding to the purified ADC.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the DAR using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[11][15][]
-
Assess the level of aggregation using SEC.
-
Store the purified ADC at 2-8°C or frozen at -20°C or -80°C.
-
Figure 2: Workflow for this compound ADC Conjugation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of an this compound ADC using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[][]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
This compound ADC and unconjugated antibody.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or antibody. Include wells with medium only as a negative control.
-
Incubate the plate for 72-120 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 4-18 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Figure 3: In Vitro Cytotoxicity Assay Workflow.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.[17][18]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Tumor cells (antigen-positive).
-
This compound ADC, unconjugated antibody, and vehicle control.
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-10 million tumor cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3-4 weeks).
-
-
Monitoring and Endpoints:
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study can be terminated when the tumors in the control group reach a certain size or after a predetermined period.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Figure 4: In Vivo Efficacy Study Workflow.
Conclusion
This compound and its derivatives are highly potent cytotoxic agents that serve as effective payloads for ADCs. The protocols provided here offer a comprehensive guide for the development and preclinical evaluation of this compound-based ADCs. Careful optimization of the conjugation chemistry, thorough characterization of the resulting ADC, and rigorous in vitro and in vivo testing are crucial for the successful development of these promising anti-cancer therapeutics.
References
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 6. selleckchem.com [selleckchem.com]
- 7. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. SMCC Linker | CAS:64987-85-5 | AxisPharm [axispharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Potent Inducer of Mitotic Arrest in Cellular Research
Application Notes and Protocols for Researchers
Ansamitocin P-3, a maytansinoid derivative, is a highly potent antitumor agent that exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of its mechanism, efficacy across various cell lines, and detailed protocols for its use in research settings. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound functions as a powerful microtubule-depolymerizing agent.[1][3] Its primary mechanism of action involves binding to tubulin, the fundamental protein component of microtubules.[2] This binding event, which occurs at or near the vinblastine binding site, inhibits the assembly of microtubules and promotes their disassembly.[1][4] The disruption of microtubule dynamics has profound consequences for cellular processes, most notably during cell division.
The interference with microtubule function leads to the arrest of the cell cycle in the M phase (mitosis).[5][6] Specifically, this compound treatment activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. Key proteins of the SAC, such as Mad2 and BubR1, are activated in response to improper microtubule attachment to kinetochores.[1][7] This sustained activation of the SAC prevents the onset of anaphase, effectively trapping the cells in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein, leading to programmed cell death.[1][8]
Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Incubation Time (h) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | 48 |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | 24 |
| EMT-6/AR1 | Mouse Mammary Tumor (Multi-drug resistant) | 140 ± 17 | 24 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | 24 |
| A-549 | Lung Carcinoma | 400 (0.4 ng/mL) | Not Specified |
| HT-29 | Colon Adenocarcinoma | 400 (0.4 ng/mL) | Not Specified |
| NCI-H69 | Small Cell Lung Cancer | Not Specified (Potent Activity) | Not Specified |
Data compiled from multiple sources.[1][9][10]
Table 2: Effect of this compound on Mitotic Index in MCF-7 Cells
| This compound Concentration (pM) | Mitotic Index (%) |
| 0 (Control) | 3 ± 0.5 |
| 20 | 23 ± 3 |
| 50 | 33 ± 0.8 |
| 100 | 44 ± 4 |
MCF-7 cells were treated for 24 hours. The mitotic index was determined by counting the percentage of cells in mitosis.[8]
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.
Caption: General experimental workflow for studying the effects of this compound on cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cell proliferation and cell cycle progression.
Protocol 1: Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., MEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[9]
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM). Include a vehicle control (DMSO).[9]
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[9]
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with different concentrations of this compound (e.g., 20-100 pM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and then resuspend in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[1]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Protocol 3: Mitotic Index Calculation
This protocol is used to quantify the percentage of cells in mitosis following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7) grown on glass coverslips
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
3.7% Formaldehyde in PBS
-
Methanol, chilled
-
Hoechst 33258 staining solution (1 µg/mL)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with various concentrations of this compound for 24 hours.[1]
-
Fixation: Fix the cells with 3.7% formaldehyde for 20 minutes at 37°C.[1]
-
Permeabilization: Permeabilize the cells with chilled methanol.[1]
-
Staining: Stain the cell nuclei by incubating with Hoechst 33258 solution.[1]
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Data Analysis: Count the number of cells with condensed and fragmented chromatin (characteristic of mitotic cells) and the total number of cells in at least five random fields of view. Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100.[8]
Protocol 4: Immunofluorescence for Microtubule Visualization
This protocol allows for the direct visualization of microtubule depolymerization.
Materials:
-
Cells grown on coverslips
-
This compound
-
Microtubule-stabilizing buffer
-
3.7% Formaldehyde
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., rabbit polyclonal anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 568 conjugated anti-rabbit IgG)
-
Hoechst 33258
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 20-100 pM) for 24 hours.[1]
-
Fixation and Permeabilization: Briefly rinse with microtubule-stabilizing buffer, then fix with 3.7% formaldehyde. Permeabilize with 0.5% Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody and Hoechst 33258 for 1 hour in the dark.
-
Mounting and Visualization: Wash with PBS, mount the coverslips, and visualize the microtubule network and nuclei using a fluorescence microscope.[1] Observe the disruption and depolymerization of microtubules in treated cells compared to the well-defined network in control cells.[3]
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. The Cytotoxic Molecule this compound Suppresses Cell Proliferation and Tumor Growth in Lung Carcinoma - ProQuest [proquest.com]
Application Notes and Protocols for Ansamitocin P-3 Immunofluorescence Staining of Microtubules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule-targeting agent that belongs to the maytansinoid family of natural products. It exerts its cytotoxic effects by binding to tubulin at the vinblastine site, leading to the depolymerization of microtubules.[1][2] This disruption of the microtubule network interferes with the formation and function of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][3] These characteristics make this compound a valuable tool for cancer research and a key component in the development of antibody-drug conjugates (ADCs).
Immunofluorescence staining is an essential technique for visualizing the effects of this compound on the microtubule cytoskeleton. This document provides detailed protocols for the immunofluorescent labeling of microtubules in cultured cells treated with this compound, enabling researchers to qualitatively and quantitatively analyze its impact on microtubule integrity and cellular processes.
Mechanism of Action
This compound disrupts microtubule dynamics by binding to tubulin, the fundamental protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules and promotes their disassembly.[1][4] The resulting depolymerization of both interphase and mitotic microtubules leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis through the p53-mediated pathway.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines and its interaction with tubulin.
Table 1: Potency of this compound in Different Human Cancer Cell Lines
| Cell Line | IC50 (pM) |
| MCF-7 (Breast Cancer) | 20 ± 3 |
| HeLa (Cervical Cancer) | 50 ± 0.5 |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 |
Data sourced from Venghateri et al., 2013.[1][3]
Table 2: Effect of this compound on Mitotic Index in MCF-7 Cells
| This compound Concentration (pM) | Mitotic Index (%) |
| 0 (Control) | 3 ± 0.5 |
| 20 | 23 ± 3 |
| 50 | 33 ± 0.8 |
| 100 | 44 ± 4 |
Data sourced from Venghateri et al., 2013.[1]
Table 3: Biochemical Interaction of this compound with Tubulin
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM |
Data sourced from Venghateri et al., 2013.[1][2]
Experimental Protocols
This section provides detailed protocols for the immunofluorescence staining of microtubules in cultured cells treated with this compound.
Protocol 1: Formaldehyde Fixation and Detergent Permeabilization
This protocol is a standard method for preserving cellular morphology and antigenicity.
Materials:
-
Cultured cells grown on sterile glass coverslips
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 3.7-4% formaldehyde in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-α-tubulin antibody (or other microtubule-specific antibody)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the appropriate duration (e.g., 24 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) PBS.
-
Add the Fixation Solution and incubate for 20 minutes at 37°C.[1]
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Add the Permeabilization Solution and incubate for 15 minutes at room temperature.
-
-
Blocking:
-
Wash the cells twice with PBS.
-
Add Blocking Buffer and incubate for 1 hour at 37°C to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tubulin antibody in Blocking Buffer according to the manufacturer's instructions.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and the nuclear stain in Blocking Buffer.
-
Aspirate the wash buffer and add the secondary antibody/nuclear stain solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the microtubule network and nuclei using the appropriate filter sets.
-
Protocol 2: Methanol Fixation
This method can enhance the visibility of microtubule structures.
Materials:
-
Same as Protocol 1, but with chilled (-20°C) methanol instead of formaldehyde and Triton X-100.
Procedure:
-
Cell Culture and Treatment:
-
Follow step 1 from Protocol 1.
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium and wash twice with PBS.
-
Add ice-cold (-20°C) methanol and incubate for 15 minutes at -20°C.[1]
-
-
Blocking and Staining:
-
Wash the cells twice with PBS.
-
Proceed with steps 4-8 from Protocol 1.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for immunofluorescence staining.
Caption: this compound induced signaling pathway.
Caption: Immunofluorescence experimental workflow.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Ansamitocin P-3 stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Ansamitocin P-3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a well-sealed container, protected from light. For long-term storage, a temperature of -20°C is recommended, which can ensure stability for at least four years.[1] For shorter periods, storage at 2-8°C is also acceptable.[2][][4]
2. How should I store this compound in solution?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, it is recommended to store solutions at -80°C, which can maintain stability for up to three months.[2] Storage at -20°C is suitable for shorter durations, typically up to two weeks.[2]
3. In which solvents is this compound soluble?
This compound is soluble in several organic solvents. The approximate solubilities are as follows:
-
Dimethylformamide (DMF): ~20 mg/mL[1]
-
Dimethyl sulfoxide (DMSO): ~10 mg/mL[1]
-
Ethanol: ~1 mg/mL[1]
-
Methanol: ~10 mg/mL
4. Is this compound stable in aqueous solutions?
While this compound has good water solubility, its stability in aqueous solutions, particularly at different pH values, has not been extensively reported in publicly available literature. As maytansinoids can be susceptible to hydrolysis, it is recommended to prepare aqueous solutions fresh and use them promptly. For temporary storage of aqueous solutions, keeping them at 2-8°C is advisable.
5. What are the known degradation pathways for this compound?
Specific degradation pathways for this compound under various stress conditions (hydrolysis, oxidation, photolysis) are not well-documented in available literature. However, as a maytansinoid, it is presumed to be susceptible to hydrolysis of the ester and amide functionalities and oxidation. One study on a thioether-linked maytansinoid conjugate identified a degradation pathway involving chemical oxidation followed by sulfoxide elimination under mild aqueous conditions.[2]
6. How can I tell if my this compound has degraded?
Visual inspection for color change or precipitation in solutions can be an initial indicator. However, the most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks or a decrease in the area of the main this compound peak.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | - Verify that the compound has been stored according to the recommended conditions (solid at -20°C, solutions at -80°C).- Prepare fresh stock solutions from solid material.- Avoid repeated freeze-thaw cycles of stock solutions.- If possible, check the purity of the compound using a stability-indicating HPLC method. |
| Unexpected peaks in my HPLC analysis. | The presence of degradation products. | - Ensure the mobile phase and diluents are compatible with this compound.- Protect solutions from light during preparation and analysis.- If forced degradation is suspected, compare the chromatogram to a freshly prepared standard.- Consider that these new peaks could be related substances from the synthesis and not necessarily degradation products if they were present in the initial analysis of the material. |
| Precipitation observed in my stock solution. | The solubility limit has been exceeded, or the compound is degrading. | - Gently warm the solution to see if the precipitate redissolves.- If precipitation persists, it may be due to degradation. It is recommended to prepare a fresh solution.- Ensure the solvent is of high purity and dry, as water content can affect solubility and stability. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Solid (Powder) | 2-8°C | Short-term | [2][][4] |
| In Solvent | -80°C | Up to 3 months | [2] |
| In Solvent | -20°C | Up to 2 weeks | [2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound (General Procedure)
This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Specific conditions may need to be optimized for your equipment and specific experimental needs.
-
Column: A C18 reversed-phase column is commonly used for the analysis of maytansinoids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm) is appropriate.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Incubate this compound solution in a mild acidic solution (e.g., 0.1 N HCl) at a controlled temperature.
-
Base Hydrolysis: Incubate this compound solution in a mild basic solution (e.g., 0.1 N NaOH) at a controlled temperature.
-
Oxidation: Treat this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose solid this compound to elevated temperatures.
-
Photostability: Expose this compound solution to UV and visible light.
-
-
Analysis: Inject the stressed samples and an unstressed control solution into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: A general experimental workflow for stability testing.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pathway for maytansinoid release from thioether linked antibody-drug conjugates (ADCs) under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, this compound from Actinosynnema pretiosum - Cell Culture Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
Ansamitocin P-3 Fermentation Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Ansamitocin P-3 (AP-3) fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind optimizing this compound production?
A1: Optimizing this compound (AP-3) production, primarily from Actinosynnema pretiosum, involves manipulating various factors to enhance the metabolic flux towards AP-3 biosynthesis.[1][2] This can be broadly categorized into media optimization, process parameter control, and genetic engineering of the producing strain.[3][4] Key strategies focus on ensuring a sufficient supply of precursors, maintaining optimal culture conditions, and alleviating any metabolic bottlenecks or inhibitory effects.[5][6]
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthesis of the 19-membered polyketide macrocyclic lactam, this compound, requires several key precursors.[7][8] These include 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit, and extender units derived from acetate, propionate, and an unusual "glycolate" unit.[9] Ensuring the availability of these precursors is a critical aspect of fermentation optimization.
Q3: How can the supply of precursors be enhanced?
A3: Precursor supply can be enhanced through several strategies. One common approach is precursor feeding, such as the addition of isobutanol, which can be converted into isobutyryl-CoA, a direct precursor for the AP-3 side chain.[6] Another effective method is metabolic engineering, which involves overexpressing genes in the precursor biosynthetic pathways. For instance, overexpressing the asm13-17 gene cluster can increase the supply of the glycolate unit, while overexpressing asmUdpg can boost the availability of AHBA.[1]
Q4: What is a typical fermentation medium for this compound production?
A4: A typical fermentation medium for Actinosynnema pretiosum to produce this compound includes a carbon source, a nitrogen source, and various mineral salts. Economical fermentation platforms have been developed using substrates like cane molasses, glycerol, and cold-pressed soybean powder.[10] The specific composition can be optimized through single-factor experiments and response surface methodology.[10][11]
Q5: What are the optimal fermentation conditions for this compound production?
A5: Optimal fermentation conditions for AP-3 production by Actinosynnema pretiosum generally involve maintaining a temperature of around 28°C and a controlled pH, often around 7.4.[11] Agitation and aeration are also critical to ensure sufficient dissolved oxygen, which can be a limiting factor. The fermentation duration is typically several days, with AP-3 production often occurring during the stationary phase of growth.[11]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps & Recommendations |
| Low AP-3 Yield | - Suboptimal media composition- Insufficient precursor supply- Poor dissolved oxygen levels- Non-optimal pH or temperature- Mycelial fragmentation | - Media Optimization: Systematically evaluate different carbon and nitrogen sources. Consider using response surface methodology to find the optimal concentrations.[10][11]- Precursor Feeding: Implement a fed-batch strategy with precursors like isobutanol or fructose. Pulse feeding at specific time points during fermentation can be effective.[1]- Improve Aeration: Increase agitation speed or sparging rate. Consider the use of oxygen vectors like soybean oil to enhance oxygen transfer.[2][12]- Process Control: Monitor and maintain pH and temperature at their optimal values throughout the fermentation.[11]- Strain Morphology: Investigate and address factors that may lead to excessive mycelial fragmentation, which can negatively impact production.[8] |
| Inconsistent Batch-to-Batch Production | - Variability in inoculum quality- Inconsistent media preparation- Fluctuations in fermentation parameters | - Standardize Inoculum: Develop a standardized protocol for seed culture preparation to ensure consistent inoculum size and quality.[10]- Quality Control of Media: Implement strict quality control measures for all media components and preparation procedures.- Automated Process Control: Utilize bioreactors with automated control of pH, temperature, and dissolved oxygen to minimize process variability. |
| Product Degradation | - Unfavorable pH conditions- Presence of degradative enzymes | - pH Control: Maintain the pH of the fermentation broth within a stable range, as significant deviations can lead to AP-3 degradation.- Harvest Time Optimization: Determine the optimal harvest time to maximize AP-3 recovery before significant degradation occurs. |
| Difficulty in AP-3 Extraction and Purification | - Complex fermentation broth matrix- Co-extraction of impurities | - Optimize Extraction: Employ solvent extraction methods using ethyl acetate or other suitable solvents.[13]- Chromatographic Purification: Utilize techniques like high-performance counter-current chromatography for efficient separation and purification of AP-3 from the crude extract.[14] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with Precursor Feeding
This protocol is based on a rational fed-batch strategy to enhance AP-3 production.[1]
-
Seed Culture Preparation:
-
Inoculate a single colony of Actinosynnema pretiosum into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 28°C with shaking at 220 rpm for 48 hours.
-
Transfer 0.5 mL of the pre-culture into a fresh seed medium and incubate for another 24 hours.[10]
-
-
Bioreactor Fermentation:
-
Transfer the seed culture to a bioreactor containing the production medium.
-
Maintain the temperature at 28°C and control other parameters like pH and dissolved oxygen.
-
-
Fed-Batch Strategy:
-
At 60, 96, and 120 hours of fermentation, pulse-feed the culture with a sterile solution of 15 g/L fructose and 1.64 g/L isobutanol.[1]
-
-
Sampling and Analysis:
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general method for the quantification of AP-3.[2][14]
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant from the mycelia.
-
Extract 1 mL of the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and redissolve the residue in a known volume of methanol.[10]
-
-
HPLC Analysis:
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for this compound fermentation and recovery.
References
- 1. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced production of this compound by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. globethesis.com [globethesis.com]
- 12. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ansamitocin P-3 Degradation Product Identification
Welcome to the technical support center for Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying degradation products of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
Based on metabolism studies of this compound and its analog maytansine, the primary expected degradation pathways include:
-
Demethylation: The most reported metabolic pathway is O-demethylation at the C-10 position.[1][2] O-demethylation at the C-20 position has also been observed.[2]
-
Oxidation: Oxidation of the molecule is a potential degradation route.[1][2]
-
Hydrolysis: Hydrolysis of the ester bond at the C-3 position is another key degradation pathway, which would lead to the formation of maytansinol.[2]
-
Sequential Demethylation and Oxidation: A combination of these pathways can also occur.[1][2]
Q2: What analytical techniques are most suitable for identifying this compound degradation products?
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly HPLC-MS/MS, is the most powerful and commonly used technique for the identification and characterization of this compound and its degradation products.[1][3][4] High-performance liquid chromatography (HPLC) with UV detection is also essential for the separation and quantification of the parent drug and its impurities.[3][5]
Q3: Where can I find information on the stability of maytansinoids in antibody-drug conjugates (ADCs)?
The stability of the cytotoxic drug moiety in ADCs is crucial. Studies on trastuzumab emtansine (T-DM1), which contains a maytansinoid derivative, have shown that the drug-linker portion can be liable to degradation under stress conditions, leading to changes in the drug-to-antibody ratio (DAR) and the formation of degradation products.[6]
Troubleshooting Guides
Issue 1: Difficulty in separating degradation products from the parent this compound peak in HPLC.
Possible Cause: The HPLC method is not optimized for resolving structurally similar degradation products.
Troubleshooting Steps:
-
Gradient Optimization: If using a gradient elution, adjust the gradient profile (slope and duration) to improve the separation of closely eluting peaks.
-
Mobile Phase Modification:
-
Vary the organic modifier (e.g., acetonitrile vs. methanol).
-
Adjust the pH of the aqueous phase.
-
Incorporate an ion-pairing reagent if acidic or basic degradants are expected.
-
-
Column Selection:
-
Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Consider a column with a different chemistry (e.g., phenyl-hexyl).
-
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance resolution.
Issue 2: Inability to obtain clear mass spectra for suspected degradation products using LC-MS.
Possible Cause: Low abundance of the degradation product, poor ionization, or co-elution with interfering substances.
Troubleshooting Steps:
-
Increase Concentration: If possible, generate a higher concentration of the degradation product by extending the duration or intensity of the stress condition.
-
Optimize MS Parameters:
-
Adjust the ionization source parameters (e.g., spray voltage, gas flow, temperature).
-
Switch between positive and negative ionization modes to see which provides a better signal.
-
Perform targeted MS/MS analysis on the expected m/z of the degradation products.
-
-
Sample Clean-up: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.
-
Improve Chromatographic Separation: Refer to the troubleshooting steps for HPLC to ensure the degradation product is not co-eluting with other compounds.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Here are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20%.
1. Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl)
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with the mobile phase to the desired concentration for analysis.
-
2. Base Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH)
-
Procedure:
-
Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period. Basic hydrolysis is often faster than acidic hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Procedure:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Monitor the degradation at various time points.
-
4. Thermal Degradation:
-
Procedure:
-
Place solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 80 °C or 100 °C) for a defined period.
-
Also, prepare a solution of this compound and expose it to the same thermal stress.
-
At each time point, withdraw a sample, dissolve it in the mobile phase (for solid samples), and analyze.
-
5. Photolytic Degradation:
-
Procedure:
-
Expose a solution of this compound and the solid drug to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at various time points.
-
Analytical Method: Stability-Indicating HPLC-UV
This method is a starting point and should be optimized for your specific instrumentation and degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes the expected degradation products of this compound based on metabolism studies, which can serve as a guide for what to look for in forced degradation studies.
| Degradation Pathway | Potential Degradation Product | Expected Mass Difference from this compound (m/z 634.27) |
| O-Demethylation (C-10) | 10-O-demethyl-ansamitocin P-3 | -14 Da (loss of CH₂) |
| O-Demethylation (C-20) | 20-O-demethyl-ansamitocin P-3 | -14 Da (loss of CH₂) |
| Oxidation | Hydroxylated this compound | +16 Da (addition of O) |
| Ester Hydrolysis | Maytansinol | -71 Da (loss of isobutyryl group) |
Visualizations
Logical Workflow for Forced Degradation Studies
This diagram illustrates the general workflow for conducting forced degradation studies and identifying the resulting degradation products.
Caption: Workflow for this compound Forced Degradation Studies.
Potential Degradation Pathways of this compound
This diagram illustrates the potential chemical transformations this compound may undergo based on known metabolic pathways.
Caption: Potential Degradation Pathways of this compound.
References
- 1. Metabolism studies of the anti-tumor agent maytansine and its analog this compound using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent Ansamitocin P-3 cytotoxicity results
Welcome to the technical support center for Ansamitocin P-3 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, helping you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-tumor agent that functions as a microtubule inhibitor.[1][2][3] It binds to tubulin, the fundamental protein component of microtubules, at a site that partially overlaps with the vinblastine binding site.[1][4][5] This binding disrupts microtubule dynamics by inhibiting their assembly and promoting depolymerization.[1][4][6] The disruption of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division, leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][5][7]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the potency of this compound.
-
Powder: Store at -20°C for long-term stability (up to 3-4 years).[6][8][9]
-
In solvent (e.g., DMSO): Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1-2 years or at -20°C for shorter periods (1-3 months).[3][8][9]
-
Solubility: this compound is soluble in DMSO, DMF, and ethanol.[6][] For in vitro assays, DMSO is a common solvent.[8]
Q3: Why am I observing inconsistent IC50 values for this compound in my cytotoxicity assays?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound.[1][5] It is crucial to establish a baseline IC50 for your specific cell line.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency.[3][8]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can influence cellular response to the drug. Standardize these parameters across experiments.
-
Assay Protocol: Inconsistent incubation times, cell seeding densities, and reagent preparation can introduce variability. Adherence to a standardized protocol is essential.
-
Drug-Efflux Pumps: Some cell lines may express efflux pumps that actively transport this compound out of the cell, leading to reduced intracellular concentration and higher apparent IC50 values.
Q4: My IC50 values are consistently higher than what is reported in the literature. What could be the reason?
Several factors could contribute to this discrepancy:
-
Cell Line Authenticity and Health: Ensure your cell line is authentic and free from contamination. Cells that are unhealthy or have been in culture for too long may respond differently.
-
Drug Concentration Accuracy: Verify the concentration of your this compound stock solution. Serial dilutions should be prepared fresh for each experiment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their effective concentration. Consider testing with different serum percentages.
-
Assay Type: The type of cytotoxicity assay used (e.g., MTT, LDH, CellTiter-Glo®) can yield different IC50 values. Ensure you are comparing your results to literature that uses a similar method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Use a multichannel pipette or an automated cell dispenser for seeding. Ensure cells are evenly suspended before plating. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.[11] | |
| Inaccurate pipetting of compound | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final drug concentration to add to the wells. | |
| Low cytotoxicity observed at expected effective concentrations | Degraded this compound | Prepare fresh stock solutions from powder. Aliquot and store properly to avoid freeze-thaw cycles.[3][8] |
| Incorrect drug concentration | Verify the initial concentration of the stock solution. Use fresh dilutions for each experiment. | |
| Cell confluency too high | Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. | |
| Cell death observed in vehicle control wells | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.5%). Run a solvent toxicity control. |
| Contamination | Check cell cultures for microbial contamination. | |
| Unexpected cell proliferation at low drug concentrations (Hormesis) | Biphasic dose-response | This can be a biological effect. Extend your dose-response curve to include a wider range of concentrations to fully characterize the response. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Cancer | 20 ± 3 | [1][5] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [1][5] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [1][5] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [1][5] |
| A-549 | Non-Small Cell Lung Carcinoma | 400 (as 4 x 10⁻⁷ µg/mL) | [8] |
| HT-29 | Colorectal Adenocarcinoma | 400 (as 4 x 10⁻⁷ µg/mL) | [8] |
| HCT-116 | Colorectal Carcinoma | 81 | [8] |
Table 2: Effect of this compound on Cell Cycle Progression in MCF-7 Cells
| This compound Concentration (pM) | % of Cells in G2/M Phase | Reference |
| 0 (Control) | 26 | [3] |
| 50 | 50 | [3] |
| 100 | 70 | [3] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a suitable software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol provides a general method for analyzing cell cycle distribution following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound mechanism of action leading to apoptosis.
Caption: Troubleshooting workflow for inconsistent cytotoxicity results.
Caption: Logical relationships between causes and solutions.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. The Cytotoxic Molecule this compound Suppresses Cell Proliferation and Tumor Growth in Lung Carcinoma - ProQuest [proquest.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Ansamitocin P-3 Production in Actinosynnema pretiosum
Welcome to the technical support center for optimizing ansamitocin P-3 (AP-3) production. This resource is designed for researchers, scientists, and drug development professionals working with Actinosynnema pretiosum. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during AP-3 production, providing potential causes and actionable solutions.
Question 1: Why is my Actinosynnema pretiosum culture showing poor growth and low AP-3 yield?
Answer: Poor growth and low yield can stem from several factors, ranging from suboptimal culture conditions to inherent strain limitations. Here are common causes and troubleshooting steps:
-
Suboptimal Fermentation Medium: The composition of your culture medium is critical. Ensure you are providing necessary nutrients and precursors.
-
Solution: Review and optimize your medium composition. An effective fermentation medium includes specific concentrations of yeast extract, malt extract, sucrose, isopropanol, isobutanol, MgCl₂, and L-valine[1]. For an economical alternative, consider using low-cost substrates like cane molasses, glycerol, and cold-pressed soybean powder[2].
-
-
Inadequate Precursor Supply: The biosynthesis of AP-3 depends on the availability of specific precursors, primarily 3-amino-5-hydroxybenzoic acid (AHBA) and a "glycolate" extender unit derived from the methoxymalonyl-ACP pathway[3][4].
-
Product-Induced Toxicity: High concentrations of AP-3 can inhibit the growth of the producing strain by targeting essential proteins like the cell division protein FtsZ and others involved in primary metabolism[1][6][7].
-
Insufficient Dissolved Oxygen: Oxygen limitation is a common issue in submerged fermentation, especially with filamentous actinomycetes, as mycelial growth increases broth viscosity[8].
-
Solution: Enhance oxygen transfer by adding oxygen vectors like soybean oil to the culture medium. This can improve the metabolic flux towards secondary metabolism and increase AP-3 yield[8].
-
Question 2: My AP-3 production is inconsistent across different fermentation batches. What could be the cause?
Answer: Inconsistency is often due to variability in inoculum quality, media preparation, or fermentation parameters.
-
Inoculum Variability: The age and quality of the seed culture significantly impact fermentation performance.
-
Mycelial Morphology: A. pretiosum growth in submerged culture is characterized by complex mycelial particles, and variations in morphology (e.g., excessive fragmentation) can strongly affect AP-3 production[10].
-
Solution: Investigate genes controlling morphology. For instance, the global regulator AdpA_1075 and the cell division gene ssgA_6663 have been shown to influence mycelial aggregation and AP-3 production. Engineering their expression can lead to more stable and productive morphology[10].
-
-
Substrate Feeding Strategy: Inconsistent feeding during fed-batch cultivation can lead to variable results.
-
Solution: Implement a rational, timed fed-batch strategy. For example, pulse feeding with fructose and isobutanol at specific time points (e.g., 60, 96, and 120 hours) has been shown to significantly and consistently enhance AP-3 titers in bioreactors[3].
-
Question 3: I am trying to genetically engineer my A. pretiosum strain, but the efficiency is very low. How can I improve this?
Answer: Genetic manipulation of A. pretiosum can be challenging due to its high GC content and reliance on homologous recombination[4].
-
Inefficient Genome Editing Tools: Standard genetic tools may not be optimal for A. pretiosum.
-
Solution: Utilize a CRISPR-Cas9 system specifically tailored for A. pretiosum. A system like pCRISPR–Cas9apre, which has an optimized cas9 gene for the host's codon preference and a suitable replicon (pIJ101), can significantly improve the efficiency of gene deletions and insertions[4].
-
-
Competition from Other Metabolic Pathways: The carbon flux might be diverted to competing secondary metabolite pathways.
-
Solution: Use your optimized CRISPR tool to inactivate competing pathways. For example, deleting a competing Type I Polyketide Synthase (T1PKS-15) gene cluster was shown to increase the intracellular pool of precursors for AP-3 biosynthesis, resulting in a 27% increase in yield[4]. Similarly, inactivating the gene asm25 can lead to a more than 2-fold increase in AP-3 production[11][12].
-
Question 4: How can I confirm that precursor supply is the rate-limiting step in my strain?
Answer: Confirming precursor limitation involves a combination of genetic, analytical, and feeding experiments.
-
Metabolomic Analysis: Directly measure the intracellular concentrations of key precursors and intermediates.
-
Solution: Perform metabolomic analysis on your wild-type and engineered strains. A significant decrease in precursors like malonyl-CoA and methylmalonyl-CoA, coupled with increased AP-3, suggests that their supply is being efficiently channeled into the product[13]. Upregulation of pathways providing precursors like UDP-glucose (for AHBA) and intermediates of the TCA cycle also points to their importance[8].
-
-
Gene Expression Analysis: Quantify the transcription levels of biosynthetic genes.
-
Solution: Use RT-qPCR to measure the transcript levels of genes in the AP-3 biosynthetic cluster. Strains engineered for higher yield often show significantly increased transcription levels of key biosynthetic genes[5].
-
-
Precursor Feeding Experiments: Supplement the culture medium with suspected limiting precursors.
Data Presentation: Yield Improvement Strategies
The following tables summarize quantitative data from various studies aimed at improving AP-3 production.
Table 1: Improvement of AP-3 Production via Metabolic Engineering
| Strain / Modification | Parent Strain | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Mutant M (random mutagenesis) | Wild Type | ~3x WT | ~3.0 | [5] |
| M-asmUdpg:asm13-17 | Mutant M | 582.7 | ~1.6 (vs. M) | [5] |
| Oasm13-17 | Wild Type | - | 1.94 | [3] |
| Oasm13-17:asmUdpg | Oasm13-17 | 680.5 | - | [3] |
| Oasm13-17:asmUdpg (Bioreactor Fed-Batch) | Oasm13-17:asmUdpg | 757.7 | - | [3] |
| Overexpression of FtsZ (APASM_5716) | WXR-30 | 327.37 | 1.3 | [1] |
| Overexpression of AdpA_1075 | L40 | - | 1.85 | [10] |
| Deletion of T1PKS-15 | L40 | - | 1.27 | [4] |
| BDP-jk Promoter Insertion | L40 | - | 1.5 | [4] |
| Deletion of asm25 | WT | - | >2.0 | [12] |
| Deletion of asm25 + Isobutanol | WT | - | >6.0 | [12] |
| Overexpression of Efflux Pump (APASM_3193) | NXJ-24 | 330.6 | 1.25 | [9] |
Table 2: Improvement of AP-3 Production via Fermentation Optimization
| Condition | Control Titer (mg/L) | Optimized Titer (mg/L) | Fold Increase | Reference |
| Optimal Mg²⁺ Addition | ~28 | 85 | 3.0 | [13] |
| Economical Medium (Molasses, Glycerol, etc.) | - | 111.9 | - | [2] |
| Economical Medium + Supplementation | - | 141 | - | [2] |
| Soybean Oil as Oxygen Vector | ~71 | 106.04 | 1.49 | [8] |
Experimental Protocols & Methodologies
Protocol 1: Fermentation for this compound Production
This protocol is a composite based on methodologies described in the literature[1][9].
-
Strain Preparation:
-
Culture A. pretiosum strains on YMG agar plates (0.4% yeast extract, 1% malt extract, 0.4% glucose, 1.5% agar) at 30°C for 48 hours[1].
-
-
Seed Culture - Stage 1 (S1):
-
Inoculate a loopful of mycelia from the YMG plate into S1 medium (0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose).
-
Incubate at 30°C with shaking at 220 rpm for 24 hours[1].
-
-
Seed Culture - Stage 2 (S2):
-
Transfer the S1 culture at a 3.3% (v/v) ratio into S2 medium (0.8% yeast extract, 3% tryptone soya broth, 10.3% sucrose, 500 µL/L isobutanol, 500 µL/L isopropanol, pH 7.5).
-
Incubate for another 24 hours under the same conditions[1].
-
-
Production Fermentation:
-
Inoculate the final fermentation medium with 10% (v/v) of the S2 seed culture.
-
Fermentation Medium Composition: 1.6% yeast extract, 1% malt extract, 10.3% sucrose, 12 mL/L isopropanol, 5 mL/L isobutanol, 2 mM MgCl₂, 40 mM L-valine, pH 7.5[1].
-
Incubate at 25°C with shaking at 220 rpm for 8-10 days[1][9].
-
-
Sample Analysis:
-
Extract culture supernatants with an equal volume of ethyl acetate.
-
Quantify AP-3 concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at 254 nm[14].
-
Protocol 2: CRISPR-Cas9 Mediated Gene Deletion in A. pretiosum
This protocol is a generalized workflow based on the development of the pCRISPR–Cas9apre system[4].
-
Plasmid Construction:
-
Synthesize two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest.
-
Clone the sgRNAs into the pCRISPR–Cas9apre vector.
-
Amplify the upstream and downstream homologous arms (approx. 1.5 kb each) flanking the target gene via PCR.
-
Assemble the homologous arms into the linearized pCRISPR–Cas9apre vector containing the sgRNAs using a suitable cloning method (e.g., Gibson assembly).
-
-
Conjugation:
-
Transform the final plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and A. pretiosum as described by Kieser et al.[15].
-
Select exconjugants on a medium containing an appropriate antibiotic (e.g., apramycin).
-
-
Verification of Deletion:
-
Isolate genomic DNA from the exconjugants.
-
Confirm the gene deletion by PCR using primers that bind outside the homologous arms. The resulting PCR product from the mutant will be smaller than that from the wild type.
-
Further verify the deletion by Sanger sequencing of the PCR product.
-
Visualizations: Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux identification and engineering for this compound production in <i>Actinosynnema pretiosum</i> - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. pnas.org [pnas.org]
Ansamitocin P-3 Purification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ansamitocin P-3 from culture. The information is designed to address common challenges and provide practical solutions to optimize purification outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Purification Challenges
Q1: What are the primary challenges in purifying this compound from fermentation broth?
The purification of this compound is inherently challenging due to the complex nature of the fermentation broth produced by microorganisms like Actinosynnema pretiosum.[1][2] Key difficulties include:
-
Complex Feedstock: The fermentation broth is a complex mixture containing numerous metabolites, cellular debris, and other components, making the isolation of the target molecule difficult.[1][2]
-
Structurally Similar Analogs: The fermentation process often yields several structurally related ansamitocin analogs (e.g., P-0, P-1, P-2, P-4) which can co-purify with this compound, posing a significant separation challenge.[3]
-
High Purity Requirements: For its application in antibody-drug conjugates (ADCs) and other pharmaceutical uses, this compound must be purified to a very high degree, as even trace impurities can impact its biological activity and safety.[1]
-
Low Titer: The concentration of this compound in the fermentation broth can be low, which complicates efficient recovery and purification.[3]
Troubleshooting Low Yield
Q2: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yield can stem from issues in both the fermentation and purification stages. Here’s a troubleshooting guide:
Pre-Purification (Fermentation) Considerations:
-
Suboptimal Fermentation Conditions: The production of this compound is highly sensitive to fermentation parameters.
-
Carbon Source: The choice of carbon source can significantly impact yield. For instance, using fructose as the primary carbon source has been shown to increase this compound production.
-
Oxygen Supply: Inadequate dissolved oxygen can be a limiting factor. The use of oxygen vectors like soybean oil can enhance production.[4]
-
Precursor Supplementation: The addition of precursors to the culture medium can also boost yield.
-
Purification Stage Troubleshooting:
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure the pH of the fermentation broth is optimized for this compound solubility in the extraction solvent. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, n-butyl acetate) will improve recovery.[5] |
| Loss During Chromatography | Improper Column Packing: Poorly packed columns can lead to channeling and broad peaks, resulting in poor separation and loss of product. Suboptimal Elution Conditions: If the elution solvent is too strong, this compound may elute too quickly with impurities. If it's too weak, the product may not elute completely. A gradient elution is often recommended. |
| Product Degradation | This compound may be sensitive to pH and temperature extremes. Ensure that all buffers and solvents are within a stable pH range and avoid excessive heat during solvent evaporation steps. |
| Incomplete Elution from Adsorbent Resins | If using solid-phase extraction, ensure the elution solvent is strong enough to desorb all the bound this compound. Perform a small-scale experiment to test different elution solvents and volumes. |
Chromatography-Specific Issues
Q3: I'm observing broad peaks during my HPLC analysis/purification. What could be the cause and how can I sharpen them?
Broad peaks in HPLC can be caused by a variety of factors, leading to poor resolution and inaccurate quantification.
| Potential Cause | Recommended Solution |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Suboptimal Flow Rate | An excessively high or low flow rate can lead to peak broadening. Optimize the flow rate for your specific column dimensions and particle size. |
| Large Dead Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any adsorbed impurities. If performance does not improve, the column may need to be replaced. |
| Inappropriate Mobile Phase | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjust the pH to improve peak shape. The solvent composition should also be optimized for good peak resolution. |
Q4: I am having difficulty separating this compound from its structurally similar analogs. What chromatographic strategies can I employ?
Separating closely related analogs is a common and significant challenge.
-
High-Resolution Chromatography: High-Performance Counter-Current Chromatography (HPCCC) has been shown to be effective for this separation.[2] A two-phase solvent system such as hexane-ethyl acetate-methanol-water can provide good resolution.[2]
-
Optimize HPLC Parameters:
-
Stationary Phase: A high-quality reversed-phase column (e.g., C18) with a small particle size will provide higher efficiency and better resolution.
-
Mobile Phase: A shallow gradient of organic solvent (e.g., acetonitrile or methanol) in water or a buffer is often necessary to resolve closely eluting compounds. The addition of a small amount of acid (e.g., formic acid) can improve peak shape.
-
Temperature: Optimizing the column temperature can alter the selectivity of the separation.
-
-
Sequential Chromatography: Employing multiple chromatography steps with different separation mechanisms can be very effective. For example, a normal-phase chromatography step (e.g., silica or alumina) followed by a reversed-phase HPLC step can resolve impurities that are difficult to separate in a single step.[1]
Crystallization Issues
Q5: I am struggling to crystallize the purified this compound. What should I do?
Crystallization is often a crucial final step for achieving high purity.
| Potential Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Ensure the starting material is of the highest possible purity (>95%). An additional chromatography step may be necessary. |
| Incorrect Solvent System | Experiment with different solvent and anti-solvent combinations. This compound is soluble in solvents like methanol, acetone, and chloroform.[6] A common technique is to dissolve the compound in a good solvent and slowly add an anti-solvent in which it is poorly soluble until turbidity is observed, then allow it to cool slowly. |
| Supersaturation Not Reached | If no crystals form, the solution may not be sufficiently concentrated. Slowly evaporate the solvent to increase the concentration. |
| Rapid Crystallization Leading to Poor Quality Crystals | If crystals form too quickly, they may trap impurities. To slow down crystallization, reduce the rate of anti-solvent addition or cool the solution more slowly. |
| No Nucleation | If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal from a previous successful crystallization. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound production and purification from various studies.
| Parameter | Value | Reference |
| Fermentation Yield (Shake Flask) | Up to 144 mg/L with optimized medium | |
| Fermentation Yield (with Oxygen Vector) | 106.04 mg/L (49.48% increase) | [4] |
| HPCCC Purification Yield | 28.8 mg from 160 mg crude sample | [2] |
| HPCCC Purity | 98.4% | [2] |
| Solubility (Methanol) | Readily soluble | [6] |
| Solubility (Acetone) | Readily soluble | [6] |
| Solubility (Chloroform) | Readily soluble | [6] |
| Storage Temperature | 2-8°C | [6][] |
Experimental Protocols
1. Extraction of this compound from Fermentation Broth
This protocol describes a general method for the initial extraction of this compound from the culture broth.
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extraction of Supernatant:
-
Adjust the pH of the supernatant to a neutral or slightly acidic range.
-
Extract the supernatant multiple times with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butyl acetate.[5]
-
Pool the organic layers.
-
-
Extraction of Mycelium:
-
The mycelial cake can be extracted with a polar organic solvent like acetone or methanol to recover intracellular this compound.
-
Filter the extract to remove cell debris and combine it with the organic extract from the supernatant.
-
-
Concentration: Evaporate the pooled organic extracts under reduced pressure to obtain a crude extract.
2. High-Performance Counter-Current Chromatography (HPCCC) Purification
This protocol is based on a published method for the purification of this compound.[2]
-
Solvent System Preparation: Prepare a two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).[2] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Column Equilibration: Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).
-
Sample Preparation: Dissolve the crude extract in a small volume of the mobile phase (the lower phase of the solvent system).
-
Chromatography:
-
Pump the mobile phase through the column at an appropriate flow rate while the column is rotating.
-
Inject the prepared sample.
-
Collect fractions and monitor the effluent using a UV detector at 254 nm.
-
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Product Recovery: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 6. This compound, this compound from Actinosynnema pretiosum - Cell Culture Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
minimizing off-target effects of Ansamitocin P-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3, particularly in the context of antibody-drug conjugates (ADCs). Our goal is to help you minimize off-target effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent microtubule inhibitor. It binds to tubulin, a key protein in the formation of microtubules, and disrupts their assembly. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
Q2: What are the known off-target toxicities associated with maytansinoids like this compound?
A2: When used as systemic agents, maytansinoids have been associated with significant side effects, including neurotoxicity and gastrointestinal toxicity. These toxicities are a primary reason for their development as payloads in antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic agent specifically to tumor cells, thereby minimizing systemic exposure and off-target effects.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: The most effective strategy to minimize off-target effects is to use this compound as a payload in a well-designed antibody-drug conjugate (ADC). Key considerations for ADC design to reduce off-target toxicity include:
-
Optimizing the Drug-to-Antibody Ratio (DAR): A lower to moderate DAR (typically 2 to 4) is often associated with a better therapeutic window, showing good efficacy with reduced toxicity compared to high DAR ADCs.
-
Linker Technology: The choice of linker connecting the antibody to this compound is critical. More stable linkers can prevent premature release of the payload in circulation, reducing systemic toxicity. The choice between cleavable and non-cleavable linkers also impacts the bystander effect and overall toxicity profile.
-
Antibody Engineering: Utilizing antibodies with high specificity for tumor-associated antigens that have low expression on healthy tissues can significantly reduce on-target, off-tumor toxicities. Site-specific conjugation methods can lead to more homogeneous ADCs with improved safety profiles.
Troubleshooting Guide
Problem: High in vitro cytotoxicity in antigen-negative cell lines.
| Possible Cause | Troubleshooting Steps |
| Premature payload release | - Evaluate the stability of your linker in plasma. Consider using a more stable linker. - If using a cleavable linker, assess its cleavage mechanism and potential for non-specific cleavage. |
| Non-specific uptake of the ADC | - Analyze the physicochemical properties of your ADC, such as aggregation and hydrophobicity. High hydrophobicity can lead to increased non-specific uptake. - Consider using hydrophilic linkers, such as those incorporating PEG, to reduce non-specific binding. |
| Bystander effect | - While desirable for heterogeneous tumors, a highly potent bystander effect can lead to toxicity in co-culture experiments. - Modulate the bystander effect by altering the linker-payload combination. Non-cleavable linkers generally exhibit a reduced bystander effect. |
Problem: Significant in vivo toxicity (e.g., weight loss, organ damage) at therapeutic doses in animal models.
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | - Synthesize and test ADCs with a lower average DAR (e.g., 2 or 4). High DAR ADCs can have faster clearance and increased liver accumulation.[1][2][3] |
| Linker Instability | - Assess the in vivo stability of the linker. Premature release of the payload is a major cause of systemic toxicity. - Consider using more stable linkers, such as non-cleavable linkers or cleavable linkers with enhanced stability in circulation. |
| On-target, off-tumor toxicity | - Evaluate the expression of the target antigen in the tissues showing toxicity. - If target expression in healthy tissues is a concern, consider affinity-tuning the antibody to favor binding to high-antigen-expressing tumor cells. |
| Off-target uptake | - Investigate potential uptake mechanisms in the affected organs (e.g., liver, spleen). - Modifying the ADC to be more hydrophilic can reduce non-specific uptake. |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | In Vitro Potency | In Vivo Clearance | Liver Accumulation (%ID/g at 2-6h) | Therapeutic Index |
| ~2 | Moderate | Comparable to lower DARs | 7-10 | Generally favorable |
| ~4 | High | Comparable to lower DARs | 7-10 | Often optimal |
| ~6 | High | Comparable to lower DARs | 7-10 | May decrease |
| 9-10 | Very High | Rapid | 24-28 | Poor |
Source: Adapted from preclinical findings on maytansinoid ADCs.[1][2][3]
Table 2: Comparison of a Site-Specific Maytansinoid ADC (AJICAP-ADC) with a Conventional ADC (T-DM1)
| Parameter | Trastuzumab-AJICAP-maytansinoid | T-DM1 (ado-trastuzumab emtansine) |
| Conjugation Method | Site-specific (Lys248) | Random (lysine conjugation) |
| Drug-to-Antibody Ratio (DAR) | ~1.8-1.9 (Homogeneous) | ~3.5 (Heterogeneous) |
| Maximum Tolerated Dose (MTD) in Rats (mg/kg) | ≥ 120 | 20 |
Source: Data from a rat acute toxicity study.[4]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a no-treatment control.
-
Incubate for a predetermined period (e.g., 72-120 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
This protocol provides a general framework for determining the MTD of an this compound ADC.
Materials:
-
Healthy, age- and sex-matched mice (e.g., BALB/c or as appropriate for the model)
-
This compound ADC
-
Vehicle control (formulation buffer)
-
Sterile syringes and needles for injection
-
Animal balance
-
Calipers for tumor measurement (if applicable in a tumor-bearing model)
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the study begins.
-
-
Dose Selection and Grouping:
-
Based on in vitro data and literature on similar ADCs, select a range of doses.
-
Divide the mice into groups (e.g., n=3-5 per group), including a vehicle control group and several dose-escalation groups.
-
-
ADC Administration:
-
Record the initial body weight of each mouse.
-
Administer the ADC or vehicle control via the desired route (e.g., intravenous injection). The volume of injection should be based on the body weight of each animal.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight.
-
Record body weights at least twice a week. A body weight loss of >20% is often considered a humane endpoint.
-
At the end of the study, or if humane endpoints are reached, euthanize the animals.
-
-
Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Collect major organs (e.g., liver, spleen, kidney, bone marrow) for histopathological analysis to identify any treatment-related toxicities.
-
-
MTD Determination:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of an this compound ADC.
Caption: Strategies to mitigate off-target toxicity of ADCs.
Caption: Experimental workflow for assessing ADC toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ansamitocin P-3 Dose-Response Curve Optimization
Welcome to the technical support center for Ansamitocin P-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent anti-tumor agent that functions as a microtubule inhibitor.[1][2][3] It binds to tubulin, disrupting microtubule assembly and leading to the depolymerization of both interphase and mitotic microtubules.[4][5][6] This interference with microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle, activating spindle checkpoint proteins like Mad2 and BubR1.[4][5][7] Ultimately, this mitotic arrest induces programmed cell death (apoptosis), often through a p53-mediated pathway.[4][6][7]
Q2: What are the typical IC50 values for this compound in cancer cell lines?
A2: this compound is highly potent, with IC50 values typically in the picomolar (pM) range. The exact IC50 can vary depending on the cell line and experimental conditions. For example, reported IC50 values are approximately 20 pM in MCF-7 cells, 50 pM in HeLa cells, 140 pM in EMT-6/AR1 cells, and 150 pM in MDA-MB-231 cells.[1][4][6][7]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. For in vitro experiments, working solutions should be freshly prepared by diluting the stock solution in a culture medium. To ensure the stability of the compound, it is advisable to avoid repeated freeze-thaw cycles of the stock solution. For in vivo experiments, it is best to prepare the working solution on the day of use.[1]
Q4: What is the observed effect of this compound on the cell cycle?
A4: this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[4][8][9] For instance, in MCF-7 cells, treatment with 50 pM and 100 pM of this compound resulted in 50% and 70% of cells in the G2/M phase, respectively, compared to 26% in control cells.[1] Similar G2/M arrest has been observed in other cell lines, such as A549 and NCI-H69 cells.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable dose-response effect | 1. Compound inactivity: The compound may have degraded. 2. Concentration range is too low: The concentrations tested may be below the effective range for the specific cell line. 3. Insufficient incubation time: The duration of treatment may not be long enough to induce a measurable effect. | 1. Prepare a fresh stock solution of this compound. 2. Test a wider range of concentrations, extending into the nanomolar (nM) range. 3. Increase the incubation time (e.g., from 24 hours to 48 or 72 hours), as the optimal time can vary between cell lines.[10] |
| High variability between replicate wells | 1. Inaccurate pipetting: Errors in serial dilutions, especially at very low concentrations. 2. Uneven cell seeding: Inconsistent number of cells per well. 3. Edge effects: Evaporation in the outer wells of the microplate. 4. Compound precipitation: The compound may not be fully dissolved in the media. | 1. Use calibrated pipettes and perform serial dilutions carefully. For picomolar ranges, a multi-step dilution process is recommended. 2. Ensure a homogenous cell suspension before seeding and be consistent with seeding technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. 4. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) to prevent precipitation and solvent toxicity.[11] |
| Steep or narrow dose-response curve | 1. High potency of the compound: this compound is very potent, leading to a rapid transition from no effect to maximal effect over a small concentration range. 2. Inappropriate concentration intervals: The chosen concentrations for the serial dilution are too far apart. | 1. This is expected for highly potent compounds. 2. Use a narrower range of concentrations with smaller dilution factors (e.g., 2-fold or 3-fold dilutions instead of 10-fold) around the expected IC50 value to obtain more data points in the dynamic range of the curve. |
| Unexpected cell morphology or rapid cell death at low concentrations | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture. 3. High sensitivity of the cell line: The cell line being used may be exceptionally sensitive to this compound. | 1. Include a vehicle control with the highest concentration of the solvent used to rule out its toxic effects.[11] 2. Regularly check cell cultures for any signs of contamination. 3. Start with a much lower concentration range to identify the optimal window for your specific cell line. |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted for determining the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 1 pM to 1000 pM.[10]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with 0.1% DMSO).[10]
-
Incubate for the desired period (e.g., 24 to 48 hours).[4][10]
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Measurement:
-
Dissolve the bound SRB stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide - PI Staining)
This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[4] Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 70% cold ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours.[4]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., ModFit LT) to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
-
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action leading to apoptosis.
Experimental Workflow for Dose-Response Curve Optimization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. The Cytotoxic Molecule this compound Suppresses Cell Proliferation and Tumor Growth in Lung Carcinoma - ProQuest [proquest.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. glpbio.com [glpbio.com]
- 11. benchchem.com [benchchem.com]
Ansamitocin P-3 handling precautions and safety.
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Ansamitocin P-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a microtubule depolymerizing agent and a potent anti-tumor antibiotic.[1][2] It is classified as hazardous and can be harmful if swallowed or inhaled.[3] It can also cause skin and serious eye irritation, and may lead to respiratory irritation.[3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C.[5] Some suppliers recommend storage at 2-8°C.[][7] Once in solvent, it should be stored at -80°C.[2][5] Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
To ensure safety, it is mandatory to use the following personal protective equipment:
-
Respiratory Protection: A suitable respirator, such as a dust mask (e.g., N95), should be worn to avoid inhalation of dust or aerosols.[5][8]
-
Eye Protection: Safety goggles with side-shields are necessary to protect against eye contact.[5]
-
Body Protection: Impervious clothing should be worn to prevent skin contact.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving the compound | Incorrect solvent selection. | This compound is soluble in several organic solvents.[][7] Recommended solvents and their approximate solubilities are provided in the table below. |
| Inconsistent experimental results | Improper storage leading to degradation. | Always store this compound as recommended (-20°C for powder, -80°C for solutions in solvent).[2][5] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[2] |
| Accidental Spill | Mishandling or container failure. | In case of a spill, evacuate the area.[4][5] Wear full personal protective equipment, including a respirator.[4][5] Absorb the spill with a liquid-binding material like diatomite.[4][5] Decontaminate the surfaces by scrubbing with alcohol and dispose of the contaminated material as hazardous waste.[4][5] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[1] |
| Powder | 2-8°C | ≥360 days if stored properly[] |
| In Solvent | -80°C | 2 years[2] |
| In Solvent | -20°C | 1 year[2] |
Solubility
| Solvent | Solubility |
| DMF | 20 mg/mL[1][] |
| DMSO | 10 mg/mL[1] |
| Ethanol | 1 mg/mL[1][] |
| Methanol | 10 mg/mL[] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-handling: Ensure all necessary personal protective equipment (PPE) is worn, including a lab coat, gloves, and safety goggles. All handling of the powdered compound should be performed in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[2]
Visualizations
Caption: Workflow for safe handling, storage, and spill response for this compound.
Caption: First aid procedures for exposure to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. This compound'|66547-09-9|MSDS [dcchemicals.com]
- 7. This compound, this compound from Actinosynnema pretiosum - Cell Culture Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
- 8. watson-int.com [watson-int.com]
Technical Support Center: Overcoming Resistance to Ansamitocin P-3 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Ansamitocin P-3 resistance in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent IC50 values for this compound between experiments. | 1. Cell passage number: Higher passage numbers can lead to genetic drift and altered drug sensitivity.2. Cell density at plating: The effective drug concentration per cell can vary with cell density.3. Reagent variability: Batch-to-batch differences in media, serum, or this compound stock solutions.4. Incubation time: Duration of drug exposure can significantly impact IC50 values. | 1. Use cells within a consistent and low passage number range.2. Optimize and maintain a consistent cell seeding density for all experiments.3. Use the same lot of reagents for a set of comparable experiments and prepare fresh drug dilutions for each experiment.4. Standardize the incubation time for all assays. |
| Cells exhibit a mesenchymal-like morphology (elongated, spindle-shaped) after prolonged treatment. | Epithelial-to-Mesenchymal Transition (EMT): This process is a known mechanism of resistance to microtubule-targeting agents. EMT can lead to changes in cell adhesion, motility, and drug efflux.[1][2][3][4] | 1. Analyze EMT markers: Perform Western blotting or immunofluorescence for markers like E-cadherin (downregulated in EMT) and Vimentin (upregulated in EMT).2. Consider EMT inhibitors: Investigate the co-administration of this compound with known EMT inhibitors.[2][4] |
| No significant apoptosis is observed even at high concentrations of this compound. | 1. Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can inhibit apoptosis.2. Dysfunctional apoptotic signaling pathway: Mutations or alterations in key components of the apoptotic cascade (e.g., p53).[5] | 1. Assess anti-apoptotic protein levels: Use Western blotting to check the expression of Bcl-2 family proteins.2. Consider combination therapy: Combine this compound with inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors).3. Verify p53 status: Sequence the p53 gene in your cell line to check for mutations. |
| Gradual loss of this compound efficacy over time in continuous culture. | Development of acquired resistance: This can be due to several factors, including increased drug efflux or target modification. | 1. Develop a resistant cell line: See the protocol for developing a resistant cell line below.2. Investigate resistance mechanisms: Analyze the resistant cell line for MDR1 expression, tubulin mutations, and altered signaling pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent microtubule inhibitor.[6] It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][6][7]
Q2: What are the most common mechanisms of resistance to this compound?
A2: The most frequently observed resistance mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), which actively pumps the drug out of the cell.[8]
-
Alterations in the drug target: Mutations in the tubulin protein can prevent this compound from binding effectively.[9]
-
Activation of survival signaling pathways: Upregulation of pro-survival pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK can counteract the cytotoxic effects of the drug.[10][11][12][13][14][15][16]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that confers resistance to various cancer therapies, including microtubule-targeting agents.[1][2][3][4]
Q3: Can resistance to this compound be reversed?
A3: In some cases, yes. The use of P-glycoprotein inhibitors in combination with this compound can help to restore sensitivity in cells that overexpress this efflux pump. Similarly, targeting the specific signaling pathways that are upregulated in resistant cells with other small molecule inhibitors can also be an effective strategy.[10][13]
Q4: Are there any observable morphological changes in cells that are resistant to this compound?
A4: Yes, resistant cells may display a more mesenchymal phenotype, characterized by an elongated, spindle-like shape and reduced cell-cell adhesion.[9][17] This is often associated with the process of EMT.[1]
Quantitative Data
Table 1: Half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Cancer | 20 ± 3 | [5][7] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [5][7] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [5][7] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [5][7] |
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for determining cell viability based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.[5]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways in this compound Resistance
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound resistance.
References
- 1. Epithelial-to-mesenchymal transition promotes tubulin detyrosination and microtentacles that enhance endothelial engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new drug prevents EMT, metastasis and resistance to anti-cancer therapy - ecancer [ecancer.org]
- 3. Can Natural Products Targeting EMT Serve as the Future Anticancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. PI3K activation promotes resistance to eribulin in HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the RAF/MEK/ERK, PI3K/AKT and P53 pathways in hematopoietic drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 14. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Ansamitocin P-3 Delivery Methods in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the delivery of Ansamitocin P-3 (AP-3) in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various delivery systems.
I. Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vivo application of this compound delivery systems.
1. Formulation & Characterization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading Efficiency/Encapsulation Efficiency | - Poor solubility of this compound in the chosen solvent. - Inefficient mixing during nanoparticle formation. - Drug leakage during purification steps (e.g., dialysis, centrifugation). | - Optimize the solvent system for AP-3. - Increase mixing speed or use a microfluidic device for more controlled nanoprecipitation. - Reduce the duration of purification steps or use a method with less potential for drug loss, such as tangential flow filtration. |
| Nanoparticle Aggregation | - Suboptimal surface charge (Zeta potential close to zero). - High concentration of nanoparticles. - Inappropriate storage conditions (temperature, buffer). | - Modify the surface of the nanoparticles to increase electrostatic repulsion (e.g., by adding a charged lipid to liposomes). - Optimize the nanoparticle concentration. - Store nanoparticles in a suitable buffer at the recommended temperature (often 4°C). |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | - Inconsistent mixing energy during formulation. - Aggregation of nanoparticles. - Issues with the extrusion process (for liposomes). | - Standardize the mixing process (e.g., use a homogenizer at a fixed speed and duration). - Filter the nanoparticle suspension to remove larger aggregates. - Ensure proper assembly and operation of the extruder, and check the membrane for damage. |
| Antibody-Drug Conjugate (ADC) Instability (Drug Deconjugation) | - Linker instability in the storage buffer or in vivo. - Presence of reducing agents if a disulfide linker is used. - Enzymatic degradation. | - Select a more stable linker chemistry for the specific application. - Ensure complete removal of any reducing agents after the conjugation reaction. - Use high-purity monoclonal antibodies to minimize protease contamination. |
2. In Vivo Experiment Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Off-Target Toxicity | - Premature drug release from the delivery system. - Non-specific uptake of the delivery vehicle by healthy tissues. - High dose of this compound. | - Use a more stable formulation to minimize drug leakage in circulation. - Modify the surface of the delivery vehicle to reduce non-specific interactions (e.g., PEGylation). - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Low In Vivo Efficacy | - Poor tumor accumulation of the delivery system. - Inefficient drug release at the tumor site. - Development of drug resistance. | - Enhance the targeting of the delivery system (e.g., by adding a tumor-specific ligand). - Use a stimulus-responsive delivery system that releases the drug in response to the tumor microenvironment (e.g., low pH, specific enzymes). - Consider combination therapies to overcome resistance mechanisms. |
| Variability in Tumor Growth Inhibition | - Inconsistent tumor cell implantation. - Differences in the health status of the animal models. - Inconsistent administration of the therapeutic agent. | - Standardize the tumor cell implantation procedure to ensure consistent tumor size at the start of treatment. - Closely monitor the health of the animals throughout the study. - Ensure accurate and consistent dosing for all animals in a treatment group. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in vivo?
A1: The primary challenges are its low aqueous solubility, which can lead to difficulties in formulation and administration, and its high cytotoxicity, which can cause significant off-target toxicity if not delivered specifically to tumor cells.
Q2: How can the solubility of this compound be improved for in vivo studies?
A2: Encapsulating this compound within nanocarriers such as liposomes or nanoparticles can significantly improve its solubility and allow for intravenous administration.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent microtubule inhibitor. It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3][4]
Q4: What is a Drug-to-Antibody Ratio (DAR) and why is it important for this compound ADCs?
A4: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute for ADCs as it influences both the potency and the pharmacokinetic profile of the conjugate. A higher DAR may increase potency but can also lead to faster clearance from circulation and increased toxicity.[]
Q5: How can I assess the stability of my this compound formulation?
A5: The stability of a formulation can be assessed by monitoring key parameters over time, such as particle size, polydispersity index (PDI), zeta potential, and drug leakage. These can be measured using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
III. Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Delivery Systems in Animal Models
| Delivery System | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Free this compound | Rat | i.v. bolus | ~500 | Not Reported | Not Reported | [6] |
| Trastuzumab Emtansine (T-DM1) | Rat | Single dose | DM1: 1.08 - 15.6 | Not Reported | Not Reported | |
| PEGylated Gold Nanoparticles (general) | Rat | 0.7 mg/kg i.v. | Not Reported | Not Reported | 57 | [7] |
Note: Specific pharmacokinetic data for liposomal and gold nanocage formulations of this compound were not available in the reviewed literature. The data for free AP-3 is estimated from graphical representations.
Table 2: Biodistribution of this compound Delivery Systems in Tumor-Bearing Mice (%ID/g)
| Organ | Trastuzumab Emtansine (T-DM1) |
| Tumor | High |
| Liver | Moderate |
| Spleen | Moderate |
| Kidney | Low |
| Lungs | Low |
| Heart | Low |
| Brain | Negligible |
Note: Quantitative biodistribution data for liposomal and gold nanocage formulations of this compound were not detailed in the reviewed literature. The biodistribution of T-DM1 is generally targeted to HER2-positive tumors.
IV. Experimental Protocols
1. Preparation of Photo-Responsive this compound Loaded Liposomes
This protocol is based on the microfluidic fabrication of temperature-sensitive liposomes (TSLs) encapsulating this compound and Indocyanine Green (ICG).[8]
-
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Cholesterol
-
This compound (AP-3)
-
Indocyanine Green (ICG)
-
Ethanol
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Dissolve DPPC, DSPE-PEG2000, and cholesterol in ethanol to form the lipid phase.
-
Dissolve AP-3 and ICG in ethanol.
-
Mix the lipid solution with the AP-3/ICG solution.
-
Use a microfluidic device (e.g., a swirl mixer) to mix the ethanolic lipid/drug solution with an aqueous phase (PBS).
-
The rapid mixing leads to the self-assembly of liposomes encapsulating AP-3 and ICG.
-
Purify the liposomes by dialysis against PBS to remove free drug and ethanol.
-
Characterize the liposomes for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of AP-3 and ICG using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
2. Synthesis of this compound Loaded Gold Nanocages
This protocol describes the synthesis of gold nanocages and their loading with this compound.
-
Materials:
-
Silver nitrate (AgNO₃)
-
Polyvinylpyrrolidone (PVP)
-
Sodium sulfide (Na₂S)
-
Chloroauric acid (HAuCl₄)
-
L-cysteine
-
This compound (AP-3)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Synthesis of Silver Nanocubes: Synthesize silver nanocubes by reducing silver nitrate with ethylene glycol in the presence of PVP and a trace amount of sodium sulfide.
-
Synthesis of Gold Nanocages: Use the silver nanocubes as sacrificial templates. React them with chloroauric acid in an aqueous solution. The galvanic replacement reaction will result in the formation of hollow gold nanocages.
-
Surface Modification: Modify the surface of the gold nanocages with L-cysteine to facilitate drug loading.
-
Drug Loading: Incubate the surface-modified gold nanocages with a solution of this compound in ethanol. The drug will adsorb onto the surface of the nanocages.
-
Purification: Purify the drug-loaded nanocages by centrifugation and washing to remove any unloaded drug.
-
Characterization: Characterize the final product for its size, shape (using Transmission Electron Microscopy - TEM), and surface plasmon resonance (using UV-Vis spectroscopy). Determine the drug loading efficiency.
-
3. In Vivo Efficacy Study of an this compound Antibody-Drug Conjugate
This is a general protocol for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Model: Subcutaneous implantation of human tumor cells that overexpress the target antigen of the ADC's antibody.
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
V. Mandatory Visualization
Caption: this compound mechanism of action leading to apoptosis.
Caption: General experimental workflow for ADC development and evaluation.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro—In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microfluidic fabrication of photo-responsive this compound loaded liposomes for the treatment of breast cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
scaling up Ansamitocin P-3 production for preclinical studies
Ansamitocin P-3 Production Technical Support Center
Welcome to the technical support center for scaling up this compound production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the production of this potent anti-tumor agent for preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Fermentation
-
Q1: My this compound yield is consistently low. What are the most common factors I should investigate?
A1: Low yield is a common challenge in this compound production. Here are the primary areas to troubleshoot:
-
Suboptimal Medium Composition: The choice of carbon and nitrogen sources is critical. Studies have shown that using fructose as a carbon source can lead to a four-fold increase in yield compared to glucose[1]. Economical substrates like cane molasses, glycerol, and cold-pressed soybean powder have also been optimized to enhance production[2].
-
Inadequate Precursor Supply: The biosynthesis of this compound requires specific precursors. Supplementing the fermentation medium with isobutanol can increase the pool of precursors and has been shown to improve production by about four-fold[3].
-
Limiting Divalent Metal Ions: The presence of certain metal ions can significantly impact enzyme activity. The addition of Mg2+ has been found to be highly effective, increasing the production titer by 3.0-fold in some cases[4][5].
-
Poor Oxygen Supply: Inadequate dissolved oxygen can limit microbial growth and secondary metabolite production. Mycelium formation can increase broth viscosity, leading to a decrease in dissolved oxygen[6]. The use of oxygen vectors like soybean oil can improve oxygen transfer and has been shown to increase production[6].
-
Sub-optimal Fermentation Conditions: Factors such as pH, temperature, and incubation time need to be carefully optimized for your specific strain and bioreactor setup.
-
-
Q2: I'm observing significant batch-to-batch variability in my fermentation. How can I improve consistency?
A2: Batch-to-batch variability often stems from a lack of tight control over fermentation parameters. To improve consistency:
-
Standardize Inoculum Preparation: Ensure a consistent age, density, and physiological state of your Actinosynnema pretiosum inoculum for each fermentation.
-
Monitor and Control Key Parameters: Implement real-time monitoring and control of pH, temperature, dissolved oxygen, and agitation speed throughout the fermentation process.
-
Ensure Raw Material Quality: Use raw materials from a consistent and reliable source, as variations in the composition of complex media components like soybean powder can impact yield.
-
Implement a Robust Seed Train: A well-defined and reproducible seed train protocol is crucial for ensuring that the production culture is inoculated with a healthy and active microbial population.
-
-
Q3: My culture is growing well (high biomass), but the this compound production is still low. What could be the issue?
A3: This scenario, known as uncoupled growth and production, can be addressed by:
-
Optimizing the Production Phase: this compound is a secondary metabolite, and its production is often triggered by specific nutritional cues or stressors. Consider implementing a two-stage feeding strategy where a growth phase is followed by a production phase with a different medium composition. For example, a relatively low organic nitrogen concentration in the culture medium can significantly improve AP-3 production[7][8].
-
Inducing Secondary Metabolism: The addition of specific precursors or inducers during the late exponential or early stationary phase can stimulate the biosynthetic pathway. Supplementation with isobutanol is one such strategy[3].
-
Genetic Stability of the Strain: Ensure the genetic stability of your high-producing strain. Repeated subculturing can sometimes lead to a decline in productivity.
-
Extraction and Purification
-
Q4: I am experiencing significant losses of this compound during the extraction and purification process. What are the best practices to minimize this?
A4: Isolating this compound from a complex fermentation broth is a significant challenge. To minimize losses:
-
Efficient Extraction from Broth: Ansamitocins can be extracted from the culture medium using a water-immiscible, non-aromatic solvent[9]. A common method involves centrifuging the broth in the presence of a water-miscible organic solvent to remove solids, followed by extraction with a water-immiscible non-aromatic solvent[9].
-
Multi-Step Purification: A single purification step is often insufficient. A sequential approach using techniques like solvent extraction, column chromatography (with stationary phases like silica gel and neutral alumina), and crystallization is typically required. High-performance counter-current chromatography has also been successfully used to purify this compound from the fermentation broth[10].
-
Monitor Each Step: Carefully monitor each purification step to identify where the losses are occurring. This can be done by analyzing samples from each stage using HPLC.
-
-
Q5: I am having trouble achieving the required purity of this compound for my preclinical studies. What strategies can I employ?
A5: Achieving high purity is crucial for pharmaceutical applications to avoid interferences from impurities. Consider the following:
-
Orthogonal Purification Methods: Use a combination of different chromatography techniques that separate molecules based on different properties (e.g., polarity, size, charge).
-
High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or high-performance counter-current chromatography (HPCCC) for the final polishing steps[10].
-
Crystallization: Crystallization is a powerful technique for achieving high purity and removing closely related impurities.
-
Structural Identification: Confirm the purity and identity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR[10].
-
Quantitative Data Summary
Table 1: Impact of Medium Supplements on this compound Production
| Supplement | Concentration | Fold Increase in Yield | Reference |
| Mg2+ | Optimized | 3.0 | [4][5] |
| Isobutanol | Optimized | ~4.0 | [3] |
| Soybean Oil | 0.52% | 1.49 | [6] |
Table 2: Optimized Fermentation Media for Enhanced this compound Production
| Carbon Sources | Nitrogen Source | Other Supplements | AP-3 Titer (mg/L) | Reference |
| Cane Molasses (63.22 g/L), Glycerol (22.91 g/L) | Cold-Pressed Soybean Powder (3.29 g/L) | Isobutanol, Soybean Oil, Vitamin B1 | 141 | [2] |
| Fructose | - | - | ~4-fold higher than glucose | [1] |
Detailed Experimental Protocols
Protocol 1: Fermentation of Actinosynnema pretiosum for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of Actinosynnema pretiosum to a seed medium.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours.
-
Use this seed culture to inoculate the production fermenter.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., containing cane molasses, glycerol, and soybean powder) in a sterilized fermenter[2].
-
Inoculate with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at 28°C with controlled pH (e.g., around 7.0) and aeration.
-
At a specific time point (e.g., 48-50 hours), add supplements like isobutanol or soybean oil as determined by optimization studies[3][6].
-
Monitor the fermentation for key parameters and this compound concentration over time.
-
Harvest the fermentation broth at the peak of production.
-
Protocol 2: Extraction and Preliminary Purification of this compound
-
Broth Treatment:
-
Add a water-miscible organic solvent (e.g., acetone) to the harvested fermentation broth.
-
Centrifuge the mixture to separate the mycelial solids from the supernatant.
-
-
Solvent Extraction:
-
Extract the supernatant containing this compound with a water-immiscible, non-aromatic organic solvent (e.g., ethyl acetate)[9].
-
Separate the organic layer containing the product.
-
Repeat the extraction process to maximize recovery.
-
-
Concentration:
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Protocol 3: Chromatographic Purification of this compound
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent.
-
Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate this compound from other compounds.
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.
-
-
High-Performance Counter-Current Chromatography (HPCCC):
Visual Workflow and Pathway Diagrams
Caption: General workflow for scaling up this compound production.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified this compound biosynthetic pathway.
References
- 1. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced production of this compound by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 10. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ansamitocin P-3 vs. Maytansine: A Comparative Analysis of Cytotoxic Activity
A detailed examination of two potent microtubule inhibitors reveals nuances in their cytotoxic profiles, with Ansamitocin P-3 demonstrating greater potency in several cancer cell lines. This guide provides a comprehensive comparison of their cytotoxic activity, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound and maytansine, both members of the maytansinoid family of potent microtubule-targeting agents, are of significant interest in cancer research and the development of antibody-drug conjugates (ADCs). While structurally similar, studies have indicated differences in their cytotoxic efficacy. This compound has been shown to be more potent than its parent molecule, maytansine, in certain cancer cell lines.[1] Both compounds exert their cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1][2][3][4]
Comparative Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for this compound and maytansine across various human cancer cell lines as reported in the scientific literature.
| Cell Line | Cancer Type | This compound IC50 | Maytansine IC50 | Reference |
| MCF-7 | Breast Cancer | 20 ± 3 pM | 710 pM | [1] |
| HeLa | Cervical Cancer | 50 ± 0.5 pM | - | [1] |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 pM | - | [1] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 pM | - | [1] |
| A-549 | Lung Carcinoma | 0.33 ± 0.13 nM | - | [5] |
| NCI-H69 | Small Cell Lung Cancer | 0.69 ± 0.04 nM | - | [5] |
| U937 | Histiocytic Lymphoma | 0.18 nM | - | [6] |
| BT474 | Breast Cancer | - | 0.42 nM | [7] |
| BJAB | Burkitt's Lymphoma | - | 0.27 nM | [7] |
| HT-29 | Colon Cancer | 4 x 10⁻⁷ µg/mL | - | [8] |
| HCT-116 | Colon Cancer | 0.081 nM | - | [8] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Targeting the Microtubule Network
Both this compound and maytansine share a common mechanism of action, which involves the disruption of microtubule dynamics, a critical process for cell division.[2][3][9] They bind to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site, thereby inhibiting its polymerization.[1][3][10] This interference with microtubule assembly leads to the depolymerization of both interphase and mitotic microtubules.[1]
The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.[1][6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] In some cases, this has been shown to be mediated by the p53 pathway.[1]
Mechanism of action for this compound and Maytansine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and maytansine cytotoxicity.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, EMT-6/AR1, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[1][11]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or maytansine (e.g., 1 pM to 1000 pM) for a specified duration (e.g., 24 to 48 hours).[1][11] A vehicle control (e.g., 0.1% DMSO) should be included.[1]
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.[1]
General workflow for a cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Treat cells with different concentrations of this compound or maytansine for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of PI.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[1]
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Ansamitocin P-3: A Comparative Analysis of IC50 Values Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of Ansamitocin P-3 across various cancer cell lines. The data presented is supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding of the compound's potent anti-proliferative activity.
Potent Anti-Proliferative Activity of this compound
This compound, a maytansinoid derivative, is a highly potent microtubule inhibitor that has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2] Its mechanism of action involves binding to tubulin, disrupting microtubule assembly, and ultimately leading to mitotic arrest and apoptosis.[1][3][4] This makes it a compound of great interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3]
Comparative IC50 Values of this compound
The following table summarizes the IC50 values of this compound in various human cancer cell lines, showcasing its efficacy at picomolar to nanomolar concentrations.
| Cell Line | Cancer Type | IC50 Value |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM[1][5][6] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 pM[1][5][6] |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 pM[1][5][6] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM[1][5][6] |
| U937 | Histiocytic Lymphoma | 0.18 nM[7] |
| HCT-116 | Colon Carcinoma | 0.081 nM[8] |
| A549 | Lung Carcinoma | 0.33 ± 0.13 nM[9], 4 x 10⁻⁷ µg/mL[8][10] |
| NCI-H69 | Small Cell Lung Cancer | 0.69 ± 0.04 nM[9] |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ µg/mL[8][10] |
Experimental Protocol: Determination of IC50 by Sulforhodamine B (SRB) Assay
The IC50 values presented were predominantly determined using the Sulforhodamine B (SRB) assay, a colorimetric method for assessing cell density based on the measurement of cellular protein content.[1][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, etc.)
-
Complete culture medium (e.g., MEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
96-well plates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density and allowed to attach overnight.[1][12]
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound (typically ranging from 1 pM to 1000 pM) or vehicle control (0.1% DMSO).[1][10]
-
Incubation: The plates are incubated for a specified period (e.g., 24 to 72 hours), depending on the cell line's doubling time.[1][7][10][12]
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates with 1% acetic acid. The plates are then air-dried.
-
Solubilization: The bound SRB is solubilized with Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.
-
IC50 Calculation: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for IC50 determination using the SRB assay.
Caption: this compound induced signaling pathway to apoptosis.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. itmedicalteam.pl [itmedicalteam.pl]
A Comparative Analysis of Ansamitocin P-3 and Vinblastine: Potent Microtubule Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two potent anti-mitotic agents, Ansamitocin P-3 and Vinblastine. Both compounds exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, making them valuable tools in oncology research and drug development. This analysis synthesizes available experimental data to offer a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and toxicity profiles.
Mechanism of Action: Targeting Tubulin Polymerization
Both this compound and Vinblastine are classified as microtubule-targeting agents. Their primary mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby interfering with the assembly and disassembly of these crucial cellular structures. This disruption leads to cell cycle arrest in the M phase and subsequent apoptosis (programmed cell death).
This compound, a maytansinoid, binds to the vinblastine-binding site on β-tubulin.[1][2] This interaction inhibits microtubule assembly and induces their depolymerization.[3] The binding of this compound to tubulin has a dissociation constant (Kd) of 1.3 ± 0.7 µM.[3][4][5] Furthermore, it competitively inhibits the binding of vinblastine to tubulin.[6]
Vinblastine, a vinca alkaloid derived from the periwinkle plant, also binds to the vinca domain on β-tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle. The binding of vinblastine to tubulin is characterized by a complex process with multiple binding sites.[2]
The shared binding site underscores a convergent mechanism of action, which is visually represented in the following signaling pathway diagram.
In Vitro Efficacy: A Comparison of Cytotoxicity
The cytotoxic potential of this compound and Vinblastine has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Drug | Cell Line | IC50 | Reference |
| This compound | MCF-7 (Breast Cancer) | 20 ± 3 pM | [4][5][7] |
| HeLa (Cervical Cancer) | 50 ± 0.5 pM | [4][5][7] | |
| A-549 (Lung Carcinoma) | 0.33 ± 0.13 nM | [8] | |
| HT-29 (Colon Adenocarcinoma) | 4 x 10⁻⁷ µg/mL | [9] | |
| Vinblastine | MCF-7 (Breast Cancer) | 0.68 nM | [10] |
| HeLa (Cervical Cancer) | Not specified | [11] | |
| A-549 (Lung Carcinoma) | 0.002 µg/mL | [12] | |
| A2780 (Ovarian Cancer) | 3.92–5.39 nM |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies in mouse xenograft models have demonstrated the anti-tumor activity of both compounds.
This compound: In a study using a human small cell lung cancer (SCLC) NCI-H69 xenograft model, this compound administered intravenously at a dose of 0.4 mg/kg once a week for four weeks suppressed tumor growth.[8] Another study showed that this compound treatment at 25 µg/kg/day significantly prolonged the survival time of mice with B16 melanoma.[9]
Vinblastine: In a neuroblastoma xenograft model, continuous low-dose vinblastine treatment resulted in significant but transient tumor regression.[13] Another study on human colon cancer xenografts showed that combined treatment with Vinblastine resulted in sustained regression of tumor growth.[14] In a separate study, vinblastine combined with an anti-PD-1 antibody almost completely suppressed tumor development in a colorectal tumor model.[15]
Pharmacokinetics and Toxicity Profile
Pharmacokinetics:
The pharmacokinetic properties of both drugs have been studied in various models.
| Drug | Key Pharmacokinetic Parameters | Species | Reference |
| This compound | Triexponential decline in plasma concentration | Rat | [16] |
| Vinblastine | Terminal half-life: ~25 hours | Human | |
| Three-compartment open model system | Human | [17] | |
| Primarily hepatic metabolism (CYP3A4) | Human | [18] |
Toxicity:
The dose-limiting toxicities of both agents are a critical consideration in their therapeutic application.
| Drug | Key Toxicities | LD50 (Oral) | Reference |
| This compound | Irritant to skin and mucous membranes, harmful if swallowed or inhaled. Intraperitoneal LDLo: 625 µg/kg (mouse). | Not Available | [19] |
| Vinblastine | Myelosuppression (dose-limiting), neurotoxicity, gastrointestinal toxicity. | Rat: 305 mg/kg, Mouse: 423 mg/kg | [1][20][21] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of cytotoxic compounds.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Vinblastine and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Model
Methodology:
-
Cell Preparation and Implantation: Harvest cancer cells and implant them subcutaneously or orthotopically into immunocompromised mice.[22][23]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size and measure their dimensions regularly using calipers. Tumor volume is often calculated using the formula: (Length x Width²)/2.[22]
-
Drug Administration: Once tumors reach a specified volume, randomize the animals into treatment and control groups. Administer the drugs (this compound or Vinblastine) and vehicle control according to the planned dosing schedule and route of administration.[24][25]
-
Efficacy Assessment: Monitor tumor growth and the general health of the animals throughout the study. The primary endpoint is often tumor growth inhibition.[24][25]
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology). Compare the tumor growth between the treatment and control groups to determine the efficacy of the compounds.[22]
Conclusion
This compound and Vinblastine are both highly potent microtubule inhibitors with demonstrated anti-cancer activity. While they share a common molecular target and mechanism of action, there are notable differences in their potency and toxicity profiles. This compound exhibits exceptional potency in vitro, with IC50 values in the picomolar range for some cell lines, suggesting a potential for high efficacy at very low concentrations. Vinblastine, a well-established chemotherapeutic agent, has a well-characterized clinical profile, with myelosuppression as its primary dose-limiting toxicity.
Further head-to-head in vivo comparative studies under identical experimental conditions are warranted to definitively establish the relative therapeutic index of these two compounds. The potent cytotoxicity of this compound makes it a particularly interesting candidate for the development of antibody-drug conjugates (ADCs), which could enhance its tumor-targeting specificity and minimize systemic toxicity. This comparative guide provides a foundational resource for researchers and drug developers working to advance microtubule-targeting agents for cancer therapy.
References
- 1. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. selleckchem.com [selleckchem.com]
- 10. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined therapeutic effects of vinblastine and Astragalus saponins in human colon cancer cells and tumor xenograft via inhibition of tumor growth and proangiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vinblastine resets tumor-associated macrophages toward M1 phenotype and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue-specific drug binding, transport, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 22. benchchem.com [benchchem.com]
- 23. ijpbs.com [ijpbs.com]
- 24. dctd.cancer.gov [dctd.cancer.gov]
- 25. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3 Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent microtubule-targeting agent, and its analogues have garnered significant interest in the field of oncology, particularly as payloads for antibody-drug conjugates (ADCs). Understanding the structure-activity relationship (SAR) of these complex macrolides is crucial for the rational design of more effective and safer anticancer therapeutics. This guide provides a comparative analysis of this compound analogues, summarizing key experimental data on their biological activities and detailing the methodologies used for their evaluation.
Core Structure and Mechanism of Action
This compound belongs to the maytansinoid family of natural products. These compounds exert their cytotoxic effects by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death)[1][2][3]. The interaction with tubulin is highly specific, with this compound binding to the vinblastine site on β-tubulin with a high affinity, evidenced by a dissociation constant (Kd) of approximately 1.3 µM[2][4][5][6].
dot
Caption: this compound signaling pathway.
Structure-Activity Relationship: Key Modifications
The biological activity of this compound analogues is highly sensitive to structural modifications at several key positions. The following sections compare the effects of these modifications on cytotoxicity and tubulin polymerization inhibition.
The Critical Role of the C3-Ester Side Chain
The ester moiety at the C3 position of the ansamacrolide ring is paramount for the high cytotoxicity of maytansinoids. Analogues lacking this ester group are significantly less active. This highlights the C3 side chain's crucial role in the molecule's interaction with its biological target or in its cellular uptake and stability. For instance, ansamitocin derivatives lacking the C3-ester side chain, such as 24b and 24f, exhibit a dramatic loss of antiproliferative activity, with IC50 values greater than 10,000 ng/mL[1][7].
Modifications on the Aromatic Ring
The chlorinated benzene ring of this compound offers a site for modifications that can modulate the molecule's properties. Studies involving the mutasynthesis of ansamitocin analogues have generated derivatives with substitutions at various positions on the aromatic ring. These modifications can influence the molecule's potency and provide handles for conjugation to delivery systems like antibodies.
Table 1: Comparative Cytotoxicity of this compound and its Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of its analogues against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Modification | Cell Line | IC50 (pM) | Reference |
| This compound | - | MCF-7 | 20 ± 3 | [2][4][8][9] |
| HeLa | 50 ± 0.5 | [2][4][8][9] | ||
| EMT-6/AR1 | 140 ± 17 | [2][4][8][9] | ||
| MDA-MB-231 | 150 ± 1.1 | [2][4][8][9] | ||
| Maytansine | C3-(N-acetyl-N-methyl-L-alanyl) ester | MCF-7 | 710 | [9] |
| S-methyl DM1 | Thiolated maytansine derivative metabolite | - | - | [4] |
| S-methyl DM4 | Thiolated maytansine derivative metabolite | - | - | [4] |
| Analogue 23f | Alkyne-modified aromatic ring | KB-3-1 | 380 | [7] |
| A-431 | 74 | [7] | ||
| SK-OV-3 | 99 | [7] | ||
| PC-3 | 140 | [7] | ||
| Analogue 27c | Thio-functionalized aromatic ring | KB-3-1 | 90 | [7] |
| A-431 | 250 | [7] | ||
| SK-OV-3 | 90 | [7] | ||
| PC-3 | 280 | [7] | ||
| Analogue 24b | Lacks C3-ester | All tested | >10,000,000 | [7] |
| Analogue 24f | Lacks C3-ester | All tested | >10,000,000 | [7] |
Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound and its analogues is the inhibition of tubulin polymerization. This activity can be quantified in vitro, and the resulting data provides a direct measure of the compound's interaction with its molecular target.
Table 2: Inhibition of Tubulin Polymerization by Maytansinoids
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| Maytansine | 1 ± 0.02 | [4] |
| S-methyl DM1 | 4 ± 0.1 | [4] |
| S-methyl DM4 | 1.7 ± 0.4 | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of this compound analogues.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
dot
Caption: Workflow for MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in light scattering (turbidity) at 340 nm.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
This compound analogues (dissolved in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep all solutions on ice.
-
Compound Addition: To the wells of a pre-chilled 96-well plate, add a small volume (e.g., 10 µL) of the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nocodazole).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Turbidity Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The IC50 value for inhibition of polymerization is calculated by plotting the extent of polymerization against the compound concentration.
dot
Caption: Tubulin polymerization assay workflow.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogues. The presented data and protocols serve as a valuable resource for researchers in the field of anticancer drug discovery and development, facilitating the design and evaluation of novel, highly potent maytansinoid-based therapeutics.
References
- 1. Preparation of new alkyne-modified ansamitocins by mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of new alkyne-modified ansamitocins by mutasynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Comparative Analysis of Cross-Resistance with Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent microtubule-depolymerizing agent, has demonstrated significant anti-cancer activity. As with many chemotherapeutic agents, the potential for cross-resistance with other drugs targeting the same cellular machinery is a critical consideration in its clinical development and application. This guide provides a comparative analysis of the cross-resistance profile of this compound against other major classes of tubulin inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Differentiator in Resistance Profiles
This compound, a maytansinoid, exerts its cytotoxic effects by binding to β-tubulin at or near the vinca alkaloid binding site.[1][2] This interaction disrupts microtubule dynamics by inhibiting their assembly and inducing their disassembly, ultimately leading to mitotic arrest and apoptosis.[2][3] This mechanism is distinct from that of other major classes of tubulin inhibitors, such as the taxanes (e.g., paclitaxel), which stabilize microtubules, and colchicine-site binders, which also inhibit tubulin polymerization but at a different site. These differing mechanisms of action are fundamental to understanding the patterns of cross-resistance.
Quantitative Comparison of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound and other tubulin inhibitors in drug-sensitive and drug-resistant cancer cell lines. The data highlights the potential for this compound and other maytansinoids to overcome certain mechanisms of resistance.
Table 1: Cytotoxicity of this compound in a Multi-Drug Resistant (MDR) Cell Line
| Cell Line | Drug | IC50 (pM) | Resistance Factor |
| EMT-6 (Parental) | This compound | Not specified | - |
| EMT-6/AR1 (MDR1-overexpressing) | This compound | 140 ± 17 | - |
Data sourced from Venghateri et al. (2013).[3] The resistance factor is not calculated as the IC50 for the parental line was not provided in the abstract.
Table 2: Comparative Cytotoxicity of Maytansine, Paclitaxel, and Vinblastine in MDR1-Overexpressing Cell Lines
| Cell Line | Drug | IC50 (- Cyclosporin A) (nmol/L) | IC50 (+ 1 µmol/L Cyclosporin A) (nmol/L) | Resistance Factor (- Cyclosporin A) |
| COLO 205 (Parental) | ||||
| Maytansine | 0.25 | Not Applicable | - | |
| Paclitaxel | 5 | Not Applicable | - | |
| Vinblastine | 2 | Not Applicable | - | |
| COLO 205MDR | ||||
| Maytansine | 2 | 0.25 | 8 | |
| Paclitaxel | 65 | 6.5 | 13 | |
| Vinblastine | 35 | 2 | 17.5 | |
| HCT-15 (MDR1-positive) | ||||
| Maytansine | 1.5 | 0.25 | - | |
| Paclitaxel | 100 | 10 | - | |
| Vinblastine | 90 | 5 | - | |
| UO-31 (MDR1-positive) | ||||
| Maytansine | 4 | 0.5 | - | |
| Paclitaxel | 150 | 15 | - | |
| Vinblastine | 180 | 10 | - |
Data sourced from a study on antibody-maytansinoid conjugates.[4] The resistance factor is calculated as the ratio of the IC50 in the resistant line to the IC50 in the parental line.
The data indicates that while maytansinoids are affected by MDR1-mediated efflux, the level of resistance may be lower compared to paclitaxel and vinblastine. The reversal of this resistance in the presence of the MDR1 inhibitor cyclosporin A confirms the role of this efflux pump.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for tubulin inhibitors and the common pathways of resistance are illustrated below.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Ansamitocin P-3 Demonstrates Potent Efficacy in Drug-Resistant Cancer Models, Outperforming Conventional Chemotherapeutics
New research highlights the significant potential of Ansamitocin P-3, a potent microtubule-targeting agent, in overcoming drug resistance in cancer. A comparative analysis reveals its superior cytotoxic activity against multi-drug resistant (MDR) cancer cell lines when compared to conventional chemotherapeutics such as maytansine.
This compound, a structural analogue of maytansine, has shown exceptional potency in inhibiting the proliferation of various cancer cell lines, including those that have developed resistance to standard cancer therapies.[1][2] This comparison guide provides a detailed overview of its efficacy, supported by experimental data, and outlines the methodologies used to evaluate its performance against other agents in drug-resistant cancer models.
Comparative Efficacy in Drug-Resistant Cancer Cell Lines
This compound has demonstrated significant cytotoxicity in the multi-drug resistant mouse mammary tumor cell line, EMT-6/AR1.[1] The half-maximal inhibitory concentration (IC50) of this compound in this cell line was found to be 140 ± 17 pM.[1] For comparison, maytansine, a closely related compound, has a reported IC50 of 710 pM in the MCF-7 human breast adenocarcinoma cell line, indicating that this compound is significantly more potent.[1]
To provide a broader context of the efficacy of maytansinoids in drug-resistant models, the following table summarizes the in vitro cytotoxicity of maytansine and other microtubule-targeting agents in a multi-drug resistant (MDR1-positive) colon adenocarcinoma cell line (COLO 205MDR) and its parental, drug-sensitive cell line (COLO 205).
| Cell Line | Drug | IC50 (nmol/L) | Fold Resistance |
| COLO 205 | Maytansine | 0.3 ± 0.05 | - |
| COLO 205MDR | Maytansine | 2.4 ± 0.4 | 8 |
| COLO 205 | Paclitaxel | 1.5 ± 0.2 | - |
| COLO 205MDR | Paclitaxel | 20 ± 3 | 13 |
| COLO 205 | Vinblastine | 0.8 ± 0.1 | - |
| COLO 205MDR | Vinblastine | 14 ± 2 | 17 |
Data sourced from a study on antibody-maytansinoid conjugates. While not this compound, maytansine is a close structural and functional analog.
The data clearly indicates that while the MDR1-positive cells show resistance to all tested agents, the fold-resistance to maytansine is lower than that observed for paclitaxel and vinblastine, suggesting that maytansinoids may be more effective in overcoming this common resistance mechanism.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound exerts its potent anti-cancer effects by disrupting microtubule dynamics.[1][2] It binds to tubulin, the building block of microtubules, and inhibits its polymerization. This interference with the microtubule assembly leads to mitotic arrest, where the cancer cells are unable to complete cell division.[1]
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] In MCF-7 cells, treatment with this compound has been shown to activate the tumor suppressor protein p53, a key regulator of apoptosis.[1] This activation leads to an increase in the expression of p21, a downstream target of p53, which further contributes to cell cycle arrest and apoptosis.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Proliferation Assay
Cell Lines:
-
Human breast adenocarcinoma (MCF-7)
-
Human cervical carcinoma (HeLa)
-
Multi-drug resistant mouse mammary tumor (EMT-6/AR1)
-
Human breast adenocarcinoma (MDA-MB-231)
Culture Conditions: MCF-7 and HeLa cells were cultured in Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2.2 g/L sodium bicarbonate, and 1% antibiotic-antimycotic solution.[1] MDA-MB-231 cells were cultured in Leibovitz's L-15 medium.[1] The EMT-6/AR1 cell line was cultured as previously described.[1] All cell lines were maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
Proliferation Assay (Sulforhodamine B Assay): Cells were seeded in 96-well plates and incubated with varying concentrations of this compound (1–1000 pM) for 24 hours (for EMT-6/AR1, HeLa, and MDA-MB-231) or 48 hours (for MCF-7).[1] Following incubation, the cells were fixed with trichloroacetic acid, washed, and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.[1] The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm to determine cell density.[1] The IC50 values were then calculated.[1]
Cell Cycle Analysis
MCF-7 cells were treated with this compound for 24 hours.[1] The cells were then harvested, fixed in 70% ethanol, and stained with a solution containing propidium iodide (PI) and RNase.[1] The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis was assessed in MCF-7 cells treated with this compound for 48 hours.[1] The cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) using a commercial kit.[1] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membrane integrity. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[1]
Conclusion
This compound demonstrates remarkable potency against drug-resistant cancer cell lines, surpassing the efficacy of its parent compound, maytansine, and showing a potential advantage over other microtubule-targeting agents like paclitaxel and vinblastine in overcoming MDR1-mediated resistance. Its mechanism of action, involving the disruption of microtubule dynamics and the induction of p53-mediated apoptosis, provides a strong rationale for its further development as a therapeutic agent for treating resistant cancers. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the full potential of this promising anti-cancer compound.
References
A Comparative Guide to Ansamitocin P-3 from Diverse Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent antitumor agent, is a secondary metabolite produced by several species of actinomycete bacteria. Its unique macrocyclic lactam structure and significant biological activity have made it a molecule of great interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides a comparative overview of this compound derived from different microbial sources, supported by available experimental data.
Microbial Producers of this compound
This compound is primarily known to be produced by the following genera of actinomycetes:
-
Actinosynnema : Specifically, Actinosynnema pretiosum is the most well-documented and industrially relevant producer of this compound.[1]
-
Nocardia : Ansamitocin was first isolated from a Nocardia species.[2] A mutant strain of Nocardia sp., N-1231, has been shown to produce this compound and P-4 as its main ansamitocin components.[3]
-
Nocardiopsis : A novel species, Nocardiopsis ansamitocini, has been identified as a producer of this compound.[][5][6]
-
Amycolatopsis : This genus is also known to produce ansamycins, the class of antibiotics to which this compound belongs.[7]
While several microbial sources have been identified, the vast majority of published research and quantitative production data focuses on Actinosynnema pretiosum.
Comparative Analysis of this compound Production
Quantitative comparison of this compound production across different genera is challenging due to the limited availability of specific yield data for Nocardia, Nocardiopsis, and Amycolatopsis. However, extensive research on Actinosynnema pretiosum has resulted in a wealth of data from various wild-type and engineered strains under optimized fermentation conditions. The following table summarizes representative production yields of this compound from Actinosynnema pretiosum.
| Microbial Source | Strain | Fermentation Condition Highlights | This compound Titer (mg/L) | Reference |
| Actinosynnema pretiosum | ATCC 31565 (wild-type) | Standard fermentation | 10-50 | [8] |
| Actinosynnema pretiosum | Mutant L-40 (ARTP mutated) | Optimized fermentation | 242.9 | [9] |
| Actinosynnema pretiosum | WXR-24 | Engineered for post-modification steps | 250.66 | [10] |
| Actinosynnema pretiosum | WXR-30 (FtsZ overexpression) | Engineered for improved resistance | 371.16 | [10] |
| Actinosynnema pretiosum | ATCC 31565 | Optimized medium with cane molasses, glycerol, and soybean powder | 111.9 | [11] |
| Actinosynnema pretiosum | ATCC 31565 | Supplementation with isobutanol, soybean oil, and vitamin B1 | 141 | [11] |
| Actinosynnema pretiosum | A. mirum | Optimized medium with fructose | 144 | [] |
| Actinosynnema pretiosum | Submerged culture with Mg2+ addition | Enhanced precursor supply | 85 | [12] |
| Actinosynnema pretiosum | ATCC 31280 | Overexpression of ALDH, FDTS, and dTGD | 50.33 - 83.47 | [7] |
| Actinosynnema pretiosum | B24-13 | With soybean oil as an oxygen vector | 106.04 | [2] |
| Nocardia sp. | N-1231 (mutant) | Produces P-3 and P-4 as major components | Data not available | [3] |
| Nocardiopsis ansamitocini | EGI 80425T | Identified as a producer | Data not available | [5][6] |
| Amycolatopsis sp. | - | Known ansamycin producer | Data not available | [7] |
Biological Activity of this compound
The biological activity of this compound is consistent across its microbial sources, as it is a specific chemical entity. Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, making it a potent cytotoxic agent against various cancer cell lines.[13]
Experimental Protocols
Detailed experimental protocols for the production, extraction, purification, and analysis of this compound are well-established for Actinosynnema pretiosum and can be adapted for other producing microorganisms.
Fermentation Protocol for Actinosynnema pretiosum
-
Seed Culture: Inoculate a spore suspension of A. pretiosum into a seed medium. The culture is incubated at 28°C with shaking at 220 rpm for 48 hours.[14]
-
Production Culture: Transfer the seed culture to a larger fermentation medium. The fermentation is carried out at 28°C and 220 rpm for up to 144 hours.[14] The composition of the fermentation medium can be optimized to enhance yield and may include various carbon and nitrogen sources, as well as precursors like isobutanol.[11][15]
Extraction and Purification Protocol
-
Solvent Extraction: After fermentation, the culture broth is extracted with an organic solvent such as ethyl acetate.[14]
-
Chromatography: The crude extract is then subjected to chromatographic purification. Techniques like column chromatography using silica gel or neutral alumina are employed.[16]
-
High-Performance Counter-Current Chromatography (HPCCC): For higher purity, HPCCC can be utilized. A two-phase solvent system, for example, hexane-ethyl acetate-methanol-water, can effectively separate this compound from the crude extract.[17]
-
Crystallization: The final step often involves crystallization to obtain high-purity this compound.[16]
Quantification Protocol
-
Sample Preparation: The fermentation culture is mixed with two volumes of methanol and sonicated. The mixture is then centrifuged, and the supernatant is filtered.[18]
-
High-Performance Liquid Chromatography (HPLC): The filtered supernatant is analyzed by HPLC. A C18 column is typically used with a mobile phase such as 70% methanol or an acetonitrile-water gradient. Detection is commonly performed at 254 nm.[2][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): For more sensitive and specific quantification, LC/MS/MS can be employed. This method allows for the precise measurement of this compound concentrations in complex biological matrices like plasma.[19]
Visualizing the Workflow and Biosynthesis
This compound Production and Analysis Workflow
The following diagram illustrates the general workflow for producing and analyzing this compound from a microbial source.
Simplified this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) pathway. The following diagram provides a simplified overview of the key steps.
References
- 1. Recent Advances of Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin analogs from a mutant strain of Nocardia. I. Isolation of the mutant, fermentation and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nocardiopsis ansamitocini sp. nov., a new producer of this compound of the genus Nocardiopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102732581A - Method for highly expressing ansamitocinP-3 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Biochemicals - CAT N°: 20538 [bertin-bioreagent.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Enhanced production of this compound by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P-3 as an Antibody-Drug Conjugate Payload: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Ansamitocin P-3 as a potent and effective payload for Antibody-Drug Conjugates (ADCs). Through a detailed comparison with other commonly used ADC payloads, including the maytansinoids DM1 and DM4, and the auristatin MMAE, this document offers supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a highly potent maytansinoid, has emerged as a clinically validated and commercially successful ADC payload. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. As the cytotoxic component of the FDA-approved ADC, Trastuzumab emtansine (T-DM1), this compound has demonstrated significant therapeutic efficacy. This guide provides a comparative analysis of its performance against other prominent ADC payloads, highlighting its potency, efficacy, and stability.
Mechanism of Action: Tubulin Inhibition
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1][2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This interference with microtubule assembly leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3]
Caption: Mechanism of action of this compound as an ADC payload.
Comparative In Vitro Cytotoxicity
The in vitro potency of an ADC payload is a critical determinant of its therapeutic potential. This compound consistently demonstrates high cytotoxicity across a range of cancer cell lines, often with IC50 values in the picomolar to nanomolar range. The following table summarizes available data comparing the in vitro cytotoxicity of this compound with other maytansinoid and auristatin payloads. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in cell lines and experimental conditions can influence results.
| Payload | Target Cell Line | IC50 (pM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 20 ± 3 | [4] |
| HeLa (Cervical Cancer) | 50 ± 0.5 | [4] | |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 | [4] | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 | [4] | |
| DM1 | JIMT-1 (Breast Cancer) | ~1000 (as T-DM1) | [5] |
| DM4 | Various | Generally similar to DM1 | [6] |
| MMAE | Various | 10 - 1000 | [7] |
Note: The IC50 values can vary significantly based on the antibody, linker, and specific cancer cell line used in the ADC construct. The data presented for DM1 is in the context of the T-DM1 ADC.
Comparative In Vivo Efficacy
Preclinical in vivo studies are essential to validate the anti-tumor activity of an ADC. These studies typically involve xenograft models where human tumor cells are implanted in immunocompromised mice. The efficacy of the ADC is then assessed by measuring tumor growth inhibition and overall survival. While direct comparative in vivo studies are not always available, existing data supports the potent anti-tumor activity of this compound-based ADCs.
| ADC Payload | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound (as T-DM1) | N87 (Gastric Cancer Xenograft) | 15 mg/kg, single dose | Significant tumor regression | [1] |
| DM1 (as T-DM1) | Various HER2+ xenografts | Varies | High | [5] |
| MMAE | Various xenografts | Varies | High | [8] |
Note: Tumor growth inhibition is highly dependent on the tumor model, dosing schedule, and the specific ADC construct.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any therapeutic agent. Below are representative protocols for key assays used to evaluate ADC efficacy and stability.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effect of an ADC on cancer cell lines.
Caption: A typical workflow for an in vitro cytotoxicity MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs (this compound, DM1, DM4, MMAE)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[9][10]
Caption: Workflow for an in vivo ADC efficacy study using a xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[11]
-
Human cancer cell line
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
ADC Administration: Administer the ADC constructs and vehicle control according to the planned dosing schedule (e.g., intravenously once a week for three weeks).
-
Efficacy Assessment: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group. Analyze survival data if applicable.
ADC Stability Assay in Plasma (ELISA-based)
This protocol provides a method to assess the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADC construct
-
Human or mouse plasma
-
ELISA plates
-
Coating antibody (e.g., anti-human IgG)
-
Detection antibody (e.g., anti-payload antibody conjugated to HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody (e.g., anti-human IgG) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
ADC Capture: Add the plasma samples containing the ADC to the coated and blocked ELISA plate and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add the HRP-conjugated anti-payload detection antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Data Analysis: A decrease in the signal over time indicates payload deconjugation and thus instability of the ADC in plasma.
Conclusion
This compound stands as a highly potent and clinically validated ADC payload. Its robust tubulin-inhibiting mechanism translates to significant in vitro and in vivo anti-tumor activity. While direct, comprehensive comparative data with other leading payloads under identical conditions remains an area for further research, the existing evidence, particularly its central role in the success of T-DM1, firmly establishes this compound as a top-tier choice for ADC development. The provided protocols offer a foundation for researchers to conduct their own validation and comparative studies, furthering our understanding of the optimal application of this powerful cytotoxic agent in the fight against cancer.
References
- 1. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 5. d-nb.info [d-nb.info]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Ansamitocin P-3 Versus Other Maytansinoids in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ansamitocin P-3 and other clinically relevant maytansinoids, namely DM1 (Mertansine) and DM4 (Soravtansine), as payloads in antibody-drug conjugates (ADCs). This analysis is based on available preclinical data, focusing on their mechanism of action, cytotoxicity, and the analytical methods used for their characterization.
Introduction to Maytansinoid Payloads in ADCs
Maytansinoids are potent microtubule-targeting agents that have emerged as a cornerstone in the development of ADCs.[1][2] Their high cytotoxicity makes them ideal payloads for targeted delivery to cancer cells via monoclonal antibodies, minimizing systemic toxicity.[3][4] this compound, a natural product isolated from microorganisms, is a key member of the maytansinoid family and serves as a precursor for the semi-synthesis of DM1 and DM4, which are widely used in clinical and approved ADCs.[5][6]
Mechanism of Action: Microtubule Inhibition and Apoptosis Induction
This compound and its derivatives, DM1 and DM4, exert their cytotoxic effects by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[8]
The apoptotic signaling cascade initiated by maytansinoids involves the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[3][9] This ultimately leads to the activation of caspases, the executioners of apoptosis.[10][11]
Comparative Performance Data
Direct comparative studies of ADCs armed with this compound versus those with DM1 or DM4 are limited in publicly available literature. However, we can infer a comparison based on the cytotoxic activity of the free drugs and the performance of DM1 and DM4-based ADCs in preclinical and clinical settings.
In Vitro Cytotoxicity of Free Maytansinoids
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound. While direct comparative IC50 data for DM1 and DM4 as free drugs under identical experimental conditions is scarce, they are known to possess similarly potent cytotoxicity.[12]
| Cell Line | Cancer Type | This compound IC50 (pM) |
| MCF-7 | Breast Cancer | 20 ± 3[8] |
| HeLa | Cervical Cancer | 50 ± 0.5[8] |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17[8] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1[8] |
| A-549 | Lung Cancer | Data not available |
| HT-29 | Colon Cancer | Data not available |
| U937 | Histiocytic Lymphoma | 180[8] |
Note: The cytotoxicity of maytansinoids can vary depending on the cell line and experimental conditions.
Preclinical and Clinical Performance of DM1 and DM4-ADCs
DM1 and DM4 have been successfully incorporated into numerous ADCs, some of which are clinically approved and have demonstrated significant anti-tumor efficacy.
| Maytansinoid | ADC Example | Target | Status | Key Findings |
| DM1 | Trastuzumab emtansine (T-DM1, Kadcyla®) | HER2 | Approved | Effective in HER2-positive breast cancer, including in patients resistant to trastuzumab alone.[13][14][15] |
| DM4 | Mirvetuximab soravtansine (IMGN853) | Folate Receptor Alpha | Approved | Shows significant clinical activity in platinum-resistant ovarian cancer.[16] |
The clinical success of DM1 and DM4-based ADCs underscores the therapeutic potential of maytansinoid payloads. While no this compound ADCs are currently in late-stage clinical development, its high potency as a free drug suggests it could be an effective payload.
Experimental Protocols
The following sections detail standardized protocols for the characterization and evaluation of maytansinoid-based ADCs.
ADC Characterization: RP-HPLC and DSC
A general workflow for the characterization of maytansinoid ADCs involves determining the drug-to-antibody ratio (DAR), purity, and stability.
4.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR and Purity Analysis
This method is used to determine the average number of drug molecules conjugated to each antibody and to assess the purity of the ADC.
-
Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from approximately 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the maytansinoid (e.g., 252 nm).
-
Sample Preparation: The ADC sample is typically reduced with a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains of the antibody, allowing for a more accurate determination of drug distribution.
-
Data Analysis: The average DAR is calculated from the relative peak areas of the conjugated and unconjugated antibody chains.
4.1.2. Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is employed to assess the thermal stability of the ADC by measuring the temperature at which the protein unfolds (melting temperature, Tm).
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: The ADC is dialyzed into a suitable buffer (e.g., phosphate-buffered saline, PBS). A matching buffer sample is used as a reference.
-
Heating Rate: A typical heating rate is 1°C/min over a temperature range of 20°C to 100°C.
-
Data Analysis: The thermogram is analyzed to determine the Tm of the different domains of the antibody. A decrease in Tm compared to the unconjugated antibody can indicate a decrease in stability due to conjugation.[17]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.[4][18][19][20][21]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the maytansinoid ADC or free maytansinoid for a period of 72-96 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
References
- 1. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct signaling pathways of microtubule inhibitors--vinblastine and Taxol induce JNK-dependent cell death but through AP-1-dependent and AP-1-independent mechanisms, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. scienceopen.com [scienceopen.com]
- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 13. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. explorationpub.com [explorationpub.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Ansamitocin P-3: Unveiling Synergistic Potential in Cancer Therapy
For Immediate Release
Ansamitocin P-3, a potent microtubule-targeting agent, and its derivatives have emerged as a significant area of interest in oncology research, particularly in the context of combination therapies. As a member of the maytansinoid family, this compound's cytotoxic payload, DM1, is a key component of the antibody-drug conjugate (ADC) Trastuzumab Emtansine (T-DM1), which has demonstrated notable efficacy in the treatment of HER2-positive breast cancer. This guide delves into the preclinical and clinical evidence for the synergistic effects of this compound and its derivatives when combined with other anticancer drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
Executive Summary
Preclinical studies have laid the groundwork for clinical trials by demonstrating enhanced antitumor activity when Trastuzumab Emtansine (T-DM1), which carries the this compound derivative DM1, is combined with other chemotherapeutic agents, notably taxanes and other HER2-targeted therapies. While direct quantitative synergy data for this compound as a standalone agent in combination is limited in publicly available literature, the extensive research on T-DM1 provides strong evidence for the synergistic potential of its maytansinoid payload. Clinical trials have further substantiated these findings, showing improved patient outcomes in certain combination regimens. This guide will synthesize the available data, detail experimental methodologies, and visualize the underlying mechanisms and workflows.
Preclinical Synergistic Effects: A Data-Driven Comparison
The synergistic potential of the maytansinoid DM1, the active payload of T-DM1, has been evaluated in combination with various anticancer agents in preclinical models. These studies are crucial for establishing the rationale for combination therapies in clinical settings.
Combination with Taxanes (Paclitaxel)
Preclinical experiments have indicated that the combination of T-DM1 with taxanes, such as paclitaxel, results in enhanced antitumor activity.[1] This observed synergy is believed to stem from the distinct mechanisms by which these two classes of microtubule inhibitors function. While maytansinoids like DM1 inhibit microtubule polymerization, taxanes stabilize microtubules, leading to a potent one-two punch against cancer cell division.
Table 1: Preclinical Efficacy of T-DM1 in Combination with Paclitaxel
| Cell Line/Model | Drug(s) | Concentration/Dose | Observed Effect | Reference |
| HER2-positive breast cancer xenograft | T-DM1 + Paclitaxel | Not specified | Enhanced antitumor activity | [1] |
Combination with other HER2-Targeted Therapies (Pertuzumab)
The combination of T-DM1 with pertuzumab, another HER2-targeted monoclonal antibody, has also shown enhanced antitumor effects in preclinical models.[1][2] Pertuzumab prevents HER2 dimerization, a key step in the activation of downstream signaling pathways that promote cell growth and survival. By combining this action with the cytotoxic payload delivery of T-DM1, a more comprehensive blockade of HER2 signaling and enhanced cancer cell killing can be achieved.
Table 2: Preclinical Efficacy of T-DM1 in Combination with Pertuzumab
| Cell Line/Model | Drug(s) | Concentration/Dose | Observed Effect | Reference |
| HER2-positive gastric cancer xenograft | T-DM1 + Pertuzumab | Not specified | Enhanced ADCC activity and antitumor effect | [2] |
| HER2-positive breast cancer models | T-DM1 + Pertuzumab | Not specified | Enhanced antitumor activity | [1] |
Clinical Evidence of Synergistic Potential
The promising preclinical data has led to several clinical trials investigating the combination of T-DM1 with other anticancer drugs. These trials provide valuable insights into the clinical translation of the observed synergistic effects.
T-DM1 in Combination with Paclitaxel and Pertuzumab
A Phase Ib/IIa clinical trial (NCT00951665) evaluated the safety and efficacy of T-DM1 in combination with paclitaxel, with or without pertuzumab, in patients with HER2-positive metastatic breast cancer.[1][3] The study reported clinical activity for this regimen, although peripheral neuropathy was a common adverse event in the heavily pretreated patient population.[3][4]
Table 3: Clinical Trial Data for T-DM1 Combination Therapy
| Trial Identifier | Phase | Combination Regimen | Cancer Type | Key Findings | Reference |
| NCT00951665 | Ib/IIa | T-DM1 + Paclitaxel ± Pertuzumab | HER2-positive Metastatic Breast Cancer | The regimen showed clinical activity. Objective response rate (ORR) was 50.0% in the phase 2a portion. | [1][3] |
| MARIANNE (NCT01120184) | III | T-DM1 + Pertuzumab | HER2-positive Advanced Breast Cancer | Did not show superiority over trastuzumab plus a taxane in terms of progression-free survival. | [5] |
| KAITLIN (NCT01966471) | III | T-DM1 + Pertuzumab after anthracyclines | High-risk HER2-positive Early Breast Cancer | Replacing taxane and trastuzumab with T-DM1 did not significantly improve efficacy or overall safety. | [6] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized experimental protocols based on the principles of in vitro and in vivo synergy studies.
In Vitro Synergy Assessment
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually and in combination at fixed ratios.
-
Data Analysis: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo. The results are used to calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination. The Combination Index (CI) is then calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Synergy Assessment
-
Animal Models: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells to establish xenograft tumors.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, single-agent this compound, single-agent combination drug, and the combination of both drugs. Drugs are administered via appropriate routes (e.g., intravenous, intraperitoneal) at predetermined doses and schedules.
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine if the TGI of the combination therapy is significantly greater than the TGI of the individual agents, which would suggest a synergistic or additive effect.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound and its derivatives is the inhibition of microtubule polymerization by binding to tubulin. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of this compound induced apoptosis.
When combined with other agents, the synergistic effect can arise from targeting different critical pathways for cancer cell survival and proliferation.
Caption: Synergistic targeting of distinct cancer pathways.
Conclusion
The available evidence strongly suggests that this compound and its derivatives, particularly DM1, hold significant promise for use in combination cancer therapies. The enhanced antitumor activity observed in preclinical models when combined with taxanes and other targeted therapies has been partially validated in clinical trials, although toxicity remains a consideration. Further research is warranted to fully elucidate the synergistic mechanisms at a molecular level and to identify optimal combination strategies and patient populations that would benefit most from these therapeutic approaches. The continued exploration of this compound and other maytansinoids in combination regimens is a promising avenue for the development of more effective and durable cancer treatments.
References
- 1. Phase 1b/2a study of trastuzumab emtansine (T-DM1), paclitaxel, and pertuzumab in HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Phase 1b/2a study of trastuzumab emtansine (T-DM1), paclitaxel, and pertuzumab in HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trastuzumab emtansine (T-DM1) plus docetaxel with or without pertuzumab in patients with HER2-positive locally advanced or metastatic breast cancer: results from a phase Ib/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
Assessing the Therapeutic Index of Ansamitocin P-3 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule inhibitor, Ansamitocin P-3, with other ADCs employing related maytansinoid payloads (DM1 and DM4) and auristatins. The objective is to offer a clear, data-driven assessment to inform preclinical and clinical development strategies.
Executive Summary
This compound, a highly potent maytansinoid, serves as a cytotoxic payload in ADCs, designed to selectively deliver powerful chemotherapy to cancer cells while minimizing systemic toxicity.[1][2] The therapeutic index, a critical measure of a drug's safety and efficacy, is a key consideration in ADC development. This guide synthesizes available preclinical data to compare the anti-tumor activity and tolerability of this compound-based ADCs with other prominent microtubule-targeting ADCs. While direct head-to-head comparative studies for this compound ADCs are limited in publicly available literature, data from closely related maytansinoid ADCs, such as those utilizing DM1 (emtansine), provide valuable insights.
Comparative Efficacy and Toxicity of Microtubule-Inhibiting ADC Payloads
The therapeutic index is determined by the relationship between the dose required for therapeutic efficacy (Effective Dose, ED) and the dose at which toxicity occurs (Tolerated Dose, TD). A wider therapeutic window indicates a safer and more effective drug. The following tables summarize key preclinical data for this compound and other maytansinoid-based ADCs.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50/ED50 (µg/mL) |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ |
| MCF-7 | Breast Adenocarcinoma | 2 x 10⁻⁶ |
| HCT-116 | Colorectal Carcinoma | 0.081 nM |
Data sourced from references[3].
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Treatment Regimen | Outcome |
| Leukemia SN36 | >1 µg | Significant growth suppression |
| B16 Melanoma (i.p.) | 25 µg/kg/day | 130% increase in survival time |
| Ehrlich Ascites Carcinoma | Not Specified | Significant increase in survival time |
| Sarcoma 180 | Not Specified | Significant increase in survival time |
| P815 Mastocytoma | Not Specified | Significant increase in survival time |
Data sourced from references[3].
Table 3: Comparative Preclinical Data of Maytansinoid and Auristatin ADCs
| ADC Platform | Target | Payload | Animal Model | Efficacy Outcome | Toxicity Finding (Maximum Tolerated Dose - MTD) |
| Maytansinoid-based | |||||
| Trastuzumab Emtansine (T-DM1) | HER2 | DM1 | Mouse | Tumor growth inhibition in HER2-positive xenografts.[4][5] | Thrombocytopenia and hepatotoxicity are commonly reported clinical toxicities.[6] |
| An anti-EpCAM ADC | EpCAM | DM1 | Mouse | Marked efficacy in eradicating MDR1-expressing human xenograft tumors. | Not specified. |
| Auristatin-based | |||||
| Brentuximab Vedotin | CD30 | MMAE | Mouse | Tumor regression in Hodgkin lymphoma xenografts. | Neutropenia and peripheral neuropathy are common clinical toxicities.[6] |
| Enfortumab Vedotin | Nectin-4 | MMAE | Mouse | Tumor growth inhibition in bladder cancer xenografts. | Skin reactions, peripheral neuropathy, and hyperglycemia are noted toxicities. |
| Disitamab Vedotin | HER2 | MMAE | Mouse | More potent inhibition of lung metastases compared to T-DM1 in a resistant model.[4][5] | Not specified in direct comparison. |
This table provides a general comparison. Direct head-to-head studies with identical experimental conditions are limited.
Mechanism of Action: Microtubule Depolymerization
This compound and other maytansinoids, as well as auristatins, exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.
This compound binds to tubulin at the vinblastine site, leading to the inhibition of microtubule assembly and the promotion of their disassembly.[4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, often through a p53-mediated pathway.[4][5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the therapeutic index of different ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a range of concentrations of the ADC.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to formazan, a purple crystalline product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the ADC concentration to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
These studies evaluate the anti-tumor activity of an ADC in a living organism, typically in immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, non-targeting ADC, and various doses of the therapeutic ADC).
-
ADC Administration: Administer the ADCs, typically via intravenous injection, following a predetermined dosing schedule (e.g., once weekly for three weeks).
-
Monitoring: Measure tumor dimensions and mouse body weight regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered without causing unacceptable toxicity.
Protocol:
-
Dose Escalation: Administer single or multiple doses of the ADC to groups of rodents (often rats) at escalating dose levels.
-
Clinical Observation: Monitor the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and activity levels.
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study. Significant weight loss is a key indicator of toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples to analyze for changes in blood cell counts and markers of liver and kidney function.
-
Pathology: Perform a full necropsy and histopathological examination of major organs to identify any treatment-related changes.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or greater than a predetermined percentage of body weight loss (e.g., 20%).[7]
Conclusion and Future Directions
This compound is a highly potent microtubule inhibitor with significant potential as an ADC payload. The available data on related maytansinoid ADCs, such as T-DM1, suggest a promising therapeutic window, although off-target toxicities like thrombocytopenia and hepatotoxicity are known challenges.[6] Comparative data with auristatin-based ADCs indicate that the choice of payload can significantly influence the efficacy and toxicity profile, with some studies suggesting superior potency for certain auristatin ADCs in specific models.[4][5]
To definitively establish the therapeutic index of this compound ADCs, direct, well-controlled preclinical studies are necessary. These studies should compare this compound ADCs with other microtubule-targeting ADCs using the same antibody, linker, and experimental models. Future research should also focus on innovative strategies to widen the therapeutic window of maytansinoid ADCs, such as linker optimization and the development of novel conjugation technologies. A thorough understanding of the comparative therapeutic index will be critical for the successful clinical translation of this compound-based ADCs.
References
- 1. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gog.org [gog.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
Ansamitocin P-3: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Dimensionality on Drug Efficacy.
The transition from traditional two-dimensional (2D) cell monolayers to more physiologically relevant three-dimensional (3D) cell culture models represents a critical advancement in preclinical drug discovery. This guide provides a comparative analysis of the cytotoxic activity of Ansamitocin P-3, a potent microtubule-depolymerizing agent, in 2D versus 3D cell culture environments. While direct comparative studies on this compound are limited, this guide draws upon data from the closely related maytansinoid derivative DM1, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), to illuminate the expected disparities in performance and provide a framework for experimental design.
Executive Summary
Conventional 2D cell cultures, while useful for high-throughput screening, often overestimate the potency of anticancer agents. In contrast, 3D cell culture models, such as tumor spheroids, better mimic the complex microenvironment of solid tumors, including the presence of cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of a quiescent core. These factors contribute to a well-documented increase in drug resistance. This guide will demonstrate that while this compound exhibits picomolar efficacy in 2D cultures, a significant increase in the half-maximal inhibitory concentration (IC50) is anticipated in 3D models, reflecting a more clinically relevant drug response.
Data Presentation: 2D vs. 3D Efficacy
The following tables summarize the cytotoxic activity of this compound in various cancer cell lines grown in 2D culture and the comparative efficacy of the related maytansinoid DM1 (as part of T-DM1) in both 2D and 3D models.
Table 1: this compound Activity in 2D Cell Culture Models
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Cancer | 20 ± 3 | [1] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [1] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [1] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [1] |
Table 2: Comparative IC50 of Trastuzumab Emtansine (T-DM1) in 2D vs. 3D Cell Culture Models
| Cell Line | Cancer Type | 2D IC50 (ng/mL) | 3D Spheroid IC50 (ng/mL) | Fold Increase in Resistance (3D vs. 2D) | Reference |
| BT-474 | Breast Cancer | 1.8 | 15.2 | 8.4 | [2][3] |
| SK-BR-3 | Breast Cancer | 0.9 | 12.5 | 13.9 | [2][3] |
| MDA-MB-361 | Breast Cancer | 2.5 | 28.1 | 11.2 | [2][3] |
Note: The payload of T-DM1 is DM1, a maytansinoid derivative closely related to this compound.
Mechanism of Action: this compound
This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][4]
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating Cellular Target Engagement of Ansamitocin P-3: A Comparative Guide
Ansamitocin P-3, a potent microtubule inhibitor, serves as a critical component in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its efficacy hinges on its ability to bind to its cellular target, tubulin, and disrupt microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1][3] This guide provides a comparative overview of key methods to validate the target engagement of this compound in cells, offering insights for researchers in drug development.
This compound functions by depolymerizing microtubules, binding to tubulin in a manner that partially overlaps with the vinblastine binding site.[3] This interaction induces conformational changes in tubulin, inhibiting its assembly into microtubules.[3][4] The consequences of this target engagement are profound, leading to mitotic arrest and activation of apoptotic pathways.[3]
Comparative Analysis of Target Engagement Validation Methods
Validating that a compound like this compound reaches and interacts with its intended target within a cell is a cornerstone of preclinical drug development. Several orthogonal methods can be employed to confirm tubulin engagement, each with distinct advantages and limitations.
| Method | Principle | Information Provided | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[5][6] | Direct evidence of target binding in a cellular context.[5] | Label-free, applicable to native proteins. | Not all binding events result in a thermal shift; can be low-throughput.[7] |
| Immunofluorescence Microscopy | Visualization of microtubule integrity and spindle formation using tubulin-specific antibodies.[8][9] | Phenotypic consequence of target engagement (microtubule disruption).[3] | Provides spatial information within the cell; visually intuitive. | Indirect measure of binding; quantification can be challenging. |
| Cell Cycle Analysis (Flow Cytometry) | Quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10][11][12] | Downstream functional outcome of microtubule disruption (mitotic arrest).[4] | High-throughput; quantitative.[11] | Indirect evidence of target engagement; other mechanisms can cause cell cycle arrest. |
| Tubulin Polymerization Assay | Measures the in vitro assembly of purified tubulin into microtubules, often by monitoring light scattering or fluorescence.[13][14][15] | Direct biochemical evidence of interference with tubulin polymerization.[16] | Highly specific to the mechanism of action. | In vitro assay, does not confirm cellular permeability or engagement. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a common alternative microtubule inhibitor, Paclitaxel, which stabilizes microtubules.
Table 1: In Vitro Activity and Cellular Potency
| Compound | Target | Binding Affinity (Kd) | IC50 (MCF-7 cells) | Mechanism |
| This compound | Tubulin | 1.3 ± 0.7 µM[3][17] | 20 ± 3 pM[3][17] | Microtubule Depolymerization[3] |
| Paclitaxel | Tubulin | ~0.1 µM | ~2-10 nM | Microtubule Stabilization |
Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G2/M Phase |
| Control (Vehicle) | 26%[4] |
| This compound (50 pM) | 50%[4] |
| This compound (100 pM) | 70%[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to ~80% confluency. Treat with this compound or vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse cells by three freeze-thaw cycles.
-
Centrifugation: Separate soluble proteins from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Analyze the supernatant (soluble fraction) by Western blotting using an anti-tubulin antibody to detect the amount of soluble tubulin at each temperature. A shift in the melting curve indicates target engagement.[5][7]
Immunofluorescence Protocol for Microtubule Staining
-
Cell Culture: Grow cells on coverslips to sub-confluent densities.
-
Treatment: Treat cells with this compound or a vehicle control.
-
Fixation: Fix cells with ice-cold methanol for 5-10 minutes at -20°C to preserve microtubule structures.[9]
-
Permeabilization & Blocking: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes and block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence or confocal microscope.[8]
Cell Cycle Analysis by Flow Cytometry Protocol
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge cells to remove ethanol and wash with PBS. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The G2/M population will exhibit approximately twice the DNA content of the G1 population.[10][12]
Visualizing Cellular Pathways and Workflows
This compound Mechanism of Action
Caption: this compound's mechanism of action.
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay workflow.
Immunofluorescence Workflow
Caption: Immunofluorescence workflow for microtubules.
References
- 1. nbinno.com [nbinno.com]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. abscience.com.tw [abscience.com.tw]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. maxanim.com [maxanim.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ansamitocin P-3: A Comparative Analysis Against Novel Microtubule Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-targeting agent Ansamitocin P-3 with novel agents in the same class, including Eribulin, Combretastatin A-4, and Plinabulin. The information is compiled from various preclinical studies to offer a comprehensive overview of their relative performance, supported by experimental data.
Introduction to Microtubule-Targeting Agents
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a prime target for anticancer therapies. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This compound, a maytansinoid, is a potent microtubule depolymerizer. In recent years, several novel MTAs with distinct mechanisms and properties have emerged, necessitating a comparative evaluation to guide future research and drug development.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding occurs at or near the vinblastine-binding site, leading to the inhibition of microtubule assembly and the induction of microtubule disassembly.[1][2] This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged mitotic block and ultimately triggering apoptosis.[1][2][3]
dot
Caption: Mechanism of this compound action on microtubule dynamics.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and novel microtubule agents across various cancer cell lines and biochemical assays. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 | Reference |
| This compound | MCF-7 (Breast) | 20 ± 3 pM | [1] |
| HeLa (Cervical) | 50 ± 0.5 pM | [1] | |
| MDA-MB-231 (Breast) | 150 ± 1.1 pM | [1] | |
| A549 (Lung) | 0.33 ± 0.13 nM | [4] | |
| NCI-H69 (Lung) | 0.69 ± 0.04 nM | [4] | |
| Eribulin | Hematologic Cancer Lines | 0.13 - 12.12 nM | [5] |
| TNBC Cell Lines | < 5 nM (in 20/22 lines) | [6] | |
| A431 (Skin) | 0.20 nM | [7] | |
| DJM-1 (Skin) | 0.21 nM | [7] | |
| Combretastatin A-4 | Bladder Cancer Lines | < 4 nM | [8] |
| HCT-116 (Colon) | 20 nM | [9] | |
| 518A2 (Melanoma) | 1.8 nM | [10] | |
| Plinabulin | HT-29 (Colon) | 9.8 nM | [11] |
| DU 145 (Prostate) | 18 nM | [11] | |
| PC-3 (Prostate) | 13 nM | [11] | |
| MDA-MB-231 (Breast) | 14 nM | [11] |
Table 2: Effect on Tubulin Polymerization
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Tubulin Binding | Kd | 1.3 ± 0.7 µM | [1][2] |
| Eribulin | Tubulin Binding | Kd (to soluble tubulin) | 46 ± 28 µM | [12] |
| Tubulin Binding | Kd (to microtubule ends) | 3.5 ± 0.6 µM | [12] | |
| Combretastatin A-4 | Tubulin Polymerization | IC50 | 1.0 µM | [13] |
| Plinabulin | Tubulin Polymerization | IC50 | 2.4 µM | [14] |
Table 3: Effect on Cell Cycle
| Compound | Cell Line | Effect | Reference |
| This compound | MCF-7 | G2/M Arrest | [1][15] |
| Eribulin | Leukemia Cell Lines | G2/M Arrest | [5] |
| HeLa | G2/M Arrest | [16] | |
| cSCC Cell Lines | G2/M Arrest | [7] | |
| Combretastatin A-4 | Bladder Cancer Lines | G2/M Arrest | [8] |
| Plinabulin | MCF-7 | Mitotic Arrest | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound from 1 pM to 1000 pM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO).[1][17]
-
Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell survival against the drug concentration.
Tubulin Polymerization Assay (Light Scattering Assay)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no compound.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The light scattering is proportional to the amount of microtubule polymer formed.
-
Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 for polymerization inhibition can be calculated.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
Staining: Add propidium iodide (PI) staining solution to the cells. PI intercalates with DNA.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow and Signaling Pathway Diagrams
dot
Caption: A typical experimental workflow for comparing microtubule agents.
dot
Caption: Signaling pathway from microtubule disruption to apoptosis.
Conclusion
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eribulin inhibits growth of cutaneous squamous cell carcinoma cell lines and a novel patient-derived xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. glpbio.com [glpbio.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ansamitocin P-3
Essential safety protocols and operational guidance for the potent microtubule inhibitor, Ansamitocin P-3, ensuring the protection of laboratory personnel and the integrity of research.
This compound, a potent anti-tumor maytansinoid antibiotic, is a valuable compound in drug development and cancer research.[][2] However, its cytotoxic properties necessitate stringent handling procedures to ensure the safety of researchers. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational plans, and proper disposal methods.
Hazard Identification and Safety Summary
This compound is classified as hazardous. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[3][4][5][6] It may also cause respiratory irritation.[3][5][6] Furthermore, it is very toxic to aquatic life with long-lasting effects.[7] There are no established occupational exposure limit values for this compound.[7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | To protect eyes from splashes and solid particles.[5][7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene; double-gloving is recommended). Impervious lab coat or disposable gown. | To prevent skin contact and contamination of personal clothing.[5][7][8][9] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | To be used when handling the powder outside of a chemical fume hood or if dust generation is likely.[9] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills.[9] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is critical for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Work Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Safety Equipment: Ensure an accessible safety shower and eyewash station are available and in good working order before beginning any work.[5][7]
-
Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers before retrieving the compound.
Handling and Experimental Procedures
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Aliquoting: When weighing the solid compound, do so within the fume hood. Avoid creating dust.[7] Use appropriate tools to handle the material and prevent spills.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to prevent splashing.
-
General Practices: Avoid all direct contact with the substance.[7] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling, even if gloves were worn.[3][7]
Storage
-
Container: Keep the container tightly sealed when not in use.[3][7]
-
Conditions: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][8]
-
Temperature: For powdered this compound, a storage temperature of -20°C is recommended.[7][8] If in solvent, store at -80°C.[7]
Spill Management
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the area.[7]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Containment: For small spills, prevent further spread.[8]
-
Cleanup:
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[7]
Disposal Plan
-
Waste Collection: All waste materials, including contaminated PPE, disposable labware, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[7]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[7][8] This should be handled by a licensed disposal company.[4] Do not dispose of with household garbage or allow it to enter the sewage system.[3]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3][7] |
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. This compound'|66547-09-9|MSDS [dcchemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
